1,4-Diisocyanatobutane
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 510650. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
1,4-diisocyanatobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c9-5-7-3-1-2-4-8-6-10/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBFMUAFNIIQAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN=C=O)CN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90325552 | |
| Record name | 1,4-Diisocyanatobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90325552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4538-37-8 | |
| Record name | Tetramethylene diisocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4538-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 510650 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004538378 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4538-37-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=510650 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Diisocyanatobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90325552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 1,4-Diisocyanatobutane: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of this compound (BDI). It is a valuable resource for professionals in research and drug development who utilize diisocyanates in the synthesis of advanced polymers and biomaterials.
Chemical Identity and Core Properties
This compound, also known as tetramethylene diisocyanate, is an aliphatic diisocyanate.[1] Its bifunctional nature, characterized by two highly reactive isocyanate (-NCO) groups, makes it a critical building block for creating a variety of polyurethane-based materials. These materials are noted for their flexibility, biocompatibility, and mechanical strength, rendering them suitable for numerous biomedical applications.[2]
Quantitative Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₈N₂O₂ | [3][4][5] |
| Molecular Weight | 140.14 g/mol | [1][3][4][5] |
| CAS Number | 4538-37-8 | [1][2][3][6] |
| Appearance | Colorless to light yellow clear liquid | [4][7] |
| Density | 1.105 g/mL at 25 °C | [8] |
| 1.11 g/cm³ at 25 °C | [6] | |
| Boiling Point | 102-104 °C at 14 mmHg | [8][9] |
| 230 °C (literature) | [2] | |
| Melting Point | 16 °C (literature) | [2] |
| 0 °C | [8] | |
| Flash Point | 106 °C (closed cup) | [3] |
| Refractive Index | n20/D 1.453 | [8] |
| Purity | ≥95.0% to >99.8% (GC) | [4] |
Molecular Structure and Representation
The structure of this compound consists of a four-carbon aliphatic chain (butane) terminated at both ends by isocyanate functional groups. This linear and symmetric structure is a key factor in the properties of the polymers it forms.[2]
-
Linear Formula : OCN(CH₂)₄NCO[1]
-
SMILES String : O=C=NCCCCN=C=O
-
InChI Key : OVBFMUAFNIIQAL-UHFFFAOYSA-N
Figure 1: 2D representation of this compound.
Chemical Reactivity and Applications
The isocyanate groups are highly reactive towards nucleophiles, particularly compounds containing active hydrogen atoms, such as alcohols, amines, and water.[6][10] This reactivity is the foundation of its use in polymerization.
Key Reactions
-
Urethane (B1682113) Formation : Reacts with alcohols to form urethanes, the basis of polyurethane synthesis.
-
Crosslinking and Chain Extension : Acts as a cross-linking agent or chain extender in polymer systems to enhance mechanical properties.
-
Reaction with Water : Reacts with water to form an unstable carbamic acid, which decomposes to an amine and carbon dioxide. This reaction can be a source of foaming in polyurethane production.[10]
Applications in Drug Development and Biomedical Engineering
This compound is particularly noted for its applications in the biomedical field due to its favorable biocompatibility and biodegradability.[2] Upon degradation, it yields putrescine, a naturally occurring diamine that can promote cell growth, making it advantageous for tissue engineering applications.[2]
-
Tissue Engineering : Used as a precursor for synthesizing polyurethane scaffolds for 3D tissue engineering.[2]
-
Controlled Drug Delivery : Employed as a chain extender in the synthesis of segmented polyurethanes for redox-sensitive controlled drug release systems.
-
Biocompatible Materials : Serves as a cross-linking agent in the preparation of hydrogels for applications like contact lenses and in biocompatible coatings.
Figure 2: Experimental workflow for polyurethane synthesis using BDI.
Experimental Protocols: Synthesis of Polyurethane Scaffolds
While specific, detailed experimental protocols are proprietary and vary by publication, a generalized methodology for the synthesis of a polyurethane scaffold using this compound can be outlined as follows. This protocol is based on the general principles of polyurethane chemistry described in the cited application literature.
-
Reagent Preparation : A polyol (e.g., poly(ε-caprolactone) diol) is dried under vacuum to remove moisture. This compound is freshly distilled before use. A catalyst, such as stannous octoate, is prepared in a dry solvent.
-
Prepolymer Synthesis : The polyol is placed in a moisture-free reaction vessel under an inert atmosphere (e.g., nitrogen). The stoichiometric amount of this compound is added dropwise with stirring. The reaction is typically heated (e.g., 60-80 °C) for several hours to form the isocyanate-terminated prepolymer. Progress can be monitored by titration of the -NCO content.
-
Scaffold Fabrication : The resulting prepolymer is dissolved in a suitable solvent. A chain extender (e.g., putrescine) and a porogen (e.g., salt particles of a specific size) are added. The mixture is cast into a mold and cured at elevated temperature.
-
Purification : After curing, the scaffold is removed from the mold. The porogen is leached out by immersing the scaffold in a solvent (e.g., water for salt porogens) to create a porous structure.
-
Characterization : The final porous polyurethane scaffold is dried under vacuum and characterized using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm urethane bond formation, Scanning Electron Microscopy (SEM) to analyze pore structure, and mechanical testing to evaluate its properties.
Safety and Handling
This compound is a hazardous substance and requires careful handling in a laboratory setting.[6][10]
Hazard Identification
-
Toxicity : Harmful if swallowed, in contact with skin, or if inhaled.[6][10][11]
-
Irritation : Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[6][10][11]
-
Sensitization : May cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause an allergic skin reaction.[6][10] It is a moderate to strong dermal sensitizer.[10]
Recommended Handling Protocols
-
Ventilation : Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[6][12]
-
Personal Protective Equipment (PPE) : Wear protective gloves (nitrile rubber, Viton, or Teflon are recommended), chemical safety goggles, and a lab coat.[6][10] In case of inadequate ventilation, respiratory protection is necessary.
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place at 2-8°C, often under an inert gas.[3] It is sensitive to moisture and heat.[7]
-
Incompatibilities : Avoid contact with strong oxidizing agents, alcohols, acids, and water, as violent reactions can occur.[6][10]
Figure 3: Logical flow from structure to application for BDI.
References
- 1. 1,4-ジイソシアナートブタン - テトラメチレン ジイソシアナート [sigmaaldrich.com]
- 2. 1,4-Butane diisocyanate (BDI) 99,7% | Cas 4538-37-8 – 4MedChem BV [4medchem.com]
- 3. This compound | 4538-37-8 | FD00747 | Biosynth [biosynth.com]
- 4. This compound; Butylene diisocyanate; BDI - ORG002 - Products datasheets - Organofil [organofil.com]
- 5. Butane, 1,4-diisocyanato- | C6H8N2O2 | CID 350453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. carlroth.com [carlroth.com]
- 7. This compound | 4538-37-8 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 8. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. capotchem.cn [capotchem.cn]
In-Depth Technical Guide to 1,4-Diisocyanatobutane: Properties, Synthesis, and Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,4-diisocyanatobutane (BDI), a critical building block in the synthesis of biocompatible polyurethanes. This document details its chemical properties, provides a step-by-step synthesis protocol for BDI-based polyurethanes, outlines experimental procedures for biocompatibility assessment, and discusses its degradation profile.
Core Properties and Synonyms of this compound
This compound is an aliphatic diisocyanate that has garnered significant interest in the biomedical field due to its favorable biocompatibility and the non-toxic nature of its degradation products.
CAS Number: 4538-37-8[1][2][3][4][5]
Synonyms:
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₈N₂O₂ | [3] |
| Molecular Weight | 140.14 g/mol | [3][4][5] |
| Boiling Point | 102-104 °C at 14 mmHg | [1] |
| Density | 1.105 g/mL at 25 °C | |
| Appearance | Colorless to light yellow clear liquid | [2][3] |
Synthesis of this compound-Based Polyurethane
The synthesis of polyurethanes using this compound typically follows a two-step prepolymer method. This approach allows for precise control over the polymer's structure and properties. The following is a representative experimental protocol for the synthesis of a polyurethane based on this compound and poly(ε-caprolactone) (PCL), a widely used biodegradable polyester.
Experimental Protocol: Two-Step Synthesis of BDI-PCL Polyurethane
Materials:
-
This compound (BDI)
-
Poly(ε-caprolactone) diol (PCL, Mn = 2000 g/mol )
-
1,4-Butanediol (BDO) as a chain extender
-
Toluene (B28343) (anhydrous)
-
Stannous octoate (catalyst)
Procedure:
Step 1: Prepolymer Synthesis
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, thoroughly dry the PCL diol under vacuum at 80-90°C for at least 4 hours to remove any residual water.
-
Reduce the temperature to 60°C and add a stoichiometric excess of this compound (e.g., a 2:1 molar ratio of BDI to PCL) to the flask under a nitrogen atmosphere.
-
Add a catalytic amount of stannous octoate (e.g., 0.05 wt% of the total reactants) to the mixture.
-
Increase the reaction temperature to 80°C and maintain for 2-3 hours with constant stirring to form the isocyanate-terminated prepolymer.
-
Monitor the reaction progress by determining the isocyanate content (NCO%) via titration with di-n-butylamine.
Step 2: Chain Extension
-
Once the desired NCO% is reached, dissolve the prepolymer in anhydrous toluene to reduce its viscosity.
-
In a separate flask, prepare a solution of the chain extender, 1,4-butanediol, in anhydrous toluene.
-
Slowly add the BDO solution to the stirred prepolymer solution at 80°C. The amount of BDO should be calculated to react with the remaining isocyanate groups.
-
Continue the reaction for an additional 2-4 hours until the viscosity of the solution significantly increases, indicating polymer formation.
-
Precipitate the resulting polyurethane by pouring the solution into a non-solvent such as methanol (B129727) or cold water.
-
Collect the polymer and dry it in a vacuum oven at 60°C until a constant weight is achieved.
References
- 1. Biocompatibility of Polyurethanes - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Hydrolytic and Enzymatic Degradation of Linear Segmented Polyurethane Block Copolymers Studied by ToF-SIMS and Atomic Force Microscopy | NIST [nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Synthesis and Purification of 1,4-Diisocyanatobutane for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 1,4-diisocyanatobutane, a valuable bifunctional crosslinking agent and building block in the development of novel materials and therapeutics. This document details established synthetic routes, purification methodologies, and essential characterization data to support researchers in the safe and efficient production of high-purity this compound for a range of research applications.
Introduction
This compound (CAS No. 4538-37-8), also known as tetramethylene diisocyanate, is an aliphatic diisocyanate that finds utility in the synthesis of polyurethanes, biodegradable polymers for tissue engineering, and as a cross-linking agent in the development of drug delivery systems.[1] Its linear and flexible butane (B89635) backbone imparts specific properties to the resulting polymers. The synthesis of this compound requires careful handling of reagents and precise control of reaction conditions to ensure high yield and purity. This guide will explore both traditional and modern synthetic approaches, with a focus on providing practical experimental details.
Synthesis of this compound
The preparation of this compound can be broadly categorized into two main strategies: phosgene-based methods and non-phosgene alternatives. While phosgene-based routes are historically significant, the extreme toxicity of phosgene (B1210022) has driven the development of safer, non-phosgene pathways.[2]
Phosgene-Based Synthesis (via Triphosgene)
A safer laboratory-scale alternative to using phosgene gas is the use of triphosgene (B27547) (bis(trichloromethyl) carbonate), a stable solid that generates phosgene in situ.[3][4] The reaction proceeds by the phosgenation of 1,4-diaminobutane (B46682).
Experimental Protocol:
A detailed experimental protocol for the synthesis of isophorone (B1672270) diisocyanate using triphosgene is described in patent CN103145586A, which can be adapted for this compound.[5] The general steps are as follows:
-
Dissolution of Reactants: 1,4-diaminobutane and triphosgene are dissolved in an identical inert organic solvent, such as chloroform (B151607) or ethyl acetate, in separate reaction vessels.
-
Reaction: The 1,4-diaminobutane solution is added dropwise to the triphosgene solution at a low temperature (typically between -20 °C and 5 °C) over a period of 2-7 hours.[5] During this process, a stream of inert gas, such as nitrogen, is passed through the reaction mixture to remove the hydrogen chloride gas byproduct.
-
Heating: The reaction mixture is then gradually warmed to reflux and maintained at this temperature for a further 2 hours to ensure complete reaction.[5]
-
Work-up: After cooling, the reaction mixture is filtered to remove any solid byproducts. The filtrate, containing the desired this compound, is then subjected to vacuum distillation for purification.[5]
Yield: The reported yield for the synthesis of isophorone diisocyanate using a similar triphosgene method is 85.5%.[5] A similar yield can be anticipated for this compound, though optimization may be required.
Non-Phosgene Synthesis via Carbamate (B1207046) Decomposition
A greener and safer approach to synthesizing this compound involves the thermal decomposition of a suitable carbamate precursor.[2] This two-step process avoids the use of highly toxic reagents. A German patent (DE4413580A1) outlines this methodology.[6]
Step 1: Synthesis of Dialkyl or Diaryl 1,4-Butanedicarbamate
The first step is the formation of a dicarbamate from 1,4-diaminobutane. This can be achieved through several methods, including:
-
Reaction with Urea (B33335) and an Alcohol: Heating 1,4-diaminobutane with urea and an alcohol, optionally in the presence of a catalyst. The ammonia (B1221849) formed is removed to drive the reaction.[6]
-
Reaction with a Dialkyl Carbonate: Reacting 1,4-diaminobutane with a dialkyl carbonate (e.g., dimethyl carbonate) in the presence of a basic catalyst such as sodium methoxide.[6]
Step 2: Thermal Cleavage of the Dicarbamate
The purified dicarbamate is then subjected to thermal cleavage at elevated temperatures (100-600 °C) to yield this compound and the corresponding alcohol or phenol (B47542).[6] The products are separated by fractional condensation.[6]
Experimental Protocol (Conceptual based on DE4413580A1):
While the patent provides a general outline, a specific experimental protocol would involve:
-
Carbamate Formation: Reacting 1,4-diaminobutane with an excess of a dialkyl carbonate in the presence of a catalytic amount of a strong base. The reaction would likely be carried out at an elevated temperature to ensure a reasonable reaction rate.
-
Purification of Carbamate: The resulting dicarbamate would be purified, for instance, by recrystallization or chromatography, to remove any unreacted starting materials and catalyst residues.
-
Thermal Decomposition: The purified dicarbamate would be heated under a controlled atmosphere (e.g., nitrogen) or vacuum. The temperature would need to be carefully optimized to induce decomposition without causing degradation of the desired diisocyanate.
-
Product Collection: The volatile this compound would be collected by fractional distillation, separating it from the alcohol or phenol byproduct.
Purification of this compound
Regardless of the synthetic route, purification of the crude this compound is crucial to remove impurities such as unreacted starting materials, byproducts, and solvents.
Vacuum Distillation
Vacuum distillation is the most common and effective method for purifying liquid isocyanates.[7][8] By reducing the pressure, the boiling point of the compound is lowered, preventing thermal degradation.
Experimental Protocol:
-
The crude this compound is placed in a distillation flask equipped with a Vigreux column or a short path distillation apparatus.
-
The system is connected to a vacuum pump, and the pressure is gradually reduced.
-
The flask is heated gently in an oil bath.
-
Fractions are collected at a stable temperature and pressure. For this compound, the boiling point is reported as 102-104 °C at 14 mmHg.
Table 1: Physical Properties for Purification
| Property | Value |
| Boiling Point | 102-104 °C at 14 mmHg |
| Density | 1.105 g/mL at 25 °C |
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Spectroscopic Data
Table 2: Key Spectroscopic Data
| Technique | Key Features |
| FTIR | Strong, characteristic absorption band for the isocyanate (-N=C=O) group appears around 2270 cm⁻¹.[9] |
| ¹H NMR | The proton NMR spectrum is expected to show signals corresponding to the methylene (B1212753) protons of the butane chain. |
| ¹³C NMR | The carbon NMR spectrum will show characteristic signals for the isocyanate carbon and the methylene carbons. |
Note: While specific NMR data from a peer-reviewed synthesis paper was not found, representative spectra are available from commercial suppliers and spectral databases.[10][11]
Safety and Handling
This compound is a toxic and sensitizing agent. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[12] Avoid inhalation of vapors and contact with skin and eyes. Isocyanates are reactive towards water and alcohols, so all glassware and solvents should be scrupulously dried before use.
Visualizing the Synthesis and Purification Workflow
The following diagrams illustrate the key steps in the synthesis and purification of this compound.
Caption: Synthesis routes and purification of this compound.
Caption: Logic diagram for the purification of this compound.
References
- 1. 1,4-Butane diisocyanate (BDI) 99,7% | Cas 4538-37-8 – 4MedChem BV [4medchem.com]
- 2. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US11634383B2 - Method of preparing diisocyanate composition - Google Patents [patents.google.com]
- 4. US11987541B2 - Method of preparing diisocyanate composition - Google Patents [patents.google.com]
- 5. CN103145586A - Synthetic method of isophorone diisocyanate - Google Patents [patents.google.com]
- 6. DE4413580A1 - Prodn. of 1,4-butylene di:isocyanate from 1,4-butane-di:amine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. US4419189A - Distillation of 1,4-butanediol - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound(4538-37-8) 1H NMR spectrum [chemicalbook.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. This compound | 4538-37-8 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
The Reactivity of 1,4-Diisocyanatobutane with Nucleophiles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Diisocyanatobutane (BDI) is a highly reactive, linear aliphatic diisocyanate. Its symmetrical structure and the reactivity of its terminal isocyanate groups make it a valuable building block in the synthesis of a variety of polymers, particularly polyurethanes. This technical guide provides a comprehensive overview of the reactivity of this compound with common nucleophiles, including amines, alcohols, and water. It details the reaction mechanisms, summarizes available kinetic data, and provides exemplary experimental protocols. Furthermore, this guide explores the applications of BDI in the biomedical field, specifically in drug delivery and tissue engineering, and illustrates relevant experimental workflows.
Core Principles of Isocyanate Reactivity
The isocyanate group (-N=C=O) is an electrophilic functional group characterized by a highly reactive carbon atom. This reactivity stems from the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms, which creates a significant partial positive charge on the carbon. Nucleophiles readily attack this electrophilic carbon, leading to the formation of a variety of stable covalent bonds. The general order of reactivity of nucleophiles with isocyanates is as follows:
Primary Aliphatic Amines > Secondary Aliphatic Amines > Primary Aromatic Amines > Primary Alcohols > Water > Secondary Alcohols > Tertiary Alcohols > Phenols
This reactivity is influenced by several factors, including the nucleophilicity and steric hindrance of the attacking nucleophile, as well as the reaction conditions such as temperature, solvent, and the presence of catalysts.
Reactivity of this compound with Nucleophiles
This compound, with its two isocyanate groups, is a versatile crosslinker and chain extender. The reactions are typically exothermic and proceed readily under ambient conditions, although heating and catalysis can be employed to control the reaction rate.
Reaction with Amines: The Formation of Ureas
The reaction of this compound with primary and secondary amines is extremely rapid and typically does not require catalysis, leading to the formation of substituted ureas.[1] This high reactivity is a key feature in the formation of polyureas.
-
Primary Amines: The reaction with primary amines is exceptionally fast. The reaction of primary aliphatic amines with aromatic isocyanates has been estimated to have a half-time of approximately 0.002 seconds in a flow apparatus.[2]
-
Secondary Amines: Secondary amines also react quickly, though generally slower than primary amines due to increased steric hindrance.[3]
General Reaction Scheme:
OCN-(CH₂)₄-NCO + 2 R₂NH → R₂N-CO-NH-(CH₂)₄-NH-CO-NR₂
Reaction with Alcohols: The Formation of Urethanes
The reaction of this compound with alcohols yields urethanes and is the fundamental reaction in the synthesis of polyurethanes.[4] The reaction rate is moderate and is often accelerated by catalysts.
-
Primary Alcohols: These are the most reactive among alcohols.
-
Secondary and Tertiary Alcohols: Their reactivity is lower due to increased steric hindrance around the hydroxyl group.[4]
General Reaction Scheme:
OCN-(CH₂)₄-NCO + 2 ROH → RO-CO-NH-(CH₂)₄-NH-CO-OR
Reaction with Water: The Formation of Ureas and Carbon Dioxide
This compound reacts with water in a multi-step process. The initial reaction forms an unstable carbamic acid, which then decomposes to an amine and carbon dioxide gas. The newly formed amine is highly reactive and immediately reacts with another isocyanate group to form a stable urea (B33335) linkage. This reaction is fundamental to the production of polyurethane foams, where the liberated CO₂ acts as a blowing agent.[1]
Reaction Scheme:
-
OCN-(CH₂)₄-NCO + H₂O → [HOOC-NH-(CH₂)₄-NCO] (Unstable Carbamic Acid)
-
[HOOC-NH-(CH₂)₄-NCO] → H₂N-(CH₂)₄-NCO + CO₂
-
H₂N-(CH₂)₄-NCO + OCN-(CH₂)₄-NCO → OCN-(CH₂)₄-NH-CO-NH-(CH₂)₄-NCO
Quantitative Data on Reactivity
While specific kinetic data for this compound is scarce in the readily available literature, the reactivity trends can be inferred from studies on other isocyanates. The following tables summarize representative kinetic parameters for analogous reactions. It is important to note that these values are for different isocyanates and should be used as a general guide to the expected reactivity of BDI.
Table 1: Representative Reaction Rate Constants for Isocyanate Reactions
| Isocyanate | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (L mol⁻¹ s⁻¹) |
| Phenyl Isocyanate | n-Butanol | Toluene | 25 | 2.5 x 10⁻⁴ |
| Hexamethylene Diisocyanate (HDI) | n-Butanol | Toluene | 80 | 1.3 x 10⁻³ |
| Dicyclohexylmethane-4,4'-diisocyanate | 1-Butanol | N,N-Dimethylformamide | 40 | 5.9 x 10⁻⁴ (catalyzed) |
| Phenyl Isocyanate | Aniline | Diethyl Ether | 20 | 1.2 x 10⁻² |
Table 2: Representative Activation Energies for Isocyanate-Alcohol Reactions
| Isocyanate | Alcohol | Activation Energy (kJ/mol) |
| Phenyl Isocyanate | 2-Propanol | 39.3 |
| Phenyl Isocyanate | 2-Butanol | 41.8 |
| Phenyl Isocyanate | 2-Pentanol | 47.7 |
| Dicyclohexylmethane-4,4'-diisocyanate | Isopropanol | 51 |
Experimental Protocols
The following are generalized protocols for reactions involving isocyanates, which can be adapted for this compound. Safety Precaution: Isocyanates are toxic, potent respiratory and skin sensitizers. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[5]
Protocol for Polyurethane Synthesis (Prepolymer Method)
This two-step method allows for better control over the polymer structure.[6]
Step 1: Prepolymer Synthesis
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add a diol (e.g., poly(ethylene glycol)).
-
Heat the diol under vacuum to remove any residual water.
-
Cool the flask to room temperature under a nitrogen atmosphere.
-
Add a stoichiometric excess of this compound to the flask.
-
Heat the reaction mixture to 70-80°C and stir for 2-3 hours under a nitrogen atmosphere until the desired NCO content is reached (monitored by titration).
Step 2: Chain Extension
-
Cool the prepolymer to 50-60°C.
-
Slowly add a chain extender (e.g., 1,4-butanediol (B3395766) or a diamine) to the stirred prepolymer solution.
-
Continue stirring for an additional 1-2 hours.
-
Pour the resulting viscous liquid into a mold and cure at an elevated temperature (e.g., 80-100°C) for several hours to obtain the final polyurethane.
Protocol for Crosslinking a Protein (e.g., Collagen)
This compound can be used to crosslink proteins by reacting with the primary amine groups of lysine (B10760008) residues.
-
Prepare a solution of the protein (e.g., collagen) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Cool the protein solution in an ice bath.
-
Prepare a dilute solution of this compound in a water-miscible, non-reactive solvent (e.g., acetone (B3395972) or DMSO).
-
Slowly add the this compound solution to the stirred protein solution. The final concentration of the diisocyanate should be optimized for the desired degree of crosslinking.
-
Allow the reaction to proceed for a specified time (e.g., 2-24 hours) at a controlled temperature (e.g., 4°C or room temperature).
-
Quench the reaction by adding a small molecule with a primary amine group (e.g., glycine (B1666218) or Tris buffer).
-
Purify the crosslinked protein by dialysis or size-exclusion chromatography to remove unreacted crosslinker and byproducts.
Applications in Drug Development
The biocompatibility and tunable biodegradability of polyurethanes derived from this compound make them attractive for various biomedical applications.[7]
Drug Delivery Systems
BDI-based polyurethanes can be formulated into nanoparticles, hydrogels, and scaffolds for the controlled release of therapeutic agents.[6][8] The degradation of the polyurethane matrix, often through hydrolysis of the urethane (B1682113) linkages, leads to the gradual release of the encapsulated drug.
Tissue Engineering
This compound is used to synthesize biodegradable and biocompatible scaffolds that can support cell growth and tissue regeneration.[8] The mechanical properties and degradation rate of these scaffolds can be tailored by adjusting the polymer composition. Upon degradation, BDI-based polyurethanes can break down into non-toxic, naturally occurring molecules like putrescine, which can even promote cell growth.[7]
Conclusion
This compound is a versatile and highly reactive monomer with significant potential in polymer chemistry, particularly for biomedical applications. Its reactions with nucleophiles such as amines and alcohols are efficient and form the basis for the synthesis of polyureas and polyurethanes with tunable properties. While specific quantitative kinetic data for BDI remains an area for further investigation, the established principles of isocyanate chemistry provide a solid framework for its application. The detailed protocols and workflows presented in this guide offer a starting point for researchers and drug development professionals to explore the potential of this compound in their respective fields. As with all isocyanates, appropriate safety measures are paramount when handling this reactive compound.
References
- 1. Current methods of collagen cross-linking: Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeted Delivery to Tumors: Multidirectional Strategies to Improve Treatment Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US6133415A - Process for making polyurethane prepolymers - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. 1,4-Butane diisocyanate (BDI) 99,7% | Cas 4538-37-8 – 4MedChem BV [4medchem.com]
- 8. 1,4-二异氰酸酯丁烷 97.0% | Sigma-Aldrich [sigmaaldrich.com]
Spectroscopic Analysis of 1,4-Diisocyanatobutane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-diisocyanatobutane (CAS No. 4538-37-8), a valuable building block in the synthesis of polyurethanes and other polymers used in biomedical applications. This document compiles available mass spectrometry, infrared, and nuclear magnetic resonance data, alongside detailed experimental protocols to aid in the characterization of this compound.
Spectroscopic Data Presentation
The following sections summarize the key spectroscopic data for this compound. For clarity, all quantitative data is presented in tabular format.
Mass Spectrometry
Mass spectrometry of this compound reveals a molecular ion peak consistent with its molecular weight, along with a characteristic fragmentation pattern.
Table 1: Mass Spectrometry Data for this compound [1]
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) |
| 43.0 | 83.5 |
| 56.0 | 100.0 |
| 69.0 | 54.9 |
| 140.0 (Molecular Ion) | Not explicitly given, but present |
Note: The table highlights the most abundant peaks. A more extensive list of fragments is available in the cited literature.[1]
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is dominated by the strong, characteristic absorption of the isocyanate group (-N=C=O).
Table 2: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Description | Reference |
| ~2275 | -N=C=O | Asymmetric stretching |
Note: The disappearance of this peak is a key indicator of the reaction of the isocyanate groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Estimated ¹H NMR Data for the Butane (B89635) Moiety of this compound
| Position | Estimated Chemical Shift (ppm) | Multiplicity | Integration | Notes |
| H-2, H-3 | ~1.51 | Multiplet | 4H | Based on a derivative; expected to be similar in the parent compound.[2] |
| H-1, H-4 | ~3.64 | Multiplet | 4H | Based on a derivative; actual shift may vary due to the direct attachment to the -NCO group.[2] |
Table 4: Estimated ¹³C NMR Data for the Butane Moiety of this compound
| Position | Estimated Chemical Shift (ppm) | Notes |
| C-2, C-3 | ~24.3 | Based on a derivative; expected to be similar in the parent compound.[2] |
| C-1, C-4 | ~37.4 | Based on a derivative; actual shift may vary due to the direct attachment to the -NCO group.[2] |
| -N=C=O | Not available | The chemical shift for the isocyanate carbon is not reported in the available literature. |
Experimental Protocols
The following sections outline generalized experimental protocols for obtaining the spectroscopic data presented above. These are intended as a guide and may require optimization based on the specific instrumentation and sample purity.
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent, such as acetonitrile (B52724) or dichloromethane.
-
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is typically used.
-
Data Acquisition:
-
The sample is introduced into the ion source, often via direct infusion or through a gas chromatograph (GC-MS).
-
For the referenced data, a source temperature of 210°C and a sample temperature of 160°C were used.[1]
-
An electron energy of 70 eV is applied to induce ionization and fragmentation.
-
The mass analyzer separates the resulting ions based on their mass-to-charge ratio.
-
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in this compound, with a focus on the isocyanate group.
Methodology:
-
Sample Preparation: As a liquid, this compound can be analyzed neat as a thin film between two salt plates (e.g., KBr or NaCl). Alternatively, a solution in a suitable solvent (e.g., chloroform, dichloromethane) can be prepared and analyzed in a liquid cell.
-
Instrumentation: A Fourier-transform infrared spectrometer.
-
Data Acquisition:
-
A background spectrum of the salt plates or the solvent-filled cell is collected.
-
The sample is then placed in the beam path, and the sample spectrum is recorded.
-
Typically, spectra are collected over a range of 4000 to 400 cm⁻¹.
-
-
Data Analysis: The spectrum is analyzed for the presence of characteristic absorption bands, particularly the strong, sharp peak around 2275 cm⁻¹ indicative of the -N=C=O stretching vibration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon environments in the this compound molecule.
Methodology:
-
Sample Preparation:
-
A sample of this compound (typically 5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.
-
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
The sample is placed in the NMR probe, and the magnetic field is shimmed to achieve homogeneity.
-
For ¹H NMR, a standard pulse sequence is used to acquire the spectrum.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance the signal-to-noise ratio.
-
-
Data Analysis: The chemical shifts, signal multiplicities, coupling constants, and integrations of the peaks in the ¹H and ¹³C spectra are analyzed to elucidate the molecular structure.
Visualization of Spectroscopic Workflow
The following diagram illustrates a logical workflow for the spectroscopic characterization of a chemical compound such as this compound.
References
Thermal Properties and Stability of 1,4-Diisocyanatobutane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal properties and stability of 1,4-diisocyanatobutane (CAS No. 4538-37-8), a key aliphatic diisocyanate monomer. A thorough understanding of its thermal behavior is critical for safe handling, processing, and the development of novel polyurethane-based materials in the pharmaceutical and biomedical fields. This document summarizes available quantitative data on its thermal properties, details relevant experimental protocols for thermal analysis, and discusses its thermal stability and decomposition pathways.
Introduction
This compound, also known as tetramethylene diisocyanate, is a linear aliphatic diisocyanate. Its chemical structure, OCN-(CH₂)₄-NCO, imparts specific reactivity and physical characteristics to the polyurethanes it forms. The absence of aromatic rings in its backbone contributes to the light stability and biocompatibility of the resulting polymers, making it a valuable building block in applications such as biomedical devices and drug delivery systems. The thermal properties of the monomer are fundamental parameters that influence its storage, handling, and polymerization processes. Thermal stability, in particular, dictates the upper-temperature limits for its use and can affect the integrity of the final product.
Thermal Properties
The thermal properties of this compound are crucial for its application in various chemical syntheses. A summary of the key thermal data is presented below.
Quantitative Thermal Data
The following tables summarize the available quantitative data for the thermal properties of this compound.
Table 1: Physical and Thermal Properties of this compound
| Property | Value | Source |
| Melting Point | 16 °C | [1] |
| Boiling Point | 102 - 104 °C at 14 mmHg | [2][3] |
| 230 °C (literature value) | [1] | |
| Flash Point | 106 °C (closed cup) | [2][3] |
Table 2: Critically Evaluated Thermophysical Data from NIST
The National Institute of Standards and Technology (NIST) provides critically evaluated thermophysical property data. For this compound (described as 1,4-butanediol (B3395766) diisocyanate), the following data sets are available in the NIST Web Thermo Tables (WTT).[4]
| Property | State | Temperature Range | Number of Data Points |
| Heat Capacity at Saturation Pressure | Crystal | 0.0002 K to 231.22 K | 50 |
| Heat Capacity at Saturation Pressure | Liquid | 231.22 K to 360 K | 50 |
| Enthalpy | Crystal in equilibrium with Gas | 0.0002 K to 231.22 K | 27 |
| Enthalpy | Liquid in equilibrium with Gas | 231.22 K to 360 K | 15 |
Note: Access to the specific data points from the NIST database may require a subscription. The data is generated through dynamic data analysis as implemented in the NIST ThermoData Engine software package.[4]
Thermal Stability and Decomposition
The thermal stability of this compound is a critical consideration for its safe handling and use in polymerization reactions. While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for the pure monomer are not widely available in the public domain, general information regarding the stability of isocyanates can be extrapolated.
Aliphatic diisocyanates are generally considered to be stable under recommended storage conditions (cool, dry, and inert atmosphere). However, they are sensitive to heat, moisture, and certain catalysts, which can initiate polymerization or decomposition.
Decomposition Onset and Products
A specific decomposition temperature for this compound is not consistently reported in publicly available literature. Safety data sheets often state that the decomposition temperature is not determined. However, it is known that at elevated temperatures, isocyanates can undergo thermal decomposition. For isocyanates in general, a range of exothermic decomposition energies is given as 20-30 kJ/mol.
The thermal decomposition of polyurethanes derived from aliphatic diisocyanates suggests potential decomposition pathways for the monomer. The urethane (B1682113) linkage is often the least stable part of the polymer and can dissociate back to the isocyanate and alcohol.[5] For the monomer itself, high temperatures can lead to the formation of various products, including carbon dioxide, amines, and unsaturated compounds.[5]
Experimental Protocols for Thermal Analysis
Standard techniques for evaluating the thermal properties and stability of chemicals like this compound include Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). While specific experimental protocols for this compound are not readily published, the following sections describe generalized methodologies.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of a material.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in an inert sample pan (e.g., aluminum or platinum).
-
Atmosphere: The analysis is typically conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidative degradation. A typical flow rate is 20-50 mL/min.
-
Temperature Program: The sample is heated at a constant rate, for example, 10 °C/min, over a specified temperature range (e.g., from ambient to 600 °C).
-
Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The onset of decomposition is identified as the temperature at which significant weight loss begins.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine transition temperatures such as melting point and to study thermal stability and reactions.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Atmosphere: The analysis is performed under an inert atmosphere, such as nitrogen.
-
Temperature Program: The sample and reference are subjected to a controlled temperature program, which may include heating, cooling, and isothermal segments. A typical heating rate is 10 °C/min.
-
Data Analysis: The DSC thermogram plots the heat flow versus temperature. Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are observed as peaks.
Visualization of Experimental Workflows
The following diagrams illustrate the general workflows for TGA and DSC analysis.
References
- 1. Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound 97.0 4538-37-8 [sigmaaldrich.com]
- 3. This compound technical, = 95.0 GC 4538-37-8 [sigmaaldrich.com]
- 4. WTT- Under Construction Page [wtt-pro.nist.gov]
- 5. Table of liquids specific heat – JPC France [jpcfrance.eu]
A Technical Guide to the Solubility of 1,4-Diisocyanatobutane in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 1,4-diisocyanatobutane, a key monomer in the synthesis of polyurethanes and other polymers. Due to its high reactivity, particularly with protic solvents, quantitative solubility data is scarce in public literature. This guide synthesizes available information to provide a qualitative assessment of its solubility in a range of common organic solvents. Furthermore, it outlines a detailed, generalized experimental protocol for determining the solubility of this reactive compound and presents a logical workflow for this procedure.
Introduction
This compound (also known as tetramethylene diisocyanate) is an aliphatic diisocyanate that serves as a crucial building block in the production of a variety of polymeric materials. Its linear structure and the reactivity of its two isocyanate (-NCO) groups make it a versatile monomer for creating polyurethanes with desirable properties such as flexibility and biocompatibility. Understanding its solubility in various organic solvents is paramount for its effective use in synthesis, formulation, and various applications, including in the biomedical and pharmaceutical fields.
The isocyanate groups are highly susceptible to nucleophilic attack, readily reacting with compounds containing active hydrogen atoms, such as water, alcohols, and amines.[1] This reactivity poses a significant challenge to the direct measurement of its solubility in protic solvents, as the solute reacts with the solvent, altering its chemical nature. Therefore, a qualitative understanding based on chemical principles and empirical observations from related synthetic procedures is often more practical.
Predicted Solubility Profile
Based on the principle of "like dissolves like" and information gleaned from its use in polyurethane synthesis, a qualitative solubility profile of this compound can be predicted. The molecule possesses a nonpolar butane (B89635) backbone and two highly polar isocyanate groups, suggesting solubility in a range of solvents.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Qualitative Solubility | Rationale & Remarks |
| Alkanes | Hexane, Heptane | Sparingly Soluble to Insoluble | The polarity of the isocyanate groups limits solubility in nonpolar alkane solvents. |
| Aromatic Hydrocarbons | Toluene, Xylene | Soluble | The nonpolar aromatic ring can interact favorably with the butane backbone, while the overall non-protic nature of the solvent prevents reaction. Toluene is a common solvent for isocyanate reactions.[2] |
| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Soluble | These solvents are polar aprotic and are generally good solvents for a wide range of organic compounds. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF), 1,4-Dioxane | Soluble | These polar aprotic solvents can solvate the polar isocyanate groups without reacting. 1,4-Dioxane is a known solvent for polyurethane synthesis.[3] |
| Esters | Ethyl acetate (B1210297) | Soluble | As a polar aprotic solvent, ethyl acetate is expected to be a good solvent. |
| Ketones | Acetone, Methyl ethyl ketone (MEK) | Soluble | These polar aprotic solvents are commonly used in polymer synthesis and are likely to dissolve this compound. |
| Alcohols | Methanol, Ethanol, Isopropanol | Reactive | Isocyanates react exothermically with alcohols to form urethanes. While initial dissolution may occur, the compound will be consumed by the reaction.[1] |
| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Acetonitrile | Soluble (with caution) | These solvents are excellent at dissolving polar compounds. However, at elevated temperatures, DMF and DMSO can react with isocyanates.[3] Acetonitrile is a suitable co-solvent for solubility studies of reactive diisocyanates.[4] |
| Water | Reactive & Insoluble | This compound reacts with water to form unstable carbamic acids which then decompose to form amines and carbon dioxide, ultimately leading to the formation of polyureas.[1] Its hydrophobic butane backbone also contributes to its low solubility in water. |
Experimental Protocol for Solubility Determination
Due to the reactive nature of this compound, a direct gravimetric determination of solubility in protic solvents is not feasible. The following generalized protocol is based on methods used for the analysis of isocyanate content and can be adapted to determine the solubility in non-reactive (aprotic) solvents. The principle involves preparing a saturated solution, separating the undissolved solute, and then quantifying the concentration of the dissolved isocyanate in the supernatant.
3.1. Materials and Equipment
-
This compound
-
Anhydrous organic solvent of interest
-
Di-n-butylamine (DBA) solution in a suitable non-reactive solvent (e.g., toluene)
-
Standardized hydrochloric acid (HCl) solution
-
2-Propanol
-
Glass vials with screw caps
-
Magnetic stirrer and stir bars
-
Thermostatically controlled shaker or water bath
-
Syringe filters (PTFE, 0.45 µm)
-
Volumetric flasks and pipettes
-
Burette or autotitrator
-
Analytical balance
3.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the anhydrous test solvent in a glass vial. The excess solid should be clearly visible.
-
Seal the vial tightly and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
Allow the vial to stand undisturbed at the same temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solute to settle.
-
Carefully draw a known volume of the supernatant liquid using a syringe and immediately pass it through a syringe filter to remove any suspended particles.
-
-
Quantification of Dissolved Isocyanate (Back Titration Method):
-
Accurately transfer the filtered supernatant to a flask containing a known excess of di-n-butylamine solution. The DBA will react with the isocyanate groups.
-
Allow the reaction to proceed for a specified time (e.g., 15-30 minutes) with gentle stirring.
-
Add 2-propanol to the mixture to quench any unreacted isocyanate and to provide a suitable medium for titration.
-
Titrate the excess (unreacted) di-n-butylamine with a standardized solution of hydrochloric acid.
-
Perform a blank titration using the same volume of the initial di-n-butylamine solution without the addition of the isocyanate sample.
-
3.3. Calculation of Solubility
The concentration of the isocyanate in the saturated solution can be calculated using the following formula:
Solubility (mol/L) = [(V_blank - V_sample) * C_HCl] / V_supernatant
Where:
-
V_blank = Volume of HCl solution used for the blank titration (L)
-
V_sample = Volume of HCl solution used for the sample titration (L)
-
C_HCl = Concentration of the standardized HCl solution (mol/L)
-
V_supernatant = Volume of the filtered supernatant taken for analysis (L)
The solubility can then be converted to other units such as g/L by multiplying by the molecular weight of this compound (140.14 g/mol ).
Visualization of Experimental Workflow
The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:
References
Biodegradation of 1,4-Diisocyanatobutane-Based Polymers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-diisocyanatobutane (BDI)-based polyurethanes are a class of biodegradable polymers with significant potential in biomedical applications, such as drug delivery and tissue engineering. Their degradation into non-toxic, naturally occurring byproducts is a key advantage over traditional, non-biodegradable polymers. This technical guide provides an in-depth overview of the biodegradation products of BDI-based polymers, focusing on the core scientific principles, experimental methodologies for their analysis, and the current state of knowledge in the field. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development and evaluation of these advanced biomaterials.
Introduction
Polyurethanes synthesized using aliphatic diisocyanates, such as this compound, are gaining prominence in the medical field due to their favorable biocompatibility and biodegradability profiles. Unlike their aromatic counterparts, which can degrade into potentially toxic aromatic diamines, BDI-based polyurethanes are designed to break down into biocompatible molecules. The primary degradation product of the BDI hard segment is putrescine (1,4-diaminobutane), a naturally occurring polyamine involved in various cellular processes.[1] This inherent biocompatibility makes BDI-based polymers attractive candidates for a range of in vivo applications.
The biodegradation of these polymers is a complex process influenced by the polymer's chemical structure, morphology, and the surrounding biological environment. The degradation can occur through hydrolytic or enzymatic pathways, primarily targeting the ester linkages in the soft segment and, to a lesser extent, the urethane (B1682113) bonds in the hard segment. Understanding the degradation pathways and quantifying the resulting byproducts is crucial for assessing the safety and efficacy of medical devices and drug delivery systems fabricated from these materials.
Biodegradation Pathway of this compound-Based Polyurethanes
The biodegradation of a BDI-based polyurethane, particularly a poly(ester urethane), is a multi-step process. The initial and more rapid phase of degradation typically involves the hydrolysis of the ester bonds within the polyester (B1180765) soft segment, a process that can be catalyzed by enzymes such as esterases and lipases. This leads to the fragmentation of the polymer into smaller, water-soluble oligomers.
The urethane linkages of the hard segment, formed from this compound, are generally more resistant to hydrolysis. However, over time, these bonds can also be cleaved, leading to the release of the constituent polyol and 1,4-diaminobutane (B46682) (putrescine). It is important to note that under certain in vitro conditions (e.g., pH 7.4), the hard urethane segments of BDI-based polyurethanes have been observed to be non-degradable.
Quantitative Analysis of Biodegradation Products
A critical aspect of evaluating biodegradable polymers is the quantitative analysis of their degradation products. This data is essential for understanding the degradation kinetics, assessing potential toxicity, and ensuring the safe clearance of the byproducts from the body.
To date, the published literature provides extensive qualitative information on the biodegradation of BDI-based polyurethanes and detailed analytical methods for the identification and quantification of expected byproducts like putrescine. However, there is a notable absence of comprehensive studies presenting tabulated quantitative data on the concentration of various degradation products over time from a specific BDI-based polymer.
The following table is a template designed for researchers to systematically record and present such quantitative data. It is structured to allow for easy comparison of degradation product concentrations under different experimental conditions.
| Time Point | Degradation Condition | Analyte | Concentration (µg/mL) | Standard Deviation | Analytical Method |
| Day 0 | In Vitro (Enzyme X) | Putrescine | < LOD | - | HPLC-MS/MS |
| Day 7 | In Vitro (Enzyme X) | Putrescine | Data | Data | HPLC-MS/MS |
| Day 14 | In Vitro (Enzyme X) | Putrescine | Data | Data | HPLC-MS/MS |
| Day 28 | In Vitro (Enzyme X) | Putrescine | Data | Data | HPLC-MS/MS |
| Day 0 | In Vivo (Rat Model) | Putrescine | < LOD | - | GC-MS |
| Week 1 | In Vivo (Rat Model) | Putrescine | Data | Data | GC-MS |
| Week 4 | In Vivo (Rat Model) | Putrescine | Data | Data | GC-MS |
| Week 12 | In Vivo (Rat Model) | Putrescine | Data | Data | GC-MS |
| LOD: Limit of Detection |
Experimental Protocols
This section outlines detailed methodologies for key experiments related to the study of BDI-based polymer biodegradation.
In Vitro Enzymatic Degradation Assay
This protocol describes a typical procedure for assessing the enzymatic degradation of a BDI-based polyurethane film.
Materials:
-
BDI-based polyurethane film (e.g., 1 cm x 1 cm)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Enzyme solution (e.g., lipase, esterase, or a protease cocktail in PBS)
-
Sterile incubation tubes
-
Shaking incubator (37°C)
-
Analytical balance
Procedure:
-
Pre-weigh the polymer film samples.
-
Sterilize the polymer films using an appropriate method (e.g., ethylene (B1197577) oxide or ethanol (B145695) washes).
-
Place each film in a sterile incubation tube.
-
Add a defined volume of the enzyme solution to each tube. For control samples, add PBS without the enzyme.
-
Incubate the tubes at 37°C with gentle agitation (e.g., 120 rpm).
-
At predetermined time points, retrieve the polymer films.
-
Gently rinse the films with deionized water to remove any adsorbed enzyme and salts.
-
Dry the films to a constant weight under vacuum.
-
Calculate the weight loss of the polymer films.
-
Analyze the incubation medium for degradation products using appropriate analytical techniques (see Section 4.3).
In Vivo Degradation Study (Subcutaneous Implantation Model)
This protocol outlines a general procedure for evaluating the in vivo degradation of BDI-based polymer scaffolds in a rodent model. All animal procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.
Materials:
-
Sterile BDI-based polyurethane scaffolds
-
Laboratory rats or mice
-
Surgical instruments
-
Anesthesia
-
Suturing materials
Procedure:
-
Anesthetize the animal.
-
Shave and sterilize the surgical site on the dorsal side of the animal.
-
Make a small subcutaneous incision.
-
Create a subcutaneous pocket using blunt dissection.
-
Implant the sterile polymer scaffold into the pocket.
-
Close the incision with sutures.
-
Monitor the animals for signs of inflammation or adverse reactions.
-
At specified time points, euthanize the animals and explant the scaffolds along with the surrounding tissue.
-
Analyze the explanted scaffolds for changes in mass, molecular weight, and morphology.
-
Analyze the surrounding tissue and relevant organs for the presence of degradation products.
Quantification of Putrescine by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the quantification of putrescine in degradation media. Derivatization is often required to enhance detection.
Materials:
-
Degradation medium sample
-
Putrescine standard solutions
-
Derivatizing agent (e.g., dansyl chloride, o-phthalaldehyde)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other mobile phase modifier
-
HPLC system with a suitable detector (e.g., fluorescence or UV-Vis)
-
C18 reversed-phase HPLC column
Procedure:
-
Sample Preparation:
-
Centrifuge the degradation medium to remove any particulate matter.
-
Take a known volume of the supernatant for derivatization.
-
-
Derivatization:
-
Follow a validated protocol for the derivatization of putrescine with the chosen reagent. This typically involves mixing the sample with the derivatizing agent under specific pH and temperature conditions.
-
-
HPLC Analysis:
-
Inject a known volume of the derivatized sample onto the HPLC system.
-
Perform chromatographic separation using a suitable gradient of acetonitrile and water with a modifier.
-
Detect the derivatized putrescine at the appropriate wavelength.
-
-
Quantification:
-
Prepare a calibration curve using derivatized putrescine standard solutions of known concentrations.
-
Determine the concentration of putrescine in the sample by comparing its peak area to the calibration curve.
-
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive analysis of BDI-based polymer biodegradation.
Conclusion
Polymers based on this compound represent a promising class of biodegradable materials for biomedical applications. Their degradation into the naturally occurring metabolite, putrescine, is a significant advantage. While the qualitative aspects of their biodegradation are increasingly understood, there remains a need for more comprehensive quantitative studies to fully characterize the degradation product profiles under various physiological conditions. The experimental protocols and analytical workflows detailed in this guide provide a framework for researchers to conduct such studies, contributing to the development of safe and effective medical devices and drug delivery systems. Future research should focus on generating robust quantitative data to populate the degradation product tables and further elucidate the complex interactions between these polymers and the biological environment.
References
Methodological & Application
Application Notes and Protocols for the Polymerization of 1,4-Diisocyanatobutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of polyurethanes utilizing 1,4-diisocyanatobutane as a monomer. Polyurethanes are a versatile class of polymers with wide-ranging applications in the biomedical field, including in tissue engineering and as drug delivery vehicles, owing to their biocompatibility and tunable mechanical properties.[1] This application note outlines a step-by-step procedure for the polymerization of this compound with a diol, discusses the necessary materials and equipment, and provides a method for monitoring the reaction progress. Furthermore, representative data on the molecular weight of polyurethanes derived from this compound are presented, and diagrams illustrating the experimental workflow and the polymerization mechanism are included.
Introduction
This compound (BDI) is an aliphatic diisocyanate that serves as a valuable building block for the synthesis of a variety of polyurethanes. The reaction of the isocyanate groups (-NCO) with hydroxyl groups (-OH) of a diol leads to the formation of urethane (B1682113) linkages, resulting in a polymer chain. The choice of the diol comonomer, such as a polyester (B1180765) diol like poly(ε-caprolactone) (PCL) or a simple diol like 1,4-butanediol (B3395766), allows for the tailoring of the polymer's properties to suit specific applications. The polymerization can be carried out via bulk or solution methods, often with the aid of a catalyst to control the reaction rate. This protocol will focus on a solution polymerization method, which offers good control over the reaction conditions and polymer properties.
Data Presentation
The molecular weight of the resulting polyurethane is a critical parameter that influences its mechanical and thermal properties. The following table summarizes representative molecular weight data for polyurethanes synthesized from this compound (BDI) and poly(ε-caprolactone) (PCL) of varying molecular weights, with 1,4-butanediol (BDO) as a chain extender.
| Polyol | Chain Extender | Diisocyanate | Mn ( kg/mol ) | Mw ( kg/mol ) | Polydispersity Index (PDI) |
| Poly(ε-caprolactone) | 1,4-Butanediol | This compound | 78 - 160 | - | - |
Note: Data extracted from a study on polyurethanes synthesized for a degradable meniscus scaffold. The original source did not provide separate Mn and Mw values, but a range of molecular weights.[2]
Experimental Protocols
This section details a representative step-by-step protocol for the solution polymerization of this compound with a polyol to synthesize a polyurethane.
Materials:
-
This compound (BDI)
-
Poly(ε-caprolactone) diol (PCL-diol, Mn = 2000 g/mol )
-
1,4-Butanediol (BDO)
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Condenser
-
Nitrogen inlet and outlet
-
Dropping funnel
-
Standard laboratory glassware
-
Vacuum oven
Procedure:
-
Preparation of the Reaction Setup:
-
A three-neck round-bottom flask is equipped with a mechanical stirrer, a condenser with a nitrogen inlet, and a dropping funnel.
-
The entire apparatus is flame-dried under a stream of nitrogen to ensure anhydrous conditions.
-
-
Reactant Preparation:
-
In the reaction flask, a solution of PCL-diol and 1,4-butanediol in anhydrous DMF is prepared under a nitrogen atmosphere. The molar ratio of diols to diisocyanate should be close to 1:1 for linear polymers.
-
This compound is dissolved in anhydrous DMF in the dropping funnel.
-
-
Polymerization Reaction:
-
The diol solution in the flask is heated to the desired reaction temperature (e.g., 70-80 °C) with continuous stirring.
-
A catalytic amount of DBTDL (e.g., 0.1 wt% of the total reactants) is added to the diol solution.
-
The solution of this compound is added dropwise from the dropping funnel to the heated diol solution over a period of 30-60 minutes.
-
After the addition is complete, the reaction mixture is stirred at the same temperature for several hours (e.g., 4-6 hours) to ensure complete polymerization.
-
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored by Fourier-transform infrared (FTIR) spectroscopy. A small aliquot of the reaction mixture is withdrawn periodically, and its FTIR spectrum is recorded. The disappearance of the characteristic N=C=O stretching peak of the isocyanate group at approximately 2270 cm⁻¹ indicates the completion of the reaction.[3]
-
-
Polymer Precipitation and Purification:
-
Once the reaction is complete, the flask is cooled to room temperature.
-
The viscous polymer solution is slowly poured into a large excess of a non-solvent, such as methanol, with vigorous stirring to precipitate the polyurethane.
-
The precipitated polymer is collected by filtration.
-
-
Drying:
-
The purified polymer is dried in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved to remove any residual solvent.
-
Mandatory Visualization
Caption: Experimental workflow for the solution polymerization of this compound.
Caption: Catalyzed reaction mechanism for polyurethane formation.
References
Application Notes and Protocols: 1,4-Diisocyanatobutane as a Crosslinker for Hydrogels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large amounts of water or biological fluids. Their tunable physical properties and biocompatibility make them excellent candidates for a variety of biomedical applications, including tissue engineering, drug delivery, and wound healing. The choice of crosslinking agent is crucial in determining the final properties of the hydrogel. 1,4-Diisocyanatobutane (BDI) is a diisocyanate crosslinker that reacts with functional groups such as amines and hydroxyls present in natural and synthetic polymers to form stable urethane (B1682113) or urea (B33335) linkages. This document provides detailed application notes and protocols for the use of this compound as a crosslinker for hydrogels, with a focus on gelatin-based systems.
Data Presentation: Properties of Diisocyanate-Crosslinked Gelatin Hydrogels
The following table summarizes the key quantitative data for gelatin-based hydrogels crosslinked with this compound (BDI) and other diisocyanates for comparison.
| Crosslinker | Gelation Time (min) | Water Uptake (wt.-%) | E-modulus (kPa) | Shear Modulus (kPa) |
| This compound (BDI) | 1 - 50 | 300 - 900 | 35 - 370 | 4.5 - 19.5 |
| L-Lysin diisocyanate ethyl ester (LDI) | 1 - 50 | 300 - 900 | 35 - 370 | 4.5 - 19.5 |
| 2,4-Toluene diisocyanate (TDI) | 1 - 50 | 300 - 900 | 35 - 370 | 4.5 - 19.5 |
| Isophorone diisocyanate (IPDI) | 1 - 50 | 300 - 900 | 35 - 370 | 4.5 - 19.5 |
Note: The data is compiled from a study comparing different diisocyanates under similar conditions. The range in values reflects variations in crosslinker concentration and other experimental parameters.
Experimental Protocols
Protocol 1: Synthesis of Gelatin Hydrogel Crosslinked with this compound
This protocol describes the preparation of a gelatin hydrogel using this compound as a crosslinking agent.
Materials:
-
Gelatin (Type A or B)
-
This compound (BDI)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Syringes and needles
-
Molds (e.g., PDMS molds)
Procedure:
-
Gelatin Solution Preparation:
-
Prepare a 10% (w/v) gelatin solution by dissolving 1 g of gelatin in 10 mL of PBS at 40-50 °C with continuous stirring until fully dissolved.
-
Maintain the gelatin solution at 40 °C to prevent premature gelation.
-
-
Crosslinker Solution Preparation:
-
Prepare a stock solution of this compound in DMSO. The concentration will depend on the desired degree of crosslinking. For example, a 10% (v/v) solution can be prepared.
-
Caution: this compound is toxic and a sensitizer. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
-
Crosslinking Reaction:
-
Add the desired volume of the this compound solution to the warm gelatin solution. The final concentration of BDI will influence the hydrogel's properties. A typical starting point is a 1:1 to 1:4 molar ratio of isocyanate groups to the free amine groups in gelatin.
-
Mix the solution thoroughly for 1-2 minutes to ensure homogeneous distribution of the crosslinker.
-
-
Gelation:
-
Cast the mixture into the desired molds.
-
Allow the hydrogels to cure at room temperature for 24 hours in a humidified chamber to prevent drying.
-
-
Purification:
-
After curing, immerse the hydrogels in a large volume of PBS to wash out any unreacted crosslinker and DMSO.
-
Change the PBS solution every 12 hours for 2-3 days to ensure complete purification.
-
Protocol 2: Characterization of Hydrogel Properties
A. Swelling Ratio Determination:
-
Lyophilize the purified hydrogel samples to determine their dry weight (Wd).
-
Immerse the dried hydrogels in PBS (pH 7.4) at 37 °C.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), remove the hydrogels, gently blot the surface with a lint-free wipe to remove excess water, and record the swollen weight (Ws).
-
Calculate the swelling ratio using the following formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100
B. Mechanical Testing (Compressive Modulus):
-
Prepare cylindrical hydrogel samples of uniform dimensions (e.g., 10 mm diameter, 5 mm height).
-
Perform unconfined compression tests using a universal testing machine equipped with a suitable load cell.
-
Apply a compressive strain at a constant rate (e.g., 1 mm/min).
-
Record the stress-strain data.
-
The compressive modulus (Young's Modulus, E) can be calculated from the initial linear region of the stress-strain curve (typically between 5% and 15% strain).
Protocol 3: In Vitro Drug Release Study
This protocol outlines a method for evaluating the release of a model drug from the hydrogels.
Materials:
-
Drug-loaded hydrogels (prepared by adding the drug to the gelatin solution before crosslinking)
-
PBS (pH 7.4)
-
Shaking incubator
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Place a known weight of the drug-loaded hydrogel into a vial containing a specific volume of PBS (e.g., 10 mL).
-
Incubate the vials at 37 °C in a shaking incubator to simulate physiological conditions.
-
At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot of the release medium (e.g., 1 mL).
-
Replenish the vial with an equal volume of fresh PBS to maintain a constant volume.
-
Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax or HPLC).
-
Calculate the cumulative percentage of drug released over time.
Protocol 4: Biocompatibility Assessment (MTT Assay for Cytotoxicity)
This protocol provides a method to assess the in vitro cytotoxicity of the hydrogels.
Materials:
-
Sterilized hydrogel samples
-
Fibroblast cell line (e.g., L929 or NIH 3T3)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Incubator (37 °C, 5% CO2)
-
Microplate reader
Procedure:
-
Eluate Preparation:
-
Incubate the sterilized hydrogel samples in a cell culture medium (e.g., 1 mL of medium per 0.1 g of hydrogel) for 24 hours at 37 °C to obtain hydrogel extracts (eluates).
-
-
Cell Seeding:
-
Seed the fibroblast cells into a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.
-
-
Cell Treatment:
-
Remove the culture medium and replace it with the prepared hydrogel eluates. Include a negative control (fresh culture medium) and a positive control (e.g., medium with a cytotoxic agent like 0.1% Triton X-100).
-
Incubate the plate for another 24 or 48 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage relative to the negative control.
-
Mandatory Visualizations
Caption: Experimental workflow for hydrogel synthesis and characterization.
Caption: Reaction mechanism of gelatin and this compound.
Caption: Generalized cell-hydrogel interaction signaling pathway.
Application Notes and Protocols for 1,4-Diisocyanatobutane in Drug Delivery System Development
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 1,4-diisocyanatobutane (BDI) in the development of advanced drug delivery systems. BDI, an aliphatic diisocyanate, is a promising building block for creating biocompatible and biodegradable polyurethanes for controlled drug release. Its degradation into non-toxic, naturally occurring putrescine makes it a superior alternative to aromatic diisocyanates for biomedical applications.[1]
Application Notes
Overview of this compound in Drug Delivery
This compound is a versatile monomer used in the synthesis of polyurethanes (PUs) for various biomedical applications, including drug delivery.[2] Its linear and symmetric structure contributes to the formation of uniform hard segments in segmented polyurethanes, influencing the material's mechanical properties and degradation kinetics.[1] PUs synthesized from BDI can be formulated into nanoparticles, microparticles, and implants for the controlled release of a wide range of therapeutic agents.
The key advantages of using BDI in drug delivery systems include:
-
Biocompatibility: In-vivo studies have demonstrated the excellent biocompatibility of BDI-based polyurethanes.[1]
-
Non-toxic Degradation Products: BDI-based PUs degrade into putrescine, a naturally occurring diamine involved in cell growth, which is a significant advantage over aromatic diisocyanates that can degrade into toxic aromatic diamines.[1]
-
Tunable Properties: The mechanical and chemical properties of the resulting polyurethanes can be readily tuned by varying the soft segment (e.g., poly(ε-caprolactone), polyethylene (B3416737) glycol) and the chain extender.[3][4]
Redox-Responsive Drug Delivery Systems
A particularly promising application of BDI is in the creation of redox-responsive drug delivery systems. By incorporating a disulfide-containing diol into the polyurethane backbone along with BDI, nanoparticles can be engineered to be stable in the bloodstream but to rapidly release their drug payload in the reductive environment of tumor cells, where the concentration of glutathione (B108866) (GSH) is significantly higher.[5][6]
Signaling Pathway for Redox-Responsive Drug Release
References
- 1. 1,4-Butane diisocyanate (BDI) 99,7% | Cas 4538-37-8 – 4MedChem BV [4medchem.com]
- 2. aidic.it [aidic.it]
- 3. A new biomedical polyurethane with a high modulus based on 1,4-butanediisocyanate and epsilon-caprolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of biocompatible segmented polyurethanes from aliphatic diisocyanates and diurea diol chain extenders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative study on the redox-responsive properties and antitumor efficacy of polyurethane nanocarriers with mono-, Di-, and trisulfide bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
Application Notes and Protocols for the Characterization of BDI-Based Polyurethanes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the characterization of polyurethanes based on 1,4-butanediol (B3395766) diisocyanate (BDI). The following sections detail the primary analytical techniques used to elucidate the chemical structure, thermal properties, mechanical performance, and morphology of BDI-based polyurethanes.
Spectroscopic Characterization
Spectroscopic techniques are fundamental for confirming the chemical structure of the synthesized BDI-based polyurethanes, ensuring the successful formation of urethane (B1682113) linkages and characterizing the constituent components.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in the polyurethane structure. The presence and absence of specific absorption bands confirm the completion of the polymerization reaction.
Key Spectral Features for BDI-Based Polyurethanes:
| Wavenumber (cm⁻¹) | Assignment | Significance |
| ~3330 | N-H stretching (hydrogen-bonded) | Confirmation of urethane linkage formation. |
| 2940-2860 | C-H stretching (asymmetric and symmetric) | Characteristic of the polyol and BDI aliphatic backbone. |
| ~2270 | -N=C=O stretching | Absence indicates complete reaction of the isocyanate groups. |
| ~1730-1700 | C=O stretching (urethane carbonyl) | Confirmation of urethane linkage. The position can indicate the degree of hydrogen bonding. |
| ~1530 | N-H bending and C-N stretching | Further confirmation of the urethane group. |
| ~1220 | C-O-C stretching (ether in polyol) | Characteristic of the polyether soft segment. |
Experimental Protocol: FTIR Analysis
-
Sample Preparation:
-
For solid films, ensure the sample is thin enough for the IR beam to pass through. A thickness of 25-50 µm is generally suitable.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory. Place a small piece of the polyurethane film directly on the ATR crystal.
-
-
Instrument Parameters (Typical):
-
Spectrometer: A standard FTIR spectrometer.
-
Mode: Transmission or ATR.
-
Spectral Range: 4000-650 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32-64 scans are typically co-added to improve the signal-to-noise ratio.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the beam path and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background to produce the absorbance spectrum.
-
-
Data Analysis:
-
Identify the characteristic peaks of the polyurethane and its precursors.
-
Confirm the disappearance of the isocyanate peak (~2270 cm⁻¹) to verify reaction completion.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the protons (¹H NMR) and carbon atoms (¹³C NMR) in the polymer chain. It is a powerful tool for structural elucidation and confirmation of the polyurethane composition.[1]
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
Dissolve 10-20 mg of the BDI-based polyurethane in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Complete dissolution is crucial for high-resolution spectra.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (Typical):
-
Spectrometer: A high-field NMR spectrometer (e.g., 300-500 MHz for ¹H).
-
Nuclei: ¹H and ¹³C.
-
Solvent: Deuterated solvent used for sample preparation.
-
Temperature: Room temperature.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-5 seconds, and a sufficient number of scans for good signal-to-noise.
-
Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of ¹³C.
-
-
Data Analysis:
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons from the BDI, polyol, and chain extender segments.
-
Assign the chemical shifts in both ¹H and ¹³C spectra to the specific atoms in the polyurethane structure.
-
Thermal Characterization
Thermal analysis techniques are employed to determine the thermal stability and phase behavior of BDI-based polyurethanes.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to evaluate the thermal stability and decomposition profile of the polyurethane.[2]
Experimental Protocol: TGA
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the polyurethane sample into a TGA crucible (e.g., alumina (B75360) or platinum).
-
-
Instrument Parameters (Typical):
-
Data Acquisition:
-
Place the crucible in the TGA furnace and tare the balance.
-
Start the heating program and record the sample mass as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset of decomposition and the temperatures at which 5% and 10% weight loss occur.
-
The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.[2]
-
Table 1: Representative TGA Data for Polyurethanes
| Polymer | Onset of Decomposition (°C) | Temperature at 50% Weight Loss (°C) |
| Polyurethane A | 250 | 350 |
| Polyurethane B | 280 | 380 |
Note: These are example values and will vary depending on the specific formulation of the BDI-based polyurethane.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine the glass transition temperature (Tg) of the soft and hard segments, as well as any melting (Tm) or crystallization (Tc) events.[2]
Experimental Protocol: DSC
-
Sample Preparation:
-
Weigh 5-10 mg of the polyurethane sample into a hermetically sealed aluminum pan.[2]
-
-
Instrument Parameters (Typical):
-
Atmosphere: Inert atmosphere, such as nitrogen, with a constant flow rate.[2]
-
Heating/Cooling Rate: 10 °C/min.[2]
-
Temperature Program:
-
Heat from ambient to a temperature above the highest expected transition to erase the thermal history.
-
Cool at a controlled rate to a low temperature (e.g., -80 °C).
-
Heat again at the same controlled rate to the upper temperature limit. The second heating scan is typically used for analysis.[2]
-
-
-
Data Acquisition:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Run the temperature program and record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Determine the glass transition temperature (Tg) from the step change in the heat flow curve of the second heating scan.
-
Identify any endothermic melting peaks (Tm) or exothermic crystallization peaks (Tc).
-
Table 2: Representative DSC Data for BDI-Based Polyurethanes
| Polymer | Soft Segment Tg (°C) | Hard Segment Tg (°C) |
| BDI-Polyurethane 1 | -50 | 60 |
| BDI-Polyurethane 2 | -45 | 75 |
Note: These are example values and will vary based on the polyol and chain extender used.
Mechanical Characterization
The mechanical properties of BDI-based polyurethanes are crucial for their application, especially in drug delivery systems where physical integrity is important.
Tensile Testing
Tensile testing provides information about the strength, stiffness, and ductility of the material. Key parameters obtained include tensile strength, elongation at break, and Young's modulus.[4]
Experimental Protocol: Tensile Testing
-
Sample Preparation:
-
Prepare dumbbell-shaped specimens according to a standard such as ASTM D412.[4]
-
Ensure the samples are free of nicks, cuts, or other defects.
-
-
Instrument Parameters (Typical):
-
Data Acquisition:
-
Mount the specimen in the grips of the testing machine.
-
Apply a tensile load until the specimen fractures.
-
Record the load and extension data throughout the test.
-
-
Data Analysis:
-
Calculate the tensile strength (stress at break), elongation at break (strain at break), and Young's modulus (the slope of the initial linear portion of the stress-strain curve).
-
Perform at least three replicate tests for each material to ensure reproducibility.[4]
-
Table 3: Representative Mechanical Properties of Polyurethanes
| Polymer | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) |
| Polyurethane X | 14.7 | 1160 | 5.2 |
| Polyurethane Y | 25.3 | 850 | 10.8 |
Note: Data adapted from a study on TDI-based polyurethanes and may not be directly representative of BDI-based systems.[4]
Morphological Characterization
The morphology of BDI-based polyurethanes, particularly the phase separation between the hard and soft segments, significantly influences their properties.
Scanning Electron Microscopy (SEM)
SEM provides high-resolution images of the surface topography of the polyurethane. It can be used to visualize the microstructure and assess surface features.
Experimental Protocol: SEM
-
Sample Preparation:
-
Mount a small piece of the polyurethane sample onto an SEM stub using conductive adhesive.
-
If the sample is non-conductive, it must be coated with a thin layer of a conductive material (e.g., gold, palladium) via sputtering to prevent charging under the electron beam.
-
-
Instrument Parameters (Typical):
-
Microscope: A standard scanning electron microscope.
-
Accelerating Voltage: 5-15 kV.
-
Working Distance: Optimized for the desired magnification and resolution.
-
-
Data Acquisition:
-
Insert the sample into the SEM chamber and evacuate to a high vacuum.
-
Focus the electron beam on the sample surface and acquire images at various magnifications.
-
-
Data Analysis:
-
Analyze the images for surface morphology, porosity, and any other relevant features.
-
Atomic Force Microscopy (AFM)
AFM is a powerful technique for imaging the surface of materials at the nanoscale. In tapping mode, it can provide both topographical and phase images, which can be used to visualize the phase-separated morphology of the hard and soft segments in polyurethanes.[5]
Experimental Protocol: AFM
-
Sample Preparation:
-
A smooth surface is critical for high-quality AFM imaging. If necessary, the sample surface can be prepared by cryo-microtoming.
-
Mount the sample on a flat substrate.
-
-
Instrument Parameters (Typical):
-
Microscope: An atomic force microscope operating in tapping mode.
-
Cantilever: A silicon cantilever with a sharp tip suitable for tapping mode imaging.
-
Scan Size and Rate: Start with a larger scan size (e.g., 10 µm x 10 µm) and then zoom in on areas of interest. The scan rate should be slow enough to allow for accurate tracking of the surface features (e.g., 1 Hz).
-
-
Data Acquisition:
-
Engage the cantilever with the sample surface and optimize the imaging parameters (setpoint, gains).
-
Simultaneously acquire height (topography) and phase images.
-
-
Data Analysis:
-
The height image provides information about the surface topography.
-
The phase image provides contrast based on differences in material properties (e.g., hardness, adhesion). The harder segments will typically appear as a different phase compared to the softer segments.
-
Visualization of Workflows and Relationships
Diagrams created using Graphviz (DOT language):
Caption: Overall experimental workflow for BDI-based polyurethane characterization.
Caption: Relationship between precursors, structure, and properties.
References
Application Notes and Protocols for Mechanical Testing of Elastomers Based on 1,4-Diisocyanatobutane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the mechanical testing protocols for elastomers synthesized using 1,4-diisocyanatobutane (BDI). The following sections detail the synthesis of these materials, relevant mechanical testing procedures, and expected material properties.
Introduction
Polyurethane elastomers synthesized with this compound (BDI) as the hard segment are gaining interest, particularly in biomedical applications, due to the non-toxic degradation products of BDI. The mechanical properties of these elastomers are critical for their performance and can be tailored by adjusting the soft segment length and hard segment content. This document outlines the standard procedures for characterizing the tensile properties, tear strength, compression set, and dynamic mechanical behavior of BDI-based elastomers.
Synthesis of BDI-Based Polyurethane Elastomers
A common method for synthesizing these elastomers involves a two-step prepolymer process.
Materials
-
Poly(ε-caprolactone) (PCL) diol (various molecular weights, e.g., 750-2800 g/mol )
-
This compound (BDI)
-
1,4-butanediol (BDO) as a chain extender
-
Anhydrous solvent (e.g., N,N-dimethylformamide)
Synthesis Protocol
-
Prepolymer Formation: PCL-diol is reacted with an excess of BDI in an anhydrous solvent under a nitrogen atmosphere. The reaction is typically carried out at an elevated temperature (e.g., 60-80 °C) for a set period (e.g., 2-4 hours) to form an isocyanate-terminated prepolymer.
-
Chain Extension: The prepolymer is then reacted with a stoichiometric amount of BDO. The mixture is thoroughly stirred and cast into a mold.
-
Curing: The cast polymer is cured at an elevated temperature (e.g., 80-110 °C) for an extended period (e.g., 12-24 hours) to complete the polymerization.
-
Post-Curing/Annealing: The cured elastomer sheets are often annealed at a moderate temperature (e.g., 60 °C) for several days to ensure a stable morphology before mechanical testing.
Data Presentation: Mechanical Properties
The mechanical properties of BDI-based polyurethane elastomers are highly dependent on the molecular weight of the soft segment (PCL-diol). The following tables summarize the expected mechanical properties based on available literature.
Table 1: Tensile Properties of BDI/PCL-based Polyurethane Elastomers
| PCL Molecular Weight ( g/mol ) | Young's Modulus (MPa) | Strain at Break (%) |
| 750 | 264 | 870 |
| 1250 | 150 | 950 |
| 1900 | 70 | 1100 |
| 2800 | 30 | 1200 |
Data sourced from Heijkants, et al. (2005).
Table 2: Tear Strength of BDI/PCL-based Polyurethane Elastomers
| PCL Molecular Weight ( g/mol ) | Tear Strength (kJ/m²) |
| 750 | 237 |
| 1250 | 180 |
| 1900 | 120 |
| 2800 | 97 |
Data sourced from Heijkants, et al. (2005).
Table 3: Compression Set of Aliphatic Diisocyanate-Based Polyurethane Elastomers (Reference)
| Diisocyanate | Hard Segment Content (%) | Compression Set (%) (22h @ 70°C) |
| HDI | 25 | ~25-35 |
| IPDI | 30 | ~30-45 |
Note: Specific compression set data for BDI-based elastomers was not available in the reviewed literature. The data presented is for elastomers based on other common aliphatic diisocyanates (Hexamethylene diisocyanate - HDI, Isophorone diisocyanate - IPDI) and should be used as a general reference.
Table 4: Dynamic Mechanical Analysis (DMA) of Aliphatic Diisocyanate-Based Polyurethane Elastomers (Reference)
| Diisocyanate | Hard Segment Content (%) | Storage Modulus (E') at 25°C (MPa) | Tan δ Peak Temperature (°C) |
| HDI | 25 | ~50-100 | ~-30 to -10 |
| IPDI | 30 | ~100-200 | ~0 to 20 |
Note: Specific DMA data for BDI-based elastomers was not available in the reviewed literature. The data presented is for elastomers based on other common aliphatic diisocyanates and will vary depending on the soft segment and chain extender used.[1]
Experimental Protocols
Tensile Testing
Objective: To determine the tensile strength, Young's modulus, and elongation at break of the elastomer. This test is crucial for understanding the material's elasticity and strength under tension.
Standard: Based on ASTM D412.[2]
Protocol:
-
Specimen Preparation: Prepare dumbbell-shaped specimens (Die C) from the cured elastomer sheets. Ensure the specimens are free of nicks, cuts, or other defects.
-
Conditioning: Condition the specimens at standard laboratory conditions (23 ± 2 °C and 50 ± 5% relative humidity) for at least 24 hours prior to testing.
-
Testing Machine: Use a universal testing machine equipped with grips suitable for elastomers to prevent slippage.
-
Test Procedure:
-
Measure the thickness and width of the narrow section of the dumbbell specimen.
-
Mount the specimen in the grips of the testing machine.
-
Apply a constant rate of extension (e.g., 500 mm/min) until the specimen ruptures.[2]
-
Record the force and elongation throughout the test.
-
-
Data Analysis:
-
Tensile Strength: Calculate the maximum stress applied to the specimen before rupture.
-
Young's Modulus: Determine the slope of the initial linear portion of the stress-strain curve.
-
Elongation at Break: Calculate the percentage increase in length of the specimen at the point of rupture.
-
Tear Testing
Objective: To measure the resistance of the elastomer to tearing. This is an important property for applications where the material may be subjected to nicks or cuts.
Standard: Based on ASTM D624.
Protocol:
-
Specimen Preparation: Prepare specimens using a specified die (e.g., Die C, which is an unnicked, 90° angle test piece).
-
Conditioning: Condition the specimens as described for tensile testing.
-
Testing Machine: A universal testing machine with appropriate grips is used.
-
Test Procedure:
-
Measure the thickness of the specimen.
-
Mount the specimen in the grips.
-
Apply a constant rate of extension (e.g., 500 mm/min) to initiate and propagate a tear.[1]
-
Record the maximum force required to tear the specimen.
-
-
Data Analysis:
-
Tear Strength: Calculate the maximum force per unit thickness required to tear the specimen.
-
Compression Set Testing
Objective: To determine the ability of the elastomer to retain its elastic properties after prolonged compression. A lower compression set value indicates better elastic recovery.
Standard: Based on ASTM D395, Method B.[3]
Protocol:
-
Specimen Preparation: Prepare cylindrical discs of a specified diameter and thickness.
-
Conditioning: Condition the specimens prior to testing.
-
Test Procedure:
-
Measure the initial thickness of the specimen.
-
Place the specimen between two parallel plates in a compression device.
-
Compress the specimen to a specified percentage of its original thickness (e.g., 25%).
-
Place the compressed apparatus in an oven at a specified temperature (e.g., 70 °C) for a set duration (e.g., 22 hours).[3]
-
Remove the apparatus from the oven and release the compression.
-
Allow the specimen to recover at room temperature for 30 minutes.
-
Measure the final thickness of the specimen.
-
-
Data Analysis:
-
Compression Set (%) = [(Initial Thickness - Final Thickness) / (Initial Thickness - Spacer Thickness)] x 100
-
Dynamic Mechanical Analysis (DMA)
Objective: To characterize the viscoelastic properties of the elastomer as a function of temperature. DMA provides information on the storage modulus (elastic response), loss modulus (viscous response), and tan delta (damping).
Protocol:
-
Specimen Preparation: Prepare rectangular specimens of defined dimensions (e.g., length, width, and thickness).
-
DMA Instrument: Use a dynamic mechanical analyzer in a suitable mode, such as tensile or cantilever bending.
-
Test Procedure:
-
Mount the specimen in the instrument's clamps.
-
Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz) and a controlled temperature program.
-
A typical temperature ramp would be from a low temperature (e.g., -100 °C) to a high temperature (e.g., 150 °C) at a constant heating rate (e.g., 3 °C/min).
-
-
Data Analysis:
-
Storage Modulus (E'): Represents the elastic behavior of the material.
-
Loss Modulus (E''): Represents the viscous behavior and energy dissipation as heat.
-
Tan Delta (δ): The ratio of loss modulus to storage modulus (E''/E'), which is a measure of the material's damping properties. The peak of the tan delta curve is often used to determine the glass transition temperature (Tg).
-
Visualizations
Caption: Synthesis workflow for BDI-based polyurethane elastomers.
Caption: Workflow for the mechanical characterization of elastomers.
References
- 1. Synthesis and characterization of a new biodegradable polyurethanes with good mechanical properties [html.rhhz.net]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. Influence of Hard Segment Content and Diisocyanate Structure on the Transparency and Mechanical Properties of Poly(dimethylsiloxane)-Based Urea Elastomers for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cell Culture on 1,4-Diisocyanatobutane-Derived Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing scaffolds derived from 1,4-diisocyanatobutane (BDI) for in vitro cell culture. BDI is an aliphatic diisocyanate used to synthesize biodegradable and biocompatible polyurethanes with applications in tissue engineering and drug delivery. The degradation of BDI-based polyurethanes is considered to be non-toxic.[1]
Introduction to this compound-Derived Scaffolds
Polyurethane (PU) scaffolds synthesized using this compound offer a versatile platform for 3D cell culture. These scaffolds are typically synthesized by reacting BDI with a polyol, such as poly(ε-caprolactone) (PCL) or a copolyester of dl-lactide and ε-caprolactone, and a chain extender like 1,4-butanediol.[2][3] The resulting materials exhibit excellent mechanical properties, biocompatibility, and controllable degradation rates, making them suitable for a range of applications from soft tissue to bone engineering.[2][4]
The biocompatibility of these scaffolds has been demonstrated in various studies, showing no abnormal cell growth, morphological changes, or inhibition of metabolic activity.[2] In vivo studies have also indicated no toxic tissue response, with evidence of connective tissue and vascular ingrowth.[2] The degradation of BDI-based polyurethanes is advantageous as it can result in putrescine, a naturally occurring product that may enhance cell growth and differentiation.[5]
Key Applications
BDI-derived scaffolds are highly adaptable for various research and development areas:
-
Tissue Engineering:
-
Soft Tissue and Cardiovascular: Their elastomeric properties make them suitable for engineering tissues that require flexibility and strength.[6]
-
Bone Tissue Engineering: By modifying the composition and porosity, these scaffolds can be designed to support osteogenic differentiation of mesenchymal stem cells (MSCs).[4][7]
-
-
Drug Delivery: The porous structure of the scaffolds can be utilized for the controlled release of therapeutic agents.
Experimental Protocols
The following are detailed protocols for common in vitro assays performed on BDI-derived scaffolds. These protocols are based on established methods for 3D cell culture and should be optimized for specific cell types and experimental conditions.
Scaffold Sterilization and Preparation
-
Cut the BDI-derived polyurethane foam into the desired size and shape using a sterile biopsy punch or scalpel.
-
Immerse the scaffolds in 70% (v/v) ethanol (B145695) for 30 minutes.
-
Wash the scaffolds three times with sterile phosphate-buffered saline (PBS) to remove any residual ethanol.
-
(Optional) Expose the scaffolds to ultraviolet (UV) light for 15-30 minutes on each side in a sterile biological safety cabinet to ensure complete sterilization.
-
Pre-wet the scaffolds by incubating them in a complete cell culture medium for at least 2 hours at 37°C in a humidified incubator with 5% CO₂ before cell seeding.
Cell Seeding
-
Harvest cells using standard trypsinization methods and resuspend them in a complete culture medium to the desired concentration.
-
Carefully remove the pre-wetting medium from the scaffolds.
-
Slowly pipette the cell suspension onto the top surface of each scaffold, ensuring even distribution. The volume of cell suspension will depend on the scaffold size.
-
Allow the cells to adhere to the scaffold for 2-4 hours in a humidified incubator at 37°C with 5% CO₂.
-
After the initial adhesion period, gently add a complete culture medium to each well to fully immerse the scaffolds.
Experimental Workflow for Cell Seeding and Culture
Cell Viability and Proliferation (MTT Assay)
This assay measures the metabolic activity of viable cells.
-
After the desired culture period, carefully remove the culture medium from the wells containing the cell-seeded scaffolds.
-
Wash the scaffolds gently with sterile PBS.
-
Prepare a 1 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in a serum-free culture medium.
-
Add a sufficient volume of the MTT solution to each well to completely cover the scaffolds.
-
Incubate the plate for 2-4 hours at 37°C in a humidified incubator with 5% CO₂, protected from light.
-
Carefully remove the MTT solution.
-
Add a solubilization solution (e.g., acidified isopropanol (B130326) or dimethyl sulfoxide) to each well to dissolve the formazan (B1609692) crystals. The volume should be sufficient to immerse the scaffold.
-
Incubate the plate on a shaker for 15-30 minutes at room temperature to ensure complete dissolution of the formazan crystals.
-
Transfer the colored solution to a new 96-well plate.
-
Measure the absorbance at 570 nm using a microplate reader.
Osteogenic Differentiation (Alkaline Phosphatase Activity Assay)
Alkaline phosphatase (ALP) is an early marker of osteogenic differentiation.
-
After the desired period of culture in the osteogenic induction medium, wash the cell-seeded scaffolds twice with PBS.
-
Lyse the cells directly on the scaffolds using a lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
Incubate on ice for 30 minutes with gentle agitation.
-
Transfer the cell lysate to a microcentrifuge tube and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant.
-
Add an aliquot of the supernatant to a 96-well plate.
-
Add p-nitrophenyl phosphate (B84403) (pNPP) substrate solution.
-
Incubate at 37°C for 15-60 minutes, or until a yellow color develops.
-
Stop the reaction by adding 3M NaOH.
-
Measure the absorbance at 405 nm.
-
Normalize the ALP activity to the total protein content of the lysate, determined using a BCA or Bradford protein assay.
Immunofluorescence Staining
This protocol allows for the visualization of cellular components like the cytoskeleton.
-
Wash the cell-seeded scaffolds three times with PBS.
-
Fix the cells by incubating the scaffolds in 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding by incubating with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes.
-
Incubate with the primary antibody (e.g., anti-vinculin for focal adhesions) diluted in the blocking solution overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody and a fluorescent phalloidin (B8060827) conjugate (for F-actin) diluted in the blocking solution for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Wash twice with PBS.
-
Mount the scaffolds on a microscope slide with a mounting medium.
-
Image using a confocal or fluorescence microscope.
Gene Expression Analysis (qRT-PCR)
-
Isolate total RNA from cells cultured on the scaffolds using a suitable kit (e.g., TRIzol reagent or a column-based kit), following the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qRT-PCR) using a qPCR instrument and a SYBR Green or TaqMan-based assay.
-
Use primers specific for the genes of interest (e.g., osteogenic markers like RUNX2, ALP, osteocalcin) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Analyze the data using the comparative CT (ΔΔCT) method to determine the relative gene expression levels.
Protein Expression Analysis (Western Blot)
-
Lyse the cells on the scaffolds using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysate and determine the protein concentration.
-
Denature the protein samples by boiling in a Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against the target proteins (e.g., proteins involved in signaling pathways like Akt, ERK, or specific differentiation markers) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Data Presentation
Quantitative data from the above experiments should be organized into clear and concise tables to facilitate comparison between different scaffold compositions or culture conditions.
Table 1: Cell Viability on BDI-Derived Scaffolds (MTT Assay)
| Scaffold Composition | Day 1 (Absorbance at 570 nm) | Day 3 (Absorbance at 570 nm) | Day 7 (Absorbance at 570 nm) |
| Control (TCPS) | Value ± SD | Value ± SD | Value ± SD |
| BDI-PCL | Value ± SD | Value ± SD | Value ± SD |
| BDI-PCL with Additive X | Value ± SD | Value ± SD | Value ± SD |
Table 2: Alkaline Phosphatase Activity of MSCs on BDI-Derived Scaffolds
| Scaffold Composition | Day 7 (ALP Activity/Total Protein) | Day 14 (ALP Activity/Total Protein) |
| Control (TCPS) | Value ± SD | Value ± SD |
| BDI-PCL | Value ± SD | Value ± SD |
| BDI-PCL with Osteoinductive Factor | Value ± SD | Value ± SD |
Table 3: Relative Gene Expression of Osteogenic Markers in MSCs
| Gene | Scaffold Composition | Day 7 (Fold Change) | Day 14 (Fold Change) |
| RUNX2 | BDI-PCL | Value ± SD | Value ± SD |
| ALP | BDI-PCL | Value ± SD | Value ± SD |
| Osteocalcin | BDI-PCL | Value ± SD | Value ± SD |
Table 4: Mechanical Properties of Porous BDI-Derived Scaffolds
| Scaffold Composition | Porosity (%) | Compressive Modulus (MPa) | Compressive Strength (MPa) |
| BDI-PCL (80:20) | Value ± SD | Value ± SD | Value ± SD |
| BDI-PCL (60:40) | Value ± SD | Value ± SD | Value ± SD |
| BDI-PCL/HA (70:30) | Value ± SD | Value ± SD | Value ± SD |
Signaling Pathways
The interaction of cells with the scaffold surface can trigger various intracellular signaling pathways that regulate cell behavior, including adhesion, proliferation, and differentiation. While specific data for BDI-derived scaffolds is emerging, studies on polyurethane-based biomaterials suggest the involvement of the following key pathways:
-
Integrin Signaling and Focal Adhesion Formation: Cell adhesion to the scaffold is primarily mediated by integrins, which are transmembrane receptors that bind to extracellular matrix (ECM) proteins adsorbed onto the scaffold surface. This binding initiates the formation of focal adhesions, complex structures that link the ECM to the actin cytoskeleton and serve as signaling hubs. Key proteins involved include focal adhesion kinase (FAK) and Src.[8]
-
PI3K/Akt Pathway: This pathway is crucial for cell survival, growth, and proliferation. Activation of the PI3K/Akt pathway has been shown to be influenced by biomaterial properties and can be a key regulator of MSC functionalities on scaffolds.[9]
-
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another important signaling cascade that regulates cell proliferation and differentiation. The surface topography and chemistry of polyurethane scaffolds can influence the activation of this pathway.[10]
Integrin-Mediated Signaling on BDI-Scaffolds
Further investigation using techniques like Western blotting and qRT-PCR is necessary to elucidate the specific signaling cascades activated by different formulations of BDI-derived scaffolds and their impact on the desired cellular responses.
References
- 1. Inhibitor of PI3K/Akt Signaling Pathway Small Molecule Promotes Motor Neuron Differentiation of Human Endometrial Stem Cells Cultured on Electrospun Biocomposite Polycaprolactone/Collagen Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 3. researchgate.net [researchgate.net]
- 4. Recent Developments in Polyurethane-Based Materials for Bone Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrin-specific signaling pathways controlling focal adhesion formation and cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 8. researchgate.net [researchgate.net]
- 9. The key regulatory roles of the PI3K/Akt signaling pathway in the functionalities of mesenchymal stem cells and applications in tissue regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characteristics of the PI3K/AKT and MAPK/ERK pathways involved in the maintenance of self-renewal in lung cancer stem-like cells [ijbs.com]
Application Notes and Protocols for Electrospinning of 1,4-Diisocyanatobutane-Based Polyurethanes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polyurethanes (PUs) synthesized from aliphatic diisocyanates are gaining prominence in the biomedical field due to their excellent biocompatibility, tunable mechanical properties, and biodegradability into non-toxic byproducts. Unlike their aromatic counterparts, which can degrade into potentially carcinogenic aromatic diamines, aliphatic PUs offer a safer alternative for applications such as tissue engineering and drug delivery.[1] This document provides detailed protocols for the synthesis of a biodegradable polyurethane based on 1,4-diisocyanatobutane (BDI), its fabrication into nanofibrous scaffolds via electrospinning, and its characterization for biomedical applications.
Synthesis of BDI-Based Polyurethane
A two-step solution polymerization method is a common and effective way to synthesize BDI-based polyurethanes. This process involves the formation of an isocyanate-terminated prepolymer, followed by chain extension to achieve the final high-molecular-weight polymer.
Protocol 1: Two-Step Synthesis of PCL-BDI-BDO Polyurethane
This protocol describes the synthesis of a polyurethane comprising a poly(ε-caprolactone) (PCL) soft segment, a this compound (BDI) hard segment, and 1,4-butanediol (B3395766) (BDO) as a chain extender.
Materials:
-
Poly(ε-caprolactone) diol (PCL-diol, Mn = 2000 g/mol )
-
This compound (BDI)
-
1,4-butanediol (BDO)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Stannous octoate (Sn(Oct)₂), catalyst
-
Dry nitrogen gas
Equipment:
-
Four-necked reaction flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Condenser
-
Dropping funnel
-
Nitrogen inlet and outlet
Procedure:
Step 1: Prepolymer Synthesis
-
Dry the PCL-diol under vacuum at 80°C for at least 4 hours before use.
-
Set up the reaction flask under a dry nitrogen atmosphere.
-
Add the dried PCL-diol to the flask and dissolve it in anhydrous DMAc to create a 50% (w/v) solution.
-
Heat the solution to 65°C with continuous stirring.
-
Add a catalytic amount of stannous octoate to the solution.
-
Add BDI to the reactor. The typical molar ratio of PCL-diol to BDI for the prepolymer step is 1:2.
-
Allow the reaction to proceed at 65-70°C for 2-3 hours to form the isocyanate-terminated PCL prepolymer.
Step 2: Chain Extension
-
Dissolve the chain extender, 1,4-butanediol (BDO), in anhydrous DMAc in the dropping funnel.
-
Slowly add the BDO solution to the prepolymer solution under continuous stirring. The molar ratio of the NCO groups in the prepolymer to the OH groups in the BDO should be approximately 1:1.
-
Continue the reaction at 65-70°C for another 24 hours until a significant increase in viscosity is observed.
-
Terminate the reaction by adding a small amount of methanol.
-
Precipitate the synthesized polyurethane by pouring the viscous solution into a large volume of cold methanol.
-
Wash the precipitate thoroughly with methanol and deionized water.
-
Dry the final polyurethane product in a vacuum oven at 40-50°C until a constant weight is achieved.
Diagram 1: Synthesis Workflow
Caption: Workflow for the two-step synthesis of BDI-based polyurethane.
Electrospinning of BDI-Based Polyurethane
Electrospinning is a versatile technique used to produce nanofibers that mimic the extracellular matrix (ECM), making them ideal for tissue engineering scaffolds.[2]
Protocol 2: Fabrication of Nanofibrous Scaffolds
Materials:
-
Synthesized BDI-based polyurethane
-
Solvent: N,N-Dimethylformamide (DMF) or a mixture of DMF and Dichloromethane (DCM)
-
Drug (optional, e.g., an antibiotic or anti-inflammatory agent)
Equipment:
-
Electrospinning setup (high-voltage power supply, syringe pump, spinneret)
-
Flat plate or rotating mandrel collector
-
Magnetic stirrer
-
Glass vials
Procedure:
-
Prepare the spinning solution by dissolving the dried BDI-based polyurethane in the chosen solvent (e.g., DMF) to achieve the desired concentration (typically 7-15% w/v).
-
Stir the solution at room temperature for several hours until the polymer is completely dissolved and a homogeneous solution is formed.
-
(Optional) If preparing a drug-eluting scaffold, add the drug to the polymer solution and stir until fully dissolved or uniformly dispersed.
-
Load the polymer solution into a syringe fitted with a metallic needle (spinneret, e.g., 21-gauge).
-
Mount the syringe onto the syringe pump.
-
Position the collector (e.g., aluminum foil-wrapped plate) at a specified distance from the needle tip.
-
Set the electrospinning parameters. These parameters must be optimized to achieve bead-free, uniform fibers (see Table 1 for typical ranges).
-
Voltage: 10-20 kV
-
Flow Rate: 0.5-2.0 mL/h
-
Tip-to-Collector Distance: 10-20 cm
-
-
Connect the high-voltage supply to the needle (positive electrode) and the collector (ground).
-
Initiate the electrospinning process. A stable Taylor cone should form at the needle tip, from which a polymer jet is ejected towards the collector.
-
Continue the process until a scaffold of the desired thickness is deposited on the collector.
-
Carefully remove the electrospun mat from the collector and dry it in a vacuum oven at a low temperature (e.g., 30-40°C) for 48 hours to remove any residual solvent.
Diagram 2: Electrospinning Process Workflow
Caption: General workflow of the electrospinning process for scaffold fabrication.
Characterization and Performance Data
The properties of the synthesized polyurethane and the resulting electrospun scaffolds determine their suitability for biomedical applications. Key characteristics include mechanical strength, biocompatibility, and, if applicable, drug release kinetics.
Mechanical Properties
The mechanical properties of electrospun scaffolds are crucial, especially for load-bearing applications like tissue engineering. BDI-based polyurethanes typically form soft elastomers.[3]
Table 1: Representative Mechanical Properties of BDI-Based PU Scaffolds
| Property | Value Range | Method | Reference |
| Tensile Strength | 8 - 29 MPa | Uniaxial Tensile Test | [3] |
| Elongation at Break | 325 - 895 % | Uniaxial Tensile Test | [3] |
| Young's Modulus | 1.2 ± 0.2 MPa | Uniaxial Tensile Test | [4] |
| Fiber Diameter | 200 - 800 nm | SEM Analysis | [2][5] |
Note: Values can vary significantly based on the specific monomer ratios, molecular weight of the polyol, and electrospinning parameters.
Biocompatibility and Cytotoxicity
Biocompatibility is a prerequisite for any material intended for medical use. Studies have shown that polyurethanes synthesized from BDI are non-toxic and support cell growth.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
-
Material Extraction: Sterilize the electrospun scaffold with ethylene (B1197577) oxide or UV irradiation. Incubate the scaffold in a cell culture medium (e.g., DMEM) at 37°C for 24-72 hours to create a material extract, following ISO 10993-5 standards.
-
Cell Culture: Seed a suitable cell line (e.g., Human Fibroblasts or L929 mouse fibroblasts) in a 96-well plate and culture until they reach approximately 80% confluency.
-
Exposure: Replace the standard culture medium with the material extract. Include positive (e.g., latex) and negative (e.g., tissue culture plastic) controls.
-
Incubation: Incubate the cells with the extracts for 24 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO).
-
Quantification: Measure the absorbance of the solution using a microplate reader (at ~570 nm). Cell viability is expressed as a percentage relative to the negative control.
Table 2: Representative Cytotoxicity Data for BDI-Based PU
| Material | Cell Viability (%) | Test Method | Conclusion | Reference |
| Electrospun BDI-PCL-BD Polyurethane (catalyst-free) | > 95% | ISO 10993-5 | Non-cytotoxic | [5] |
| BDI-based Polyurethane Degradation Products | Not specified | In vitro | No cytotoxicity | [3] |
Drug Release Profile
For drug delivery applications, the rate of drug elution from the scaffold is a critical parameter. The release kinetics can be tuned by altering the fiber morphology and polymer composition. While specific data for BDI-based PUs is limited, the following protocol and data from a similar aliphatic PU system (LDI-based) illustrate the methodology.
Protocol 4: In Vitro Drug Release Study
-
Sample Preparation: Cut the drug-loaded electrospun mat into small, equally weighted samples (e.g., 1x1 cm).
-
Release Medium: Place each sample in a vial containing a known volume of release medium (e.g., Phosphate Buffered Saline, PBS, pH 7.4).
-
Incubation: Incubate the vials in a shaking water bath at 37°C.
-
Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24, 48... hours), withdraw an aliquot of the release medium.
-
Medium Replacement: Replace the withdrawn aliquot with an equal volume of fresh PBS to maintain sink conditions.
-
Quantification: Analyze the drug concentration in the collected aliquots using a suitable method, such as UV-Vis spectrophotometry or HPLC.
-
Calculation: Calculate the cumulative percentage of drug released over time.
Table 3: Illustrative Drug Release Data (Sulfamethoxazole from an LDI-based PU-Urea)
| Time (hours) | Cumulative Release (%) | Release Mechanism | Reference |
| 1 | ~15 | Fickian Diffusion | [1] |
| 6 | ~35 | Fickian Diffusion | [1] |
| 24 | ~60 | Fickian Diffusion | [1] |
| 48 | ~75 | Fickian Diffusion | [1] |
| 96 | ~90 | Fickian Diffusion | [1] |
Note: This data is from a polyurethane-urea synthesized with lysine (B10760008) diisocyanate (LDI), another aliphatic diisocyanate, and is provided for illustrative purposes. The release profile is typically characterized by an initial burst release followed by a sustained release phase.
Diagram 3: Drug Delivery Logic
Caption: Factors influencing drug release from electrospun polyurethane scaffolds.
References
- 1. Synthesis, characterization and drug release of biocompatible/biodegradable non-toxic poly(urethane urea)s based on poly(epsilon-caprolactone)s and lysine-based diisocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The state-of-art polyurethane nanoparticles for drug delivery applications [frontiersin.org]
- 4. Sustained Release Drug Delivery Applications of Polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes: Surface Modification of Polymers with 1,4-Diisocyanatobutane for Biomedical Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction: The surface modification of biocompatible polymers is a critical strategy in the development of advanced biomaterials for tissue engineering, drug delivery, and medical devices. Poly(ε-caprolactone) (PCL), a biodegradable polyester, is widely used due to its excellent mechanical properties and biocompatibility. However, its inherent hydrophobicity can limit optimal cell adhesion and interaction. To overcome this, surface functionalization is employed to introduce bioactive molecules, such as gelatin or specific peptides (e.g., RGD), that can promote cell attachment, proliferation, and directed differentiation.
1,4-Diisocyanatobutane (BDI) is an aliphatic diisocyanate that serves as an effective and non-toxic crosslinking agent. Its degradation products are non-carcinogenic, making it a superior choice over aromatic diisocyanates for biomedical applications[1]. BDI acts as a bifunctional linker, covalently bonding to functional groups on the polymer surface and subsequently to amine groups on bioactive molecules. This note provides a detailed protocol for a two-step modification of PCL surfaces: first, introducing primary amine groups via aminolysis, and second, using BDI to covalently immobilize gelatin, a cell-adhesive protein containing the RGD sequence.
Experimental Protocols
This section details the multi-step process for the surface functionalization of PCL films. The overall workflow involves surface activation to introduce amine groups, activation with the BDI linker, and final conjugation with the bioactive molecule (gelatin).
Logical Workflow for PCL Surface Modification
References
Troubleshooting & Optimization
Preventing premature polymerization of 1,4-diisocyanatobutane
Technical Support Center: 1,4-Diisocyanatobutane (BDI)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the premature polymerization of this compound (BDI) during storage and experimentation.
Troubleshooting Guide
This guide addresses specific issues that may arise, offering potential causes and recommended solutions in a question-and-answer format.
| Issue | Potential Cause | Recommended Solution |
| Cloudiness or solid particles observed in the BDI container upon opening. | Moisture Contamination: BDI is highly reactive with water, leading to the formation of insoluble polyureas. | Discard the reagent. Ensure future storage is in a tightly sealed container with an inert gas (e.g., nitrogen or argon) headspace. Use anhydrous solvents and thoroughly dry all glassware before use. |
| Temperature Fluctuations: Exposure to temperature cycles can promote oligomerization. | Store BDI in a temperature-controlled environment, typically between 2-8°C, and minimize exposure to ambient conditions. | |
| Rapid increase in viscosity or gelation during a reaction. | Presence of Catalysts/Impurities: Trace amounts of acids, bases, or metal compounds can catalyze polymerization. | Use high-purity, freshly distilled solvents. Ensure all reactants and glassware are free from acidic or basic residues. |
| Excessive Reaction Temperature: Higher temperatures accelerate the rate of polymerization. | Maintain the recommended reaction temperature using a calibrated and stable heating or cooling system. Consider running the reaction at a lower temperature if the process allows. | |
| Inconsistent reaction outcomes or yields. | Variable BDI Quality: Premature polymerization may have partially consumed the monomer, leading to inconsistent effective concentrations. | Use a fresh bottle of BDI or test the purity of the existing stock. Consider adding a polymerization inhibitor for long-term storage. |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of premature polymerization of this compound?
A1: The primary causes of premature polymerization of BDI are exposure to moisture, elevated temperatures, and the presence of contaminants. BDI is highly reactive with compounds containing active hydrogen atoms, such as water and alcohols.[1] Additionally, acids, bases, and certain metal compounds can act as catalysts, accelerating the polymerization process.
Q2: How should I properly store this compound to prevent polymerization?
A2: To prevent polymerization during storage, BDI should be kept in a tightly sealed, opaque container to protect it from moisture and light.[1] The storage area should be cool, dry, and well-ventilated, with a recommended temperature range of 2-8°C. It is also advisable to store the container under an inert atmosphere, such as nitrogen or argon, to displace any moisture-containing air.
Q3: What types of inhibitors can be used to stabilize this compound?
A3: While specific data for BDI is limited, hindered phenolic antioxidants are commonly used to stabilize isocyanates. A widely used example is Butylated Hydroxytoluene (BHT). These compounds act as radical scavengers, inhibiting the initiation of polymerization chains.
Q4: What is a typical concentration range for adding BHT as an inhibitor?
A4: For general polymer applications, BHT is often used at concentrations ranging from 0.05% to 0.2% (500 to 2000 ppm).[2] However, the optimal concentration for stabilizing BDI should be determined experimentally for your specific application and storage conditions.
Q5: How can I detect the onset of polymerization in my BDI sample?
A5: The onset of polymerization can be detected by observing a gradual increase in the viscosity of the liquid. The appearance of cloudiness, haziness, or the formation of solid precipitates are also clear indicators of polymerization. For more quantitative analysis, techniques such as Fourier-Transform Infrared (FTIR) spectroscopy can be used to monitor the decrease in the isocyanate (-NCO) peak.
Quantitative Data Summary
The following tables provide illustrative data for the stability of aliphatic isocyanates. Note: This data is generalized and should be experimentally verified for this compound.
Table 1: Illustrative Shelf Life of a Typical Aliphatic Diisocyanate
| Storage Condition | Without Inhibitor (Estimated) | With BHT (1000 ppm) (Estimated) |
| 2-8°C, Dry, Inert Atmosphere | > 12 months | > 24 months |
| Room Temperature (~25°C), Sealed | 3 - 6 months | 12 - 18 months |
| Elevated Temperature (40°C), Sealed | < 1 month | 3 - 6 months |
Table 2: Recommended Starting Concentrations for Common Inhibitors
| Inhibitor | Chemical Class | Recommended Starting Concentration (ppm) | Notes |
| Butylated Hydroxytoluene (BHT) | Phenolic Antioxidant | 500 - 2000 | Effective and widely used. May require dissolution in a small amount of anhydrous solvent before adding to BDI. |
| Phenol | Phenolic | 100 - 1000 | Known to be an effective stabilizer for some isocyanates. |
Experimental Protocols
Protocol 1: Addition of BHT Inhibitor to this compound
Objective: To add a specific concentration of Butylated Hydroxytoluene (BHT) to a container of BDI for stabilization.
Materials:
-
This compound
-
Butylated Hydroxytoluene (BHT), solid
-
Anhydrous solvent (e.g., dry toluene (B28343) or acetone)
-
Dry, inert gas (nitrogen or argon)
-
Sterile, dry syringe and needle
-
Magnetic stirrer and stir bar
-
Sealed weighing vessel
Procedure:
-
Preparation: All glassware must be oven-dried and cooled under a stream of inert gas. All operations should be performed in a fume hood under an inert atmosphere.
-
Prepare BHT Stock Solution: In the sealed weighing vessel, accurately weigh the required amount of BHT. Add a minimal amount of anhydrous solvent to dissolve the BHT completely.
-
Inert Atmosphere: Purge the BDI container with dry nitrogen or argon.
-
Addition of Inhibitor: Using a dry syringe, carefully draw up the BHT stock solution. Pierce the septum of the BDI container and slowly add the BHT solution while gently stirring the BDI.
-
Mixing: Continue to stir the mixture under an inert atmosphere for 15-20 minutes to ensure homogeneity.
-
Storage: Reseal the container tightly, ensuring a positive pressure of inert gas, and store at the recommended temperature (2-8°C).
Protocol 2: Monitoring BDI Polymerization using FTIR Spectroscopy
Objective: To quantitatively monitor the rate of BDI polymerization by observing the decrease in the isocyanate peak.
Materials:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) probe or liquid sample cell
-
This compound sample
-
Temperature-controlled sample holder
Procedure:
-
Instrument Setup: Configure the FTIR spectrometer to collect spectra in the mid-IR range (4000-650 cm⁻¹).
-
Background Spectrum: Record a background spectrum of the empty ATR crystal or liquid cell.
-
Sample Loading: Load the BDI sample onto the ATR crystal or into the liquid cell.
-
Initial Spectrum: Immediately acquire the initial spectrum (time = 0). The characteristic isocyanate (-NCO) peak should be clearly visible around 2270 cm⁻¹.
-
Time-Lapse Measurement: Collect spectra at regular intervals (e.g., every 5, 10, or 30 minutes) over the desired experimental duration. Maintain a constant temperature throughout the experiment.
-
Data Analysis: For each spectrum, calculate the area of the isocyanate peak. Plot the peak area as a function of time. A decrease in the peak area indicates the consumption of isocyanate groups and thus, polymerization. The rate of polymerization can be determined from the slope of this plot.
Protocol 3: Assessing BDI Polymerization with Viscometry
Objective: To monitor the increase in viscosity as an indicator of BDI polymerization.
Materials:
-
Rotational viscometer or rheometer with appropriate geometry (e.g., cone-plate or parallel-plate)
-
Temperature-controlled sample stage
-
This compound sample
Procedure:
-
Instrument Calibration: Calibrate the viscometer according to the manufacturer's instructions.
-
Sample Loading: Carefully load the BDI sample onto the viscometer's sample stage, ensuring the correct gap size for the chosen geometry.
-
Initial Measurement: Equilibrate the sample to the desired temperature and measure the initial viscosity (time = 0).
-
Continuous or Interval Monitoring: Depending on the instrument's capabilities, either monitor the viscosity continuously or take measurements at regular time intervals.
-
Data Recording: Record the viscosity and temperature at each time point.
-
Data Analysis: Plot viscosity as a function of time. A significant increase in viscosity is indicative of polymerization and an increase in the average molecular weight of the polymer chains.
Visualizations
Caption: Troubleshooting workflow for premature polymerization of BDI.
References
Side reactions of 1,4-diisocyanatobutane with water and impurities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-diisocyanatobutane. The focus is on understanding and mitigating side reactions with water and common impurities.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound, with a focus on identifying the root cause related to side reactions and providing actionable solutions.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Unexpected Gas Formation (Bubbles/Foaming) | Reaction of isocyanate groups with residual water in solvents, reagents, or on glassware, leading to the formation of carbon dioxide (CO₂). | 1. Dry all solvents and reagents: Use anhydrous solvents and dry reagents over appropriate desiccants. Consider using molecular sieves. 2. Moisture Scavengers: Incorporate moisture scavengers, such as benzoyl chloride, in the reaction mixture if compatible with the desired chemistry. 3. Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). 4. Glassware Preparation: Oven-dry all glassware immediately before use. |
| Cloudy Reaction Mixture or White Precipitate | Formation of insoluble polyurea byproducts from the reaction of this compound with water. Polyureas often have poor solubility in common organic solvents.[1][2] | 1. Strict Moisture Control: Implement the steps outlined above for preventing gas formation. 2. Solvent Selection: If possible, use highly polar aprotic solvents like DMF or DMSO, which may offer better solubility for polyurea byproducts.[2][3] 3. Filtration: If the precipitate is a minor byproduct, it may be removed by filtration at the end of the reaction. |
| Inconsistent or Slow Reaction Rates | Presence of acidic impurities (e.g., HCl from the phosgenation manufacturing process) which can catalyze or inhibit certain reactions. Water can also consume isocyanate, altering stoichiometry and apparent reaction rates. | 1. Purification of this compound: Consider distillation under reduced pressure to remove non-volatile impurities. 2. Use of Acid Scavengers: If acidic impurities are suspected, non-nucleophilic bases can be used to neutralize them. 3. Accurate Stoichiometry: Determine the precise isocyanate content of your this compound via titration (see Experimental Protocols) before use to ensure accurate stoichiometric ratios. |
| Gel Formation or Insoluble Cross-linked Product | Formation of biuret (B89757) and allophanate (B1242929) cross-links, which can be promoted by excess isocyanate and elevated temperatures. These side reactions can lead to insoluble products. | 1. Control Stoichiometry: Avoid a large excess of the diisocyanate component. 2. Temperature Control: Maintain the recommended reaction temperature. Avoid localized overheating. 3. Reaction Time: Monitor the reaction progress and avoid unnecessarily long reaction times after the primary reaction is complete. |
| Final Product is Tacky or Sticky | Incomplete curing due to several factors, including incorrect stoichiometry (possibly due to isocyanate loss from reaction with water) or low reaction temperature. | 1. Verify Isocyanate Content: Ensure the amount of this compound used accounts for any potential loss to moisture. 2. Optimize Curing Conditions: Ensure the curing temperature and time are adequate for the specific formulation. 3. Catalyst Evaluation: If a catalyst is used, ensure it is active and used at the correct concentration. |
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction of this compound with water?
A1: The primary side reaction involves a two-step process. First, an isocyanate group (-NCO) reacts with a water molecule to form an unstable carbamic acid intermediate. This intermediate then rapidly decomposes to form a primary amine and carbon dioxide gas. The newly formed amine is highly reactive and will quickly react with another isocyanate group to form a stable urea (B33335) linkage (-NH-CO-NH-).[4]
Q2: How can I detect the presence of water in my this compound or reaction solvents?
A2: The most accurate and widely used method for quantifying water content is Karl Fischer titration. This electrochemical method is highly sensitive to water and can provide precise measurements in organic solvents and reagents.
Q3: What are the common impurities in commercial this compound and how do they affect my reaction?
A3: Common impurities can stem from the manufacturing process, which often involves the phosgenation of 1,4-diaminobutane.[5] Potential impurities include:
-
Hydrolyzable chlorides (e.g., residual HCl): These acidic impurities can alter the reaction kinetics, sometimes acting as a catalyst or an inhibitor depending on the specific reaction system.
-
Unreacted starting materials (e.g., 1,4-diaminobutane): The presence of amines will lead to the immediate formation of ureas.
-
By-products from side reactions during synthesis: These can include self-polymerized diisocyanate or other chlorinated organic compounds.
These impurities can lead to inconsistent reaction times, unexpected byproducts, and altered properties of the final polymer.
Q4: My application is sensitive to CO₂ formation. How can I minimize it?
A4: Minimizing CO₂ formation requires stringent control of moisture. Key strategies include:
-
Using anhydrous solvents and reagents.
-
Performing the reaction under a dry inert gas atmosphere (e.g., nitrogen or argon).
-
Drying all glassware in an oven before use.
-
Considering the use of moisture scavengers if they are compatible with your desired reaction.
Q5: What are biuret and allophanate, and how do they form?
A5: Biuret and allophanate are cross-linking structures that can form as secondary side reactions, particularly when there is an excess of isocyanate or at elevated temperatures.
-
Biuret formation: An isocyanate group can react with the N-H bond of a previously formed urea linkage.[6]
-
Allophanate formation: An isocyanate group can react with the N-H bond of a urethane (B1682113) linkage. These reactions can lead to branching and cross-linking in the polymer, which can be undesirable in applications requiring linear polymers.
Quantitative Data on Side Reactions
A study on the hydrolysis of polyurethanes synthesized from various diisocyanates provides a relative measure of stability. The decomposition temperature of polyurethane based on HDI (a six-carbon aliphatic diisocyanate) in water is in the range of 218-220°C, which is higher than that of aromatic TDI-based polyurethane (199°C), indicating a lower reactivity of the aliphatic isocyanate-derived urethane linkage with water.[8]
| Diisocyanate Type | Relative Reactivity with Water | Notes |
| Aromatic (e.g., TDI, MDI) | High | The electron-withdrawing nature of the aromatic ring increases the electrophilicity of the isocyanate carbon.[7] |
| Aliphatic (e.g., this compound, HDI) | Moderate | Generally less reactive than aromatic diisocyanates. The reactivity of this compound is considered to be "average".[9] |
| Cycloaliphatic (e.g., IPDI) | Low | Steric hindrance around the isocyanate groups reduces reactivity.[9] |
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
This protocol outlines the procedure for measuring the water content in solvents or in the this compound reagent itself.
Objective: To quantify the amount of water present in a sample.
Materials:
-
Karl Fischer titrator (volumetric or coulometric)
-
Karl Fischer reagent (e.g., Hydranal™-Composite 5)
-
Anhydrous methanol (B129727) or appropriate solvent for the KF titrator
-
Gas-tight syringes
-
Sample to be analyzed
Procedure:
-
Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be conditioned to a dry state.
-
Titer Determination: Accurately determine the titer of the Karl Fischer reagent using a certified water standard or disodium (B8443419) tartrate dihydrate.
-
Sample Preparation: In a dry, inert atmosphere (glove box or under a stream of dry nitrogen), draw a known volume or weight of the sample into a gas-tight syringe.
-
Titration: Inject the sample into the conditioned titration vessel. Start the titration.
-
Calculation: The instrument will automatically calculate the water content, typically in ppm or percentage.
Protocol 2: Determination of Isocyanate Content (%NCO) by Titration (ASTM D2572)
This protocol describes the determination of the percentage of isocyanate groups in the this compound reagent.
Objective: To determine the purity and reactive content of the diisocyanate.
Materials:
-
Toluene (B28343), anhydrous
-
Dibutylamine (B89481) solution in toluene (e.g., 2 M)
-
Hydrochloric acid (HCl), standardized solution (e.g., 0.1 N)
-
Bromophenol blue indicator
-
Erlenmeyer flasks with stoppers
-
Burette
Procedure:
-
Sample Preparation: Accurately weigh a sample of this compound into a dry Erlenmeyer flask.
-
Reaction with Dibutylamine: Add a precise volume of the dibutylamine solution to the flask. Stopper the flask, swirl to mix, and let it stand for 15 minutes to allow the reaction between the isocyanate and the amine to complete.
-
Titration: Add a few drops of bromophenol blue indicator. Titrate the excess (unreacted) dibutylamine with the standardized HCl solution until the color changes from blue to yellow.
-
Blank Titration: Perform a blank titration using the same volume of dibutylamine solution without the diisocyanate sample.
-
Calculation: Calculate the %NCO using the following formula: %NCO = [(B - V) * N * 4.202] / W Where:
-
B = volume of HCl for the blank titration (mL)
-
V = volume of HCl for the sample titration (mL)
-
N = normality of the HCl solution
-
4.202 = milliequivalent weight of the NCO group
-
W = weight of the sample (g)
-
Protocol 3: Monitoring Side Reactions by FTIR Spectroscopy
This protocol describes how to use Fourier-Transform Infrared (FTIR) spectroscopy to qualitatively monitor the progress of the main reaction and the formation of urea byproducts.
Objective: To track the disappearance of the isocyanate peak and the appearance of urethane and urea peaks over time.
Materials:
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) or transmission cell
-
Reaction setup compatible with in-situ monitoring or a method for taking aliquots
Procedure:
-
Background Spectrum: Collect a background spectrum of the empty cell or the solvent.
-
Initial Spectrum: Collect a spectrum of the reaction mixture immediately after adding the this compound (time = 0).
-
Time-course Monitoring: Collect spectra at regular intervals throughout the reaction.
-
Data Analysis:
-
Isocyanate Peak: Monitor the decrease in the sharp, strong absorbance band around 2250-2270 cm⁻¹ , which is characteristic of the N=C=O stretch.
-
Urethane Formation: Monitor the appearance and growth of the urethane carbonyl (C=O) peak around 1700-1730 cm⁻¹ and the N-H bending peak around 1530 cm⁻¹ .
-
Urea Formation: Monitor the appearance and growth of the urea carbonyl (C=O) peak, which typically appears at a lower wavenumber than the urethane carbonyl, around 1630-1650 cm⁻¹ .
-
Visualizations
Caption: Reaction pathway of this compound with water.
Caption: A logical workflow for troubleshooting common side reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. imenpol.com [imenpol.com]
- 4. doxuchem.com [doxuchem.com]
- 5. DE4413580A1 - Prodn. of 1,4-butylene di:isocyanate from 1,4-butane-di:amine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Elastomers and Composites [journal.rubber.or.kr]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Controlling Molecular Weight in 1,4-Diisocyanatobutane (BDI) Polymerization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling molecular weight during the polymerization of 1,4-diisocyanatobutane (BDI).
Troubleshooting Guide
This guide addresses common issues encountered during BDI polymerization that can affect molecular weight control.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Molecular Weight and Poor Mechanical Properties | Imbalance in Stoichiometry: An incorrect isocyanate-to-polyol ratio (NCO:OH) can leave unreacted functional groups, leading to shorter polymer chains.[1] | - Recalculate the required amounts of this compound and polyol based on their equivalent weights. - Ensure accurate measurement and dispensing of all reactants. |
| Moisture Contamination: Water reacts with isocyanates to form unstable carbamic acids, which then decompose into amines and carbon dioxide. This side reaction consumes isocyanate groups, disrupting the stoichiometry and hindering chain growth. | - Dry all reactants, solvents, and glassware thoroughly before use. Polyols can be dried under vacuum at elevated temperatures. - Conduct the polymerization under an inert atmosphere (e.g., dry nitrogen or argon). | |
| Presence of Monofunctional Impurities: Impurities with a single reactive group in either the diisocyanate or the polyol will act as chain stoppers, terminating polymer chain growth prematurely. | - Use high-purity monomers. Check the purity of this compound and the polyol using appropriate analytical techniques (e.g., titration, spectroscopy). | |
| Insufficient Reaction Time or Temperature: The polymerization reaction may not have proceeded to a high enough conversion to achieve the target molecular weight.[2][3] | - Increase the reaction time and/or temperature according to established protocols for BDI polymerization. Monitor the reaction progress by tracking the disappearance of the NCO peak (around 2270 cm⁻¹) using FTIR spectroscopy. | |
| Inconsistent or Broad Molecular Weight Distribution (High Polydispersity Index - PDI) | Poor Mixing: Inadequate mixing can lead to localized variations in stoichiometry and temperature, resulting in a non-uniform polymer population. | - Ensure vigorous and efficient stirring throughout the polymerization reaction to maintain a homogeneous mixture. |
| Side Reactions: At elevated temperatures, side reactions such as the formation of allophanate (B1242929) and biuret (B89757) linkages can occur, leading to branching and a broader molecular weight distribution. | - Optimize the reaction temperature to minimize side reactions while still achieving a sufficient reaction rate. Consider using a catalyst that promotes the urethane (B1682113) reaction specifically. | |
| Uncontrolled Reaction Rate: A very rapid, uncontrolled polymerization can lead to a broad PDI. | - Control the reaction rate by adjusting the temperature and/or catalyst concentration. For highly exothermic reactions, consider adding the diisocyanate incrementally. | |
| Gel Formation or Cross-linking | Excess Isocyanate: A significant excess of diisocyanate can lead to the formation of allophanate and biuret crosslinks, especially at higher temperatures. | - Carefully control the stoichiometry to avoid a large excess of the NCO component. |
| Impurities with Functionality > 2: The presence of tri-functional or higher-functionality impurities in the polyol can act as cross-linking agents. | - Ensure the polyol used is difunctional or that the concentration of any polyols with higher functionality is known and accounted for in the formulation. | |
| High Reaction Temperature: Elevated temperatures can promote side reactions that lead to cross-linking. | - Maintain the reaction temperature within the optimal range for linear polyurethane formation. |
Frequently Asked Questions (FAQs)
Q1: How does the stoichiometry of reactants affect the molecular weight of the final polymer?
A1: The stoichiometry, specifically the ratio of isocyanate (NCO) groups to hydroxyl (OH) groups, is a critical factor in controlling the molecular weight of polyurethanes. For a linear polymer, the highest molecular weight is achieved when the NCO:OH ratio is as close to 1:1 as possible. An excess of either reactant will result in chain ends being capped with that functional group, thus limiting the final molecular weight.[1]
Q2: What is the role of a chain stopper and how can it be used to control molecular weight?
A2: A chain stopper is a monofunctional reactant (e.g., a mono-alcohol or a mono-amine) that can react with the growing polymer chain, terminating its growth. By intentionally adding a controlled amount of a chain stopper to the reaction mixture, the final average molecular weight of the polymer can be precisely controlled. The higher the concentration of the chain stopper, the lower the resulting molecular weight.
Q3: How do reaction temperature and time influence the molecular weight of BDI polymers?
A3: Both reaction temperature and time have a significant impact on the final molecular weight.
-
Temperature: Higher temperatures generally increase the reaction rate, allowing for higher conversion and, consequently, higher molecular weight within a given time. However, excessively high temperatures can promote side reactions like allophanate and biuret formation, which can lead to branching, cross-linking, and a broader molecular weight distribution.[4]
-
Time: The molecular weight of the polymer increases with reaction time as the polymerization reaction proceeds towards higher conversion.[2][3] It is essential to allow sufficient time for the reaction to reach the desired level of completion to achieve the target molecular weight.
Q4: Can catalysts be used to control the molecular weight in BDI polymerization?
A4: Yes, catalysts can influence the molecular weight by affecting the reaction kinetics. Catalysts such as dibutyltin (B87310) dilaurate (DBTDL) or tertiary amines can significantly increase the rate of the urethane-forming reaction. This allows the polymerization to proceed to high conversion more quickly and at lower temperatures, which can help to suppress side reactions that lead to branching and a broad molecular weight distribution. The concentration of the catalyst can be adjusted to control the reaction rate.
Q5: What are the key safety precautions to consider when working with this compound?
A5: this compound, like other isocyanates, is a hazardous chemical. It is crucial to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Inhalation of isocyanate vapors can cause respiratory irritation and sensitization. Avoid contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for detailed safety information.
Quantitative Data
The following tables summarize the impact of key experimental parameters on the molecular weight of polyurethanes. While this data is for general polyurethane systems, the principles are applicable to the polymerization of this compound.
Table 1: Effect of Reaction Time on Molecular Weight of a Polyurethane Prepolymer
| Reaction Time (hours) | Weight Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) |
| 1 | Low | - |
| 2 | Increasing | - |
| 3 | Higher | Moderate |
| 4 | Highest | Higher |
| 5 | Decreasing | High |
Data adapted from a study on MDI-based polyurethane prepolymers. The trend shows that molecular weight increases with time up to a certain point, after which side reactions may lead to a broader distribution and potential degradation.[2][3]
Table 2: Influence of Isocyanate Index on Mechanical Properties of Flexible Polyurethane Foams
| Isocyanate Index (NCO:OH ratio) | Tensile Strength (kPa) | Compressive Strength (kPa) |
| 0.80 | ~50 | ~10 |
| 0.90 | ~100 | ~20 |
| 1.00 | ~150 | ~40 |
| 1.10 | ~200 | ~80 |
| 1.20 | ~200 | ~130 |
This data illustrates that mechanical properties, which are related to molecular weight and cross-linking, generally improve with an increasing isocyanate index up to a certain point.[1]
Experimental Protocols
This section provides a general methodology for the synthesis of a linear polyurethane from this compound and a diol, with considerations for controlling molecular weight.
Protocol: Synthesis of a Linear Polyurethane via a Two-Step Prepolymer Method
Materials:
-
This compound (BDI), high purity
-
Poly(tetramethylene ether) glycol (PTMEG) or other suitable diol, dried
-
1,4-Butanediol (BDO), dried (as chain extender)
-
Dibutyltin dilaurate (DBTDL) or other suitable catalyst
-
Anhydrous toluene (B28343) or other suitable solvent
-
Methanol (B129727) (for quenching)
-
Dry nitrogen or argon gas
Equipment:
-
Three-neck round-bottom flask with a mechanical stirrer, condenser, and nitrogen/argon inlet
-
Heating mantle with a temperature controller
-
Syringes and needles
-
Drying oven and vacuum desiccator
Procedure:
-
Preparation:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.
-
Dry the polyol (e.g., PTMEG) and chain extender (BDO) under vacuum at 80-90 °C for at least 4 hours to remove any residual moisture.
-
-
Prepolymer Synthesis:
-
In the reaction flask, add the dried polyol and anhydrous solvent.
-
Heat the mixture to the desired reaction temperature (e.g., 60-80 °C) under a gentle stream of inert gas.
-
Slowly add the this compound to the stirred polyol solution. The NCO:OH ratio for this step is typically between 1.5:1 and 2:1 to ensure the prepolymer is isocyanate-terminated.
-
Add the catalyst (e.g., a few drops of DBTDL solution in toluene).
-
Allow the reaction to proceed for 1-2 hours. Monitor the reaction progress by taking small aliquots and analyzing the NCO content via titration or FTIR.
-
-
Chain Extension:
-
Once the desired NCO content for the prepolymer is reached, cool the reaction mixture slightly.
-
Slowly add the dried chain extender (1,4-butanediol) to the prepolymer solution. The amount of chain extender should be calculated to bring the final NCO:OH ratio close to 1:1 for a high molecular weight linear polymer.
-
Continue stirring the reaction mixture at the set temperature for another 2-4 hours or until the NCO peak in the FTIR spectrum disappears, indicating the completion of the reaction.
-
-
Termination and Isolation:
-
Quench the reaction by adding a small amount of methanol to react with any remaining isocyanate groups.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent such as cold methanol or hexane.
-
Collect the polymer by filtration and wash it with the non-solvent to remove unreacted monomers and catalyst.
-
Dry the final polymer product in a vacuum oven at 40-50 °C until a constant weight is achieved.
-
Characterization:
-
The molecular weight (Mn, Mw) and polydispersity index (PDI) of the synthesized polyurethane can be determined using Gel Permeation Chromatography (GPC).[5]
-
The chemical structure can be confirmed using Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizations
Caption: Experimental workflow for the synthesis of polyurethanes from this compound.
Caption: Key factors influencing the molecular weight in BDI polymerization.
References
Technical Support Center: Optimizing Catalyst Concentration for 1,4-Diisocyanatobutane Reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing catalyst concentration for reactions involving 1,4-diisocyanatobutane. This guide includes troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during synthesis.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues in this compound reactions.
Issue 1: Slow or Incomplete Reaction
Symptoms:
-
The reaction does not reach completion within the expected timeframe.
-
Monitoring (e.g., by FTIR) shows a persistent isocyanate peak (~2270 cm⁻¹).
-
The resulting polymer has a lower than expected molecular weight.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Insufficient Catalyst Concentration | Gradually increase the catalyst concentration in small increments. For organotin catalysts like Dibutyltin (B87310) Dilaurate (DBTDL), a typical starting range is 0.01-0.5 mol% relative to the diisocyanate.[1] |
| Low Catalyst Activity | Consider switching to a more active catalyst. For aliphatic isocyanates like this compound, organotin compounds are generally very effective.[2] Alternatives based on bismuth or zinc are also gaining prominence.[3] |
| Catalyst Deactivation | Impurities such as moisture or acids in the reactants or solvent can deactivate the catalyst. Ensure all reagents and solvents are thoroughly dried and purified before use.[4][5] |
| Low Reaction Temperature | Increase the reaction temperature. The optimal temperature will depend on the specific reactants and catalyst being used. |
| Steric Hindrance | If reacting with a sterically hindered polyol or diol, a more active catalyst or higher reaction temperatures may be necessary to achieve a reasonable reaction rate. |
Issue 2: Premature Gelation or Uncontrolled Polymerization
Symptoms:
-
The reaction mixture becomes a gel or solidifies too quickly.
-
The viscosity increases uncontrollably, making stirring and processing difficult.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Excessive Catalyst Concentration | Reduce the catalyst loading to slow down the reaction and extend the pot life.[3] |
| High Reaction Temperature | Lower the reaction temperature to gain better control over the polymerization rate. |
| Moisture Contamination | Water reacts with isocyanates to form urea (B33335) linkages, which can lead to crosslinking and gelation. Ensure all reactants and equipment are scrupulously dry and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3][5] |
| Side Reactions (e.g., Allophanate/Biuret (B89757) Formation) | These cross-linking reactions are often promoted by high temperatures and certain catalysts. Using a more selective catalyst or lowering the temperature can minimize these side reactions.[4] |
| Trimerization of Isocyanate | Certain catalysts can promote the cyclotrimerization of isocyanates to form isocyanurate rings, leading to cross-linking. Select a catalyst that favors urethane (B1682113) formation over trimerization. Tertiary amines are generally less prone to promoting trimerization than some organometallic catalysts. |
Frequently Asked Questions (FAQs)
Q1: What are the common types of catalysts used for this compound reactions?
A1: The most common catalysts for polyurethane synthesis using aliphatic diisocyanates like this compound are organotin compounds, with dibutyltin dilaurate (DBTDL) being a widely used example.[2] Tertiary amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), are also used.[6] Due to environmental concerns regarding organotin compounds, catalysts based on other metals like bismuth and zirconium are being increasingly utilized.[2]
Q2: How does catalyst concentration generally affect the reaction rate?
A2: Increasing the catalyst concentration typically increases the reaction rate by providing more active sites for the reaction to occur.[7] However, an excessively high concentration can lead to an uncontrolled reaction, premature gelation, and an increase in side reactions.[3] It is crucial to find an optimal concentration that provides a reasonable reaction rate without compromising the properties of the final product.
Q3: What are the main side reactions to be aware of in this compound polymerization?
A3: The primary side reactions include:
-
Reaction with water: This leads to the formation of an unstable carbamic acid, which decomposes into an amine and carbon dioxide, causing foaming and affecting the stoichiometry.[4][5]
-
Allophanate and biuret formation: Excess isocyanate can react with urethane or urea linkages, respectively, leading to cross-linking.[4]
-
Cyclotrimerization: The formation of isocyanurate rings from three isocyanate groups, which also results in cross-linking.
Q4: How can I monitor the progress of my this compound reaction?
A4: A common method for monitoring the reaction is Fourier-Transform Infrared (FTIR) spectroscopy. The disappearance of the characteristic isocyanate (-NCO) peak at approximately 2270 cm⁻¹ indicates the consumption of the isocyanate groups.[2] Another method is the titration of the remaining isocyanate groups to determine the %NCO content.[7]
Quantitative Data on Catalyst Concentration
| Reaction No. | DBTDL Concentration (mol/L) | Rate Constant (k) (L/mol·s) | Half-life (t½) (min) |
| 1 | 0 (Uncatalyzed) | 0.00018 | 1386 |
| 2 | 0.00015 | 0.0012 | 208 |
| 3 | 0.00030 | 0.0019 | 131 |
| 4 | 0.00030* | 0.0025 | 99 |
*Note: In reaction 4, the catalyst was added after the diisocyanate and diol were mixed, which resulted in a higher reaction rate compared to reaction 3 where the catalyst was added to the diol before the diisocyanate.[7]
Experimental Protocols
Protocol 1: General Procedure for Polyurethane Synthesis with this compound
This protocol provides a general method for the synthesis of a polyurethane from this compound and a diol.
Materials:
-
This compound
-
Diol (e.g., 1,4-butanediol, polytetrahydrofuran)
-
Catalyst (e.g., Dibutyltin Dilaurate - DBTDL)
-
Anhydrous solvent (e.g., toluene (B28343), N,N-dimethylformamide - DMF)
-
Dry nitrogen or argon gas
Procedure:
-
Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas. All reactants and solvents must be anhydrous.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen/argon inlet, add the diol and the anhydrous solvent.
-
Catalyst Addition: Add the desired amount of catalyst to the diol solution and stir until fully dissolved.
-
Isocyanate Addition: Slowly add the this compound to the reaction mixture at the desired temperature (e.g., 60-80 °C).
-
Reaction: Maintain the reaction at the set temperature with constant stirring. Monitor the progress of the reaction by FTIR spectroscopy by observing the disappearance of the isocyanate peak at ~2270 cm⁻¹.
-
Work-up: Once the reaction is complete (i.e., the isocyanate peak has disappeared), the polymer can be isolated by precipitation in a non-solvent (e.g., methanol, hexane), followed by filtration and drying under vacuum.
Protocol 2: Optimizing Catalyst Concentration
This protocol outlines a systematic approach to determine the optimal catalyst concentration for a specific reaction.
-
Define Optimization Parameters: Determine the key parameters to optimize, such as reaction time, yield, molecular weight, and minimization of side products.
-
Select a Catalyst and Concentration Range: Choose a suitable catalyst based on literature recommendations and select a range of concentrations to screen (e.g., 0.01, 0.05, 0.1, 0.2, and 0.5 mol% relative to this compound).
-
Perform a Series of Small-Scale Reactions: Following the general polyurethane synthesis protocol (Protocol 1), set up a series of parallel reactions, each with a different catalyst concentration. It is crucial to keep all other reaction parameters (temperature, reactant stoichiometry, solvent volume) constant across all experiments.
-
Monitor and Analyze: Monitor each reaction for the time to completion (e.g., disappearance of the NCO peak in FTIR).
-
Characterize the Products: After the reactions are complete, isolate and characterize the resulting polymers. Key characterization techniques include:
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and identify any side products.
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To evaluate the thermal properties of the polymer.
-
-
Data Evaluation: Create a table to compare the results for each catalyst concentration. The optimal concentration will be the one that provides the best balance of the desired parameters (e.g., the lowest concentration that gives a high yield and the desired molecular weight in a reasonable time without significant side product formation).
Visualizations
Caption: Workflow for optimizing catalyst concentration.
Caption: Troubleshooting logic for common polymerization issues.
References
Technical Support Center: Enhancing the Solubility of 1,4-Diisocyanatobutane (BDI)-Based Prepolymers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 1,4-diisocyanatobutane (BDI)-based prepolymers.
Troubleshooting Guide
Issue: Prepolymer Precipitation During Synthesis or Storage
Precipitation or gelling of BDI-based prepolymers can occur during the reaction or upon cooling and storage. This is often due to strong intermolecular interactions and the semi-crystalline nature of the hard segments formed by BDI.
| Potential Cause | Troubleshooting Steps |
| High Hard Segment Content | - Reduce the NCO:OH molar ratio to decrease the concentration of BDI-based hard segments. |
| Inappropriate Solvent | - Utilize a more suitable solvent or a co-solvent system. Highly polar aprotic solvents like DMF, DMAc, or NMP are often effective.[1] |
| Crystallization of Hard Segments | - Synthesize at a slightly elevated temperature to prevent premature crystallization. - Incorporate a polyol with a more amorphous structure to disrupt the crystalline packing of the hard segments.[2] |
| Moisture Contamination | - Ensure all reactants and solvents are anhydrous. Moisture reacts with isocyanates, leading to the formation of insoluble ureas. |
Issue: Poor Solubility of the Final Prepolymer in Common Organic Solvents
The final BDI-based prepolymer may exhibit limited solubility in solvents required for subsequent processing steps, such as film casting or electrospinning.
| Potential Cause | Troubleshooting Steps |
| Strong Hydrogen Bonding | - Introduce bulky side groups into the polyol or chain extender to sterically hinder hydrogen bonding between urethane (B1682113) groups. |
| High Degree of Polymerization | - Adjust the stoichiometry and reaction time to control the molecular weight of the prepolymer. |
| Incompatible Solvent | - Refer to the solvent compatibility table below and test a range of solvents with varying polarity and hydrogen bonding capacity. |
Frequently Asked Questions (FAQs)
Q1: Why are my BDI-based prepolymers showing poor solubility?
A1: The solubility of BDI-based prepolymers is influenced by several factors. The symmetrical structure of BDI can lead to well-organized hard segments with strong hydrogen bonding, promoting crystallinity and reducing solubility.[3] The choice of polyol and the NCO:OH ratio also play a crucial role in determining the overall polarity and intermolecular forces within the polymer chains.
Q2: What solvents are recommended for dissolving BDI-based prepolymers?
A2: Highly polar aprotic solvents are generally the most effective for dissolving polyurethane prepolymers. These include N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (B87167) (DMSO).[1] For some prepolymers, a mixture of solvents may be necessary to achieve complete dissolution.
Q3: How does the choice of polyol affect the solubility of the prepolymer?
A3: The structure of the polyol significantly impacts the properties of the resulting polyurethane. Using a polyol with a more amorphous structure, such as a branched polyol or a co-polymer, can disrupt the crystalline packing of the BDI-based hard segments and improve solubility.[2] The molecular weight of the polyol also plays a role; longer, more flexible polyol chains can increase the entropy of mixing and enhance solubility.[4]
Q4: Can I use a chain extender to improve the solubility of my BDI-based polyurethane?
A4: Yes, the choice of chain extender can influence solubility. Using a chain extender with a structure that disrupts the symmetry and packing of the hard segments can enhance solubility. For example, branched diols or diamines can introduce steric hindrance and reduce crystallinity.[5][6]
Q5: What is the difference between a one-shot and a prepolymer synthesis method in terms of solubility?
A5: The synthesis method can affect the regularity of the polymer structure and, consequently, its solubility. A prepolymer method often leads to a more regular polymer structure with better-defined hard and soft segment domains. This regularity can enhance crystallinity and physical cross-linking, potentially leading to lower solubility compared to polyurethanes synthesized via a one-shot method where the components are mixed together at once.[7]
Data Presentation
Table 1: General Solubility of Thermoplastic Polyurethanes (TPUs) in Various Solvents
Note: This table provides a general guide. The solubility of specific BDI-based prepolymers may vary depending on the exact composition (polyol, NCO:OH ratio, etc.).
| Solvent | Solubility |
| N,N-Dimethylformamide (DMF) | Soluble |
| N,N-Dimethylacetamide (DMAc) | Soluble |
| N-Methyl-2-pyrrolidone (NMP) | Soluble |
| Tetrahydrofuran (THF) | Soluble to partially soluble |
| Acetone | Generally not soluble |
| Toluene | Generally not soluble |
| Isopropanol | Generally not soluble |
(Data extrapolated from general knowledge on polyurethane solubility and findings in provided search results)[7]
Experimental Protocols
Protocol 1: Synthesis of a BDI-Based Prepolymer
This protocol describes a general procedure for synthesizing a BDI-based prepolymer.
Materials:
-
This compound (BDI)
-
Polyol (e.g., polycaprolactone (B3415563) diol, polytetrahydrofuran diol)
-
Anhydrous solvent (e.g., DMF, DMAc)
-
Catalyst (e.g., dibutyltin (B87310) dilaurate, optional)
-
Nitrogen gas supply
-
Reaction vessel with mechanical stirrer, thermometer, and condenser
Procedure:
-
Dry the polyol under vacuum at an elevated temperature (e.g., 80-100 °C) for several hours to remove any residual moisture.
-
Set up the reaction vessel under a nitrogen atmosphere.
-
Add the dried polyol and anhydrous solvent to the reaction vessel and stir until the polyol is completely dissolved.
-
Heat the mixture to the desired reaction temperature (e.g., 60-80 °C).
-
Slowly add the BDI to the reaction mixture dropwise while maintaining vigorous stirring.
-
If using a catalyst, add it to the reaction mixture.
-
Monitor the progress of the reaction by measuring the NCO content at regular intervals using a standard titration method.
-
Once the desired NCO content is reached, cool the reaction mixture to room temperature.
-
Store the prepolymer solution in a tightly sealed container under a nitrogen atmosphere to prevent moisture contamination.
Visualizations
Caption: Troubleshooting workflow for addressing BDI-based prepolymer solubility issues.
Caption: Key factors influencing the solubility of BDI-based prepolymers.
References
- 1. US4789718A - Polyurethanes soluble or dissolved in aromatic hydrocarbons, a process for their preparation and their use - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. 1,4-Butane diisocyanate (BDI) 99,7% | Cas 4538-37-8 – 4MedChem BV [4medchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Reducing batch-to-batch variability in BDI polyurethane synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing batch-to-batch variability in 1,6-hexamethylene diisocyanate (HDI) based polyurethane synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in HDI-based polyurethane synthesis?
A1: The main contributors to inconsistency are variations in raw material quality (especially moisture content), inaccuracies in stoichiometry (NCO:OH ratio), catalyst activity fluctuations, and lack of precise control over reaction conditions like temperature and mixing.[1][2] Environmental factors such as ambient humidity and temperature can also significantly impact the reaction.[3]
Q2: How does moisture affect the synthesis and final properties of the polyurethane?
A2: Moisture is a critical variable. Water reacts with isocyanates (like HDI) to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide gas.[4][5] This side reaction consumes isocyanate, altering the stoichiometry, and can lead to bubble formation (foaming), reduced mechanical properties, and lower molecular weight.[1][5] Aliphatic isocyanates like HDI are generally less reactive with water than aromatic isocyanates, but contamination can still cause significant issues.[5]
Q3: My polyurethane has a tacky surface and seems to have cured incompletely. What is the likely cause?
A3: A tacky surface is a common sign of incomplete curing.[3] The primary causes include:
-
Incorrect Stoichiometry: An off-ratio of isocyanate to polyol is a major reason for poor cure and flawed polymer network formation.[1]
-
Moisture Contamination: As described above, moisture interferes with the primary urethane (B1682113) reaction.[3][5]
-
Low Curing Temperature: Insufficient temperature can slow the curing process significantly.[1][3]
-
Catalyst Issues: The catalyst may be inactive or used at the wrong concentration.[3]
Q4: How can I ensure consistent raw material quality?
A4: Implement strict quality control for all incoming materials.[6][7]
-
Polyols: Verify properties such as hydroxyl value, acid value, water content, and viscosity for each batch.[8] Polyols are hygroscopic and should be protected from atmospheric moisture.[5]
-
Isocyanates (HDI): The isocyanate (NCO) content can change over time. It is crucial to verify the %NCO via titration (e.g., ASTM D2572) before use.[1][9] Visually inspect for cloudiness or solids, which can indicate moisture contamination.[5]
-
Catalysts & Additives: Use fresh catalysts and ensure they are stored correctly to prevent deactivation. Some catalysts are sensitive to moisture.[4][7]
Q5: What is the best way to monitor the reaction in real-time?
A5: In-situ monitoring provides a much better understanding and control of the reaction kinetics than offline grab samples.[10] Techniques like Fourier-transform infrared (FTIR) spectroscopy can be used to continuously track the consumption of isocyanate groups and the formation of urethane linkages.[10][11][12] This allows for precise determination of the reaction endpoint and detection of any side reactions.[10]
Troubleshooting Guide: Common Synthesis Problems
This guide addresses specific issues that may arise during HDI-based polyurethane synthesis, providing potential causes and recommended solutions.
| Observed Problem | Potential Causes | Recommended Solutions |
| Inconsistent Viscosity / Gel Time | 1. Variable Moisture Content: Water reacts with HDI, affecting stoichiometry and reaction kinetics.[4][13] 2. Catalyst Activity: Inconsistent catalyst concentration or deactivation.[3] 3. Temperature Fluctuations: The reaction is exothermic; poor temperature control alters the reaction rate.[11] 4. Raw Material Variation: Differences in polyol molecular weight or functionality. | 1. Dry Reactants: Dry polyols under vacuum. Use molecular sieves or other moisture scavengers.[3][14] Conduct reactions under an inert (e.g., nitrogen) atmosphere.[1] 2. Catalyst Management: Accurately weigh catalyst. Use fresh catalyst and verify activity. Consider temperature-sensitive catalysts for better control.[15][16] 3. Precise Temperature Control: Use a temperature-controlled reactor vessel and monitor internal temperature.[7] 4. QC on Raw Materials: Verify hydroxyl number and molecular weight of incoming polyols.[6] |
| Poor Mechanical Properties (Low Tensile Strength, Brittleness) | 1. Incorrect Stoichiometry (NCO:OH Ratio): An imbalanced ratio leads to an incomplete polymer network.[1] 2. Low Molecular Weight: Precursors (polyol, HDI) may have a lower molecular weight than specified, or the reaction did not proceed to completion.[1][17] 3. Inadequate Mixing: Non-uniform mixing results in localized areas of weakness.[1] 4. Side Reactions: Moisture contamination leading to urea (B33335) linkages instead of urethane.[5] | 1. Verify Stoichiometry: Recalculate ratios. Titrate the HDI to confirm its %NCO content before use.[1][18] 2. Verify Precursor MW: Check supplier specifications. Consider using chain extenders to increase final molecular weight.[1] 3. Improve Mixing: Use high-shear mixing and degas components before and after mixing to remove air bubbles.[1] 4. Minimize Moisture: Implement rigorous drying procedures for all components and equipment.[3] |
| Presence of Bubbles or Foam in a Non-Foam Formulation | 1. Moisture Contamination: This is the most common cause. The reaction between water and isocyanate generates CO2 gas.[4][5] 2. Trapped Air: Air introduced during vigorous mixing was not removed.[1] | 1. Strict Moisture Control: Dry all glassware, solvents, and reactants. Purge vessels with dry nitrogen.[1][5] 2. Degassing: Degas the mixture under vacuum before curing.[1] |
| Gel Formation During Synthesis | 1. High Reaction Temperature: Elevated temperatures can accelerate side reactions, such as allophanate (B1242929) or biuret (B89757) formation, leading to cross-linking.[19] 2. High Functionality of Polyol: If the average functionality of the polyol is greater than two, there is a higher risk of gelation.[19] 3. Incorrect Catalyst: Some catalysts can promote side reactions that lead to gelation.[16] | 1. Maintain Temperature Control: Ensure the reaction temperature does not exceed the target, especially during the exothermic phase. 2. Assess Polyol Functionality: Understand the average functionality of your polyol and adjust stoichiometry accordingly.[19] 3. Select Appropriate Catalyst: Choose a catalyst with high selectivity for the urethane reaction over side reactions.[4][20] |
Key Experimental Protocols
Protocol 1: Determination of Isocyanate (%NCO) Content
This protocol is a summary based on the principles of ASTM D2572 for determining the free isocyanate content in an HDI prepolymer via titration.[18][21][22]
Materials:
-
Di-n-butylamine (DBA) in toluene (B28343) solution (e.g., 0.1 N)
-
Tetrahydrofuran (THF), anhydrous
-
Standardized hydrochloric acid (HCl) (e.g., 0.1 M)
-
Isopropyl alcohol
-
Appropriate titration equipment (autotitrator or manual with indicator)
Procedure:
-
Accurately weigh a specified amount of the HDI sample into a clean, dry Erlenmeyer flask.
-
Precisely add an excess amount of the di-n-butylamine (DBA) solution to the flask. This reacts with the isocyanate groups.
-
Add THF to ensure the sample is fully dissolved and allow the reaction to proceed for a set time (e.g., 15 minutes) with gentle stirring.[21]
-
Add isopropyl alcohol to the mixture.
-
Titrate the unreacted (excess) DBA with the standardized HCl solution to the endpoint.
-
Perform a blank titration using the same procedure but without the HDI sample.
-
Calculate the %NCO using the difference in titrant volume between the blank and the sample.
Protocol 2: General HDI-Based Polyurethane Synthesis (Solvent-Based)
This is a generalized procedure. Specifics such as temperature, time, and component ratios must be optimized for the desired final product.
Materials:
-
HDI-based prepolymer or monomer
-
Polyol (e.g., polyester (B1180765) or polyether polyol)
-
Catalyst (e.g., dibutyltin (B87310) dilaurate - DBTDL)
-
Anhydrous solvent (e.g., methyl ethyl ketone - MEK)
-
Chain extender (optional, e.g., 1,4-butanediol)
Procedure:
-
Preparation: Ensure all glassware is thoroughly dried in an oven. Set up the reaction vessel under a dry nitrogen or argon atmosphere.[1]
-
Charging the Reactor: Charge the pre-dried polyol and solvent into the reaction vessel. Begin stirring and heat to the desired reaction temperature (e.g., 60-80°C).
-
HDI Addition: Slowly add the pre-weighed HDI to the reactor over a period of time to control the exothermic reaction.
-
Reaction Monitoring: Maintain the temperature and monitor the reaction progress. This can be done by taking samples periodically and analyzing the %NCO content via titration or by using in-situ FTIR spectroscopy.[10][12]
-
Chain Extension (if applicable): Once the desired %NCO is reached for the prepolymer, cool the mixture slightly and add the chain extender.
-
Curing: After all components are mixed, pour the solution into a mold or onto a substrate and cure according to a predetermined temperature and time profile.[1]
Visual Guides and Workflows
Caption: Troubleshooting workflow for poor mechanical properties.
Caption: Key factors influencing batch-to-batch consistency.
References
- 1. benchchem.com [benchchem.com]
- 2. Common Issues and Solutions for Polyurethane Foam Production-Part 1 [sabtechmachine.com]
- 3. benchchem.com [benchchem.com]
- 4. l-i.co.uk [l-i.co.uk]
- 5. resinlab.com [resinlab.com]
- 6. turkchem.net [turkchem.net]
- 7. How to control the production quality of polyurethane composite materials - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
- 8. mdpi.com [mdpi.com]
- 9. metrohm.com [metrohm.com]
- 10. azom.com [azom.com]
- 11. cellmattechnologies.com [cellmattechnologies.com]
- 12. Kinetics and Mechanical Performance of Bio-Based Polyurethane Wood Composites for Sustainable 3D-Printed Construction Materials [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. upcommons.upc.edu [upcommons.upc.edu]
- 15. morpholine.cc [morpholine.cc]
- 16. Classification of polyurethane catalysts and selection of catalysts for different polyurethane products - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. ASTM D2572 | Materials Characterization Services [mat-cs.com]
- 19. researchgate.net [researchgate.net]
- 20. paint.org [paint.org]
- 21. pages.hannainst.com [pages.hannainst.com]
- 22. hiranuma.com [hiranuma.com]
Troubleshooting guide for incomplete 1,4-diisocyanatobutane reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-diisocyanatobutane in polymerization reactions.
Frequently Asked Questions (FAQs)
Q1: My polyurethane product is tacky or sticky after curing. What is the likely cause?
A1: A tacky or sticky surface is a common sign of an incomplete reaction. The primary causes include:
-
Moisture Contamination: this compound is highly reactive with water. Moisture in your reactants (polyols) or solvents will lead to the formation of urea (B33335) and carbon dioxide, disrupting the stoichiometry and network formation.[1][2]
-
Incorrect Stoichiometry (NCO:OH Ratio): An imbalance in the molar ratio of isocyanate (NCO) to hydroxyl (OH) groups is a frequent cause of incomplete polymerization. An excess of polyol can result in a soft, tacky product.[1]
-
Low Reaction Temperature: The reaction between this compound and alcohols is temperature-dependent. Insufficient temperature can lead to a slow and incomplete reaction.[1]
-
Inactive or Insufficient Catalyst: Many polyurethane formulations require a catalyst to achieve a complete cure in a reasonable timeframe. Ensure your catalyst is active and used at the recommended concentration.[1]
Q2: The viscosity of my reaction mixture is increasing too slowly, or the reaction seems to have stalled. What should I do?
A2: A slow or stalled reaction can be attributed to several factors:
-
Low Reactivity of Polyol: Secondary or tertiary alcohols react significantly slower with isocyanates than primary alcohols due to steric hindrance.
-
Insufficient Catalyst: The concentration of the catalyst may be too low to effectively promote the reaction.
-
Low Reaction Temperature: Increasing the reaction temperature can significantly increase the reaction rate. However, be cautious as excessively high temperatures can promote side reactions.
-
Purity of Reactants: Impurities in either the this compound or the polyol can inhibit the reaction.
Q3: My reaction is producing a white, insoluble precipitate. What is it and how can I prevent it?
A3: The white precipitate is most likely a polyurea-based byproduct. This is typically caused by the reaction of this compound with water. The initially formed carbamic acid is unstable and decomposes to an amine and carbon dioxide. The amine then rapidly reacts with another isocyanate molecule to form a highly insoluble urea linkage.[2]
To prevent this:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reactants before use. Polyols can be dried under vacuum at an elevated temperature.[1]
-
Use an Inert Atmosphere: Conduct your reaction under a dry inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.[2]
Q4: How can I monitor the progress of my this compound reaction?
A4: Fourier-Transform Infrared (FTIR) spectroscopy is an effective in-situ method for monitoring the reaction. The disappearance of the strong isocyanate (-NCO) peak at approximately 2270 cm⁻¹ indicates the consumption of the isocyanate and the progress of the reaction.[3][4] Concurrently, the appearance and growth of the urethane (B1682113) carbonyl (C=O) peak around 1700-1730 cm⁻¹ can be observed.[5]
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Action |
| Final product is tacky or sticky | Incorrect NCO:OH stoichiometry (excess OH) | Recalculate and precisely measure reactant ratios. Consider titrating the polyol to determine its exact hydroxyl value.[1] |
| Moisture contamination | Dry all reactants and solvents thoroughly. Use an inert atmosphere.[1] | |
| Insufficient curing time or temperature | Adhere to the recommended curing schedule and temperature. Consider a post-curing step at an elevated temperature. | |
| Inactive or insufficient catalyst | Use a fresh, active catalyst at the appropriate concentration. | |
| Low molecular weight of the polymer | Premature chain termination due to monofunctional impurities | Ensure the purity of your diisocyanate and polyol. |
| Side reactions (allophanate/biuret formation) with excess isocyanate | Maintain a strict 1:1 stoichiometry.[1] | |
| Gelation occurs too quickly | Catalyst concentration is too high | Reduce the amount of catalyst. |
| Reaction temperature is too high | Lower the reaction temperature to control the reaction rate. | |
| Presence of bubbles in the final product | Reaction with water, producing CO₂ gas | Implement stringent anhydrous techniques.[1] |
| Trapped air during mixing | Degas the reactants before mixing, and mix carefully to avoid introducing air bubbles. | |
| Insoluble particles in the reaction mixture | Formation of insoluble urea byproducts | Ensure all reactants and solvents are anhydrous.[2] |
| Impurities in the reactants | Purify the this compound and polyol before use.[1] |
Data Presentation
Table 1: Relative Reactivity of Isocyanates with Alcohols
The reactivity of isocyanates is significantly influenced by the structure of the alcohol. Primary alcohols are generally more reactive than secondary alcohols due to less steric hindrance.
| Alcohol Type | Reactant | Catalyst | Relative Reaction Rate |
| Primary Alcohol | 1-Butanol | Dibutyltin dilaurate (DBTDL) | ~3.3x faster than 2-Butanol |
| Secondary Alcohol | 2-Butanol | Dibutyltin dilaurate (DBTDL) | Slower |
Data adapted from a study on dicyclohexylmethane-4,4'-diisocyanate, which provides a model for aliphatic diisocyanate reactivity.
Experimental Protocols
Protocol 1: One-Shot Synthesis of a Polyurethane Elastomer from this compound and Poly(tetramethylene ether) glycol (PTMEG)
This protocol describes the synthesis of a polyurethane elastomer using a one-shot method.
Materials:
-
This compound (BDI)
-
Poly(tetramethylene ether) glycol (PTMEG, Mn = 2000 g/mol )
-
1,4-Butanediol (BDO) as a chain extender
-
Dibutyltin dilaurate (DBTDL) as a catalyst
-
Anhydrous toluene (B28343) as a solvent
Procedure:
-
Preparation: Dry the PTMEG and BDO under vacuum at 80°C for at least 4 hours to remove any moisture. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add the dried PTMEG and BDO.
-
Dissolution: Add anhydrous toluene to dissolve the PTMEG and BDO under a nitrogen atmosphere. Heat the mixture to 60°C with stirring until a homogeneous solution is obtained.
-
Catalyst Addition: Add the DBTDL catalyst (typically 0.01-0.05 wt% of the total reactants) to the solution and stir for 5 minutes.
-
Isocyanate Addition: Stoichiometrically add the this compound to the reaction mixture dropwise over 10-15 minutes while maintaining vigorous stirring.
-
Polymerization: Continue stirring the reaction mixture at 80°C. Monitor the reaction progress by taking small aliquots and analyzing them via FTIR for the disappearance of the isocyanate peak (~2270 cm⁻¹). The reaction is typically complete within 2-4 hours.
-
Casting and Curing: Once the reaction is complete, pour the viscous polymer solution into a pre-heated mold and cure in an oven at 100°C for 12-24 hours to remove the solvent and complete the crosslinking.
Mandatory Visualization
Caption: Troubleshooting workflow for incomplete this compound reactions.
Caption: FTIR monitoring of this compound polymerization.
References
Achieving desired mechanical properties in BDI elastomers
Welcome to the Technical Support Center for Biodegradable (BDI) Elastomers. This resource is designed to assist researchers, scientists, and drug development professionals in achieving the desired mechanical properties in their BDI elastomer experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your work.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and characterization of BDI elastomers.
Q1: Why is the tensile strength of my BDI elastomer lower than expected?
A1: Low tensile strength in BDI elastomers can stem from several factors related to the polymer network structure.[1][2]
-
Incomplete Polymerization or Insufficient Crosslinking: The most common cause is an incomplete reaction, leading to a lower molecular weight or insufficient crosslink density. The mechanical properties of elastomers are highly dependent on the formation of a well-developed polymer network.[3]
-
Solution:
-
Verify Monomer Stoichiometry: Ensure the molar ratios of your monomers (e.g., diol to diacid) are correct.
-
Optimize Reaction Time and Temperature: The polycondensation reaction may require longer durations or higher temperatures to achieve the desired molecular weight before crosslinking. For thermally crosslinked elastomers like Poly(glycerol sebacate) (PGS), increasing the curing time and temperature can increase the crosslinking density and thus the tensile strength.[4][5]
-
Ensure Proper Mixing: Homogeneous mixing of reactants is crucial for a uniform reaction.
-
Check for Impurities: Impurities in the monomers can interfere with the polymerization process.
-
-
-
Degradation During Synthesis: Excessive heat or prolonged reaction times can lead to thermal degradation of the polymer, resulting in lower molecular weight and weaker mechanical properties.[6]
-
Solution:
-
Use a Catalyst Judiciously: If using a catalyst, ensure the concentration is optimal, as excessive amounts can sometimes accelerate degradation.
-
Process Under Inert Atmosphere: Performing the synthesis under a nitrogen or argon atmosphere can prevent oxidative degradation.
-
-
Q2: My BDI elastomer is degrading too quickly (or too slowly) in vitro. How can I control the degradation rate?
A2: The degradation rate of BDI elastomers is influenced by several factors, including chemical structure, hydrophilicity, and crystallinity.[6]
-
To Accelerate Degradation:
-
Increase Hydrophilicity: Incorporate more hydrophilic monomers into the polymer backbone. For instance, in polyester (B1180765) elastomers, using diols with shorter chain lengths can increase hydrophilicity and accelerate hydrolysis.
-
Decrease Crystallinity: A more amorphous polymer structure allows for easier water penetration and faster hydrolysis. This can be achieved by using a mixture of diols or by incorporating bulky side groups that disrupt chain packing.
-
Introduce Weaker Ester Bonds: The type of ester bond can influence the rate of hydrolysis. Some ester linkages are more susceptible to cleavage than others.
-
-
To Slow Down Degradation:
-
Increase Hydrophobicity: Use monomers with longer hydrocarbon chains (e.g., longer-chain diols) to make the elastomer more resistant to water uptake.
-
Increase Crosslink Density: A more densely crosslinked network restricts water penetration and swelling, thus slowing down hydrolysis.[7]
-
Increase Crystallinity: A more crystalline polymer has a more ordered structure that is less permeable to water, leading to a slower degradation rate.
-
Q3: I'm observing poor reproducibility between batches of my BDI elastomer. What could be the cause?
A3: Poor reproducibility is a common challenge in polymer synthesis and can be attributed to subtle variations in experimental conditions.[8][9]
-
Inconsistent Reaction Conditions:
-
Solution: Precisely control and monitor reaction parameters such as temperature, time, pressure (for vacuum curing), and stirring rate. Even small fluctuations can lead to differences in molecular weight and crosslinking.
-
-
Moisture Contamination:
-
Solution: Monomers and solvents must be thoroughly dried before use. Water can interfere with polycondensation reactions and affect the final properties of the elastomer.
-
-
Variability in Curing:
-
Solution: Ensure a uniform temperature distribution within the oven during thermal crosslinking. The thickness of the polymer film can also affect the curing process, so aim for consistent sample dimensions.
-
Frequently Asked Questions (FAQs)
Q1: What are the key factors that determine the mechanical properties of BDI elastomers?
A1: The mechanical properties of BDI elastomers, such as tensile strength, Young's modulus, and elongation at break, are primarily determined by:
-
Monomer Composition: The choice of monomers (e.g., diols, diacids, glycerol, citric acid) dictates the inherent properties of the polymer chains.[10]
-
Crosslink Density: Higher crosslink density generally leads to a higher Young's modulus and tensile strength, but lower elongation at break.[3]
-
Molecular Weight: Higher molecular weight of the prepolymer before crosslinking often results in improved mechanical properties.
-
Crystallinity: The degree of crystallinity affects the stiffness and strength of the elastomer.[6]
Q2: How can I tailor the mechanical properties of my BDI elastomer for a specific application, such as drug delivery?
A2: For applications like drug delivery, it is often necessary to have an elastomer with specific mechanical properties and a controlled degradation rate.[11]
-
Tuneable Mechanical Properties: By adjusting the monomer ratios and crosslinking conditions, the mechanical properties can be tailored. For example, in poly(diol citrate) elastomers, using different diols can significantly alter the Young's modulus and elongation.[10][12]
-
Controlled Release: The degradation rate, which can be controlled as described in the troubleshooting guide, will influence the drug release profile. A polymer that undergoes surface erosion, like PGS, can provide a more controlled and linear drug release.[4]
Q3: What are some common characterization techniques for BDI elastomers?
A3: The following techniques are commonly used to characterize the properties of BDI elastomers:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the chemical structure and the completion of the polymerization reaction.
-
Tensile Testing: To determine the mechanical properties such as Young's modulus, tensile strength, and elongation at break.
-
Dynamic Mechanical Analysis (DMA): To study the viscoelastic properties of the elastomer as a function of temperature and frequency.
-
Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC): To determine the molecular weight and molecular weight distribution of the prepolymer.
-
In Vitro Degradation Studies: To evaluate the degradation rate by monitoring changes in mass, molecular weight, and mechanical properties over time in a buffered solution.
Data Presentation
The following tables summarize the mechanical properties of two common types of BDI elastomers, Poly(glycerol sebacate) (PGS) and Poly(diol citrate).
Table 1: Mechanical Properties of Poly(glycerol sebacate) (PGS) Elastomers
| Polymer Formulation | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| PGS | 0.122 ± 0.0003 | 0.28 ± 0.004 | 237.8 ± 0.64 | [13] |
| PGS (dry) | 2.39 ± 0.29 | 0.69 ± 0.16 | - | [4] |
| PGS-co-PEG (40% PEG) | - | 0.026 ± 0.004 | - | [4] |
| PSeD (cured) | 1.57 ± 0.48 | 1.83 ± 0.06 | 409 ± 29 | [5] |
Table 2: Mechanical Properties of Poly(diol citrate) Elastomers
| Diol Monomer | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| Various Diols (Range) | 1.60 ± 0.05 to 13.98 ± 3.05 | up to 11.15 ± 2.62 | up to 502 ± 16 | [10][12] |
| Secondary Amine Containing | 5.91 to 32.64 | 1.47 to 10.71 | 200 to 260 | [14] |
| PLLA Nanocomposite (10%) | - | 1.39 ± 0.07 | 207 | [15] |
Experimental Protocols
1. Tensile Testing of BDI Elastomers (based on ASTM D412)
This protocol outlines the procedure for determining the tensile properties of BDI elastomers.
-
Specimen Preparation:
-
Prepare flat sheets of the cured BDI elastomer with a uniform thickness.
-
Cut dumbbell-shaped specimens from the sheets using a die cutter (ASTM D412, Die C is common).
-
Measure the thickness and width of the narrow section of each specimen at three different places and calculate the average cross-sectional area.
-
-
Testing Procedure:
-
Mount the specimen into the grips of a universal testing machine.
-
Set the grip separation rate (crosshead speed) to a constant value, typically 500 mm/min.
-
Start the test and record the force and elongation until the specimen fractures.
-
-
Data Analysis:
-
Calculate the tensile stress by dividing the force by the original cross-sectional area.
-
Calculate the strain as the change in length divided by the original gauge length.
-
Plot the stress-strain curve.
-
Determine the Young's modulus from the initial linear portion of the curve.
-
The tensile strength is the maximum stress reached before fracture.
-
The elongation at break is the strain at which the specimen fractures.
-
2. In Vitro Degradation Study
This protocol describes a method to evaluate the hydrolytic degradation of BDI elastomers.
-
Sample Preparation:
-
Prepare pre-weighed, sterile samples of the BDI elastomer (e.g., films or scaffolds).
-
-
Degradation Setup:
-
Place each sample in a separate sterile container with a sufficient volume of phosphate-buffered saline (PBS) at pH 7.4 to ensure complete immersion.
-
Incubate the samples at 37°C in a shaking incubator to ensure continuous exposure of the sample surface to the buffer.
-
-
Time Points and Analysis:
-
At predetermined time points (e.g., 1, 3, 7, 14, 28 days), remove a set of samples from the PBS.
-
Gently rinse the samples with deionized water and dry them to a constant weight in a vacuum oven at a low temperature.
-
Measure the final dry weight and calculate the percentage of mass loss.
-
Characterize the changes in mechanical properties using tensile testing and molecular weight using GPC/SEC.
-
The surface morphology of the degraded samples can be examined using Scanning Electron Microscopy (SEM).
-
Visualizations
Caption: Experimental workflow for BDI elastomer synthesis and characterization.
Caption: Troubleshooting low tensile strength in BDI elastomers.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. Improvement of mechanical properties of elastic materials by chemical methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly elastomeric poly(glycerol sebacate)-co-poly(ethylene glycol) amphiphilic block copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Biodegradable Polymers: Properties, Applications, and Environmental Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Methods of Analyses for Biodegradable Polymers: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. troubleshooting [distrupol.com]
- 10. scholars.northwestern.edu [scholars.northwestern.edu]
- 11. research.chalmers.se [research.chalmers.se]
- 12. Synthesis and evaluation of poly(diol citrate) biodegradable elastomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biodegradable and Elastomeric Poly(glycerol sebacate) as a Coating Material for Nitinol Bare Stent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biodegradable nitric oxide-releasing poly(diol citrate) elastomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Discoloration in Polyurethanes with 1,4-Diisocyanatobutane (BDI)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,4-diisocyanatobutane (BDI) based polyurethanes. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize discoloration in your experiments.
Troubleshooting Guide: Diagnosing and Resolving Discoloration
Discoloration, often appearing as a yellow or amber tint, can be a significant issue in the synthesis of polyurethanes. While aliphatic isocyanates like BDI are inherently more resistant to yellowing than their aromatic counterparts, various factors during synthesis and handling can still lead to undesirable color formation.[1][2]
dot
Caption: A workflow for troubleshooting discoloration in BDI-based polyurethane synthesis.
Frequently Asked Questions (FAQs)
Q1: My BDI-based polyurethane is showing a yellow tint immediately after synthesis. What are the likely causes?
A1: Immediate yellowing in aliphatic polyurethane synthesis can often be attributed to several factors:
-
Raw Material Impurities: Impurities in the this compound (BDI), polyol, or solvent can introduce chromophores or species that promote thermo-oxidative degradation. Ensure high-purity, freshly opened, or properly stored reagents.
-
Reaction with Oxygen: The presence of oxygen at elevated reaction temperatures can lead to oxidative side reactions, forming colored byproducts. It is crucial to conduct the synthesis under a continuous purge of an inert gas like nitrogen or argon.[3]
-
Excessive Heat: Although BDI is more thermally stable than aromatic isocyanates, prolonged exposure to high temperatures can still cause thermal degradation and discoloration. Optimize the reaction temperature and minimize the reaction time at elevated temperatures.
-
Catalyst Choice: Certain catalysts, particularly some amine catalysts, can contribute to yellowing.[4] Consider using organometallic catalysts, such as those based on tin or bismuth, which are less prone to causing coloration.[3][5]
Q2: Can the choice of polyol influence the color of the final polyurethane?
A2: Yes, the type and quality of the polyol can significantly impact the color of the polyurethane. Polyether polyols, for instance, can be susceptible to oxidation, which can contribute to discoloration.[6] Using high-purity, stabilized grades of polyols is recommended. Additionally, any residual catalysts or impurities from the polyol manufacturing process can also affect the final color.
Q3: What are the most effective stabilizers for preventing discoloration in BDI-based polyurethanes?
A3: A combination of stabilizers is often the most effective approach to prevent discoloration from both thermal and photo-oxidation.
-
Antioxidants: These are crucial for preventing thermal degradation during synthesis and processing. A blend of primary (hindered phenols) and secondary (phosphites) antioxidants can provide comprehensive protection.[7]
-
Hindered Amine Light Stabilizers (HALS): HALS are extremely effective at scavenging free radicals generated by UV exposure and offer long-term protection against photo-oxidation.[2]
-
UV Absorbers: These molecules, such as benzotriazoles, absorb harmful UV radiation and dissipate it as heat, thereby protecting the polymer backbone from degradation.[8]
The optimal stabilizer package will depend on the specific application and the expected environmental exposure of the final product.
dot
Caption: Key pathways leading to discoloration in polyurethanes.
Data Presentation: Stabilizer Performance
While specific quantitative data for BDI-based polyurethanes is limited in publicly available literature, the following table provides a general comparison of the expected performance of different stabilizer classes based on their mechanisms of action. The Yellowness Index (YI) is a standard measure of discoloration, with lower values indicating less yellowing.
| Stabilizer System | Concentration (wt%) | Expected Yellowness Index (YI) Change (ΔYI) after Accelerated Weathering | Primary Protection Mechanism |
| Control (No Stabilizer) | 0 | High | - |
| Antioxidant Package | 0.2 - 0.5 | Moderate | Inhibition of thermal oxidation |
| UV Absorber (Benzotriazole) | 0.2 - 0.5 | Low to Moderate | Absorption of UV radiation |
| Hindered Amine Light Stabilizer (HALS) | 0.2 - 0.5 | Low | Free radical scavenging |
| Antioxidant + UV Absorber + HALS | 0.5 - 1.0 | Very Low | Synergistic protection |
Experimental Protocols
Synthesis of BDI-Based Polyurethane (Two-Step Solution Polymerization)
This protocol outlines a general two-step solution polymerization method for synthesizing a BDI-based polyurethane.
Materials:
-
This compound (BDI)
-
Polyol (e.g., Poly(tetramethylene ether) glycol - PTMEG, Polycaprolactone - PCL)
-
Chain extender (e.g., 1,4-butanediol (B3395766) - BDO)
-
Catalyst (e.g., Dibutyltin dilaurate - DBTDL)
-
Anhydrous solvent (e.g., Dimethylacetamide - DMAc, Tetrahydrofuran - THF)
-
Antioxidant/UV stabilizer package (optional)
-
Nitrogen or Argon gas supply
Procedure:
-
Preparation:
-
Thoroughly dry all glassware in an oven and cool under a stream of inert gas.
-
Dry the polyol and chain extender under vacuum at 80-90°C for at least 4 hours to remove moisture.
-
Ensure the solvent is anhydrous.
-
-
Prepolymer Synthesis:
-
Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a condenser.
-
Charge the flask with the dried polyol and anhydrous solvent.
-
Begin stirring and gently heat the mixture to the desired reaction temperature (typically 50-70°C).
-
Slowly add the BDI to the polyol solution. An NCO:OH molar ratio of approximately 2:1 is common for the prepolymer step.
-
Add the catalyst (e.g., 0.01-0.05 wt% of total reactants).
-
Allow the reaction to proceed for 2-4 hours under a continuous inert gas flow. Monitor the reaction progress by measuring the %NCO content via titration.
-
-
Chain Extension:
-
Once the desired %NCO content for the prepolymer is reached, cool the reaction mixture slightly.
-
In a separate flask, prepare a solution of the chain extender (and optional stabilizers) in the anhydrous solvent.
-
Slowly add the chain extender solution to the stirred prepolymer solution. The amount of chain extender should be calculated to achieve a final NCO:OH ratio close to 1:1.
-
Continue stirring for an additional 2-4 hours until the polymerization is complete, as indicated by a significant increase in viscosity.
-
-
Isolation and Purification:
-
Precipitate the polyurethane by pouring the reaction mixture into a non-solvent such as methanol (B129727) or deionized water.
-
Collect the polymer by filtration and wash it several times with the non-solvent to remove unreacted monomers and catalyst residues.
-
Dry the purified polyurethane in a vacuum oven at 60-80°C until a constant weight is achieved.
-
Evaluation of Discoloration (Colorimetric Analysis)
The color of the synthesized polyurethane can be quantitatively assessed using a spectrophotometer or colorimeter to measure the Yellowness Index (YI).
Procedure:
-
Sample Preparation: Prepare thin, uniform films or plaques of the polyurethane samples.
-
Measurement: Use a calibrated spectrophotometer or colorimeter to measure the CIE tristimulus values (X, Y, Z) of the samples.
-
Calculation: Calculate the Yellowness Index (YI) using the appropriate ASTM standard method (e.g., ASTM E313). A lower YI value indicates less yellowing and better color stability.[9]
References
- 1. lcsg.foamex.com [lcsg.foamex.com]
- 2. partinchem.com [partinchem.com]
- 3. benchchem.com [benchchem.com]
- 4. US4307000A - Aliphatic polyurethane coating composition - Google Patents [patents.google.com]
- 5. Tin-free catalysts for the production of aliphatic thermoplastic polyurethanes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. US4751331A - Control of yellow color in polyether polyols - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Post-Synthesis Purification of 1,4-Diisocyanatobutane Polymers
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with polymers derived from 1,4-diisocyanatobutane.
Troubleshooting Guide
This guide addresses common issues encountered during the post-synthesis purification of this compound-based polymers, particularly polyurethanes.
Issue 1: Polymer fails to precipitate or yields are low upon addition of anti-solvent.
-
Question: I've added the anti-solvent to my polymer solution, but nothing is precipitating, or the amount of polymer recovered is very low. What could be the cause?
-
Answer: This issue can arise from several factors:
-
Inappropriate Solvent/Anti-solvent System: The chosen anti-solvent may have some solubility for your polymer, or the primary solvent may be too miscible with the anti-solvent, preventing effective precipitation.
-
Low Polymer Molecular Weight: If the polymerization did not proceed efficiently, the resulting low molecular weight oligomers might be soluble in the solvent/anti-solvent mixture.
-
Insufficient Polymer Concentration: A very dilute polymer solution may not reach the critical concentration for precipitation upon addition of the anti-solvent.
-
Temperature: Precipitation can be temperature-dependent.
Troubleshooting Steps:
-
Optimize the Solvent/Anti-solvent System:
-
Ensure a significant difference in polarity between your solvent and anti-solvent. Common solvents for polyurethanes include N,N-dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and chloroform.[1] Effective anti-solvents are typically non-solvents for the polymer, such as methanol, ethanol, hexane (B92381), or water.
-
Try a different anti-solvent. If you are using a polar anti-solvent like methanol, consider a non-polar one like hexane, or vice versa.
-
-
Verify Polymerization: Confirm the success of your polymerization reaction through analytical techniques like Fourier-transform infrared (FTIR) spectroscopy to check for the disappearance of the isocyanate peak (~2270 cm⁻¹) and the appearance of urethane (B1682113) linkages.[1]
-
Concentrate the Polymer Solution: If your solution is too dilute, carefully concentrate it by removing some of the solvent under reduced pressure before adding the anti-solvent.
-
Adjust the Temperature: Try cooling the mixture in an ice bath after adding the anti-solvent, as lower temperatures often reduce solubility and promote precipitation.
-
Issue 2: The purified polymer is sticky or tacky.
-
Question: After purification and drying, my polymer is a sticky solid rather than a powder or film. Why is this happening?
-
Answer: A tacky polymer is often a sign of impurities or incomplete polymerization.
-
Residual Solvent: Trapped solvent molecules can act as plasticizers, making the polymer feel sticky.
-
Unreacted Monomers: The presence of unreacted this compound or diol can lead to a tacky product.
-
Low Molecular Weight: As mentioned before, low molecular weight polymers tend to be less rigid and can be sticky.
-
Hygroscopic Nature: Some polyurethanes can absorb moisture from the air, which can affect their physical properties.
Troubleshooting Steps:
-
Thorough Drying: Dry the polymer under high vacuum for an extended period (e.g., 24-48 hours) to ensure complete removal of residual solvents. Gentle heating during vacuum drying can be effective, but be cautious not to exceed the polymer's glass transition temperature.
-
Reprecipitation: Perform a second precipitation step to further remove unreacted monomers and low molecular weight oligomers.
-
Solvent Choice for Precipitation: Ensure the chosen solvent for precipitation fully dissolves the polymer, and the anti-solvent effectively precipitates it, leaving impurities behind in the solution.
-
Storage: Store the purified polymer in a desiccator to prevent moisture absorption.
-
Issue 3: Presence of insoluble gel particles in the polymer.
-
Question: My polymer contains small, insoluble gel particles. What are they and how can I remove them?
-
Answer: Gel formation can occur due to cross-linking reactions.
-
Allophanate (B1242929) or Biuret (B89757) Formation: Excess isocyanate can react with urethane or urea (B33335) linkages, respectively, to form allophanate or biuret cross-links, especially at elevated temperatures.
-
Moisture Contamination: Water contamination during polymerization can lead to the formation of urea linkages and carbon dioxide. The resulting diamines can react with isocyanates to form polyureas, which can lead to phase separation and gelation.
Troubleshooting Steps:
-
Filtration: Dissolve the polymer in a suitable solvent and filter the solution through a fine-pored filter (e.g., a syringe filter with a PTFE membrane) to remove the insoluble gel particles.
-
Reaction Control: In future syntheses, carefully control the stoichiometry of your reactants and ensure anhydrous conditions to minimize side reactions. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.
-
Temperature Control: Avoid excessive temperatures during polymerization and purification, as this can promote cross-linking reactions.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound polymer synthesis?
A1: The most common impurities include:
-
Unreacted this compound: Due to its high reactivity and potential toxicity, it is crucial to remove any residual monomer.[2]
-
Unreacted diol or other co-monomers: Incomplete reaction will leave these starting materials in your polymer.
-
Catalyst residues: If a catalyst was used in the synthesis, it may need to be removed.
-
Side products: These can include cyclic oligomers, and products from reactions with water (ureas) or other nucleophiles. At higher temperatures, allophanates and biurets can form, leading to branching or cross-linking.
Q2: What is a good starting point for a precipitation purification protocol for a polyurethane based on this compound?
A2: A general protocol for precipitation is as follows:
-
Dissolve the crude polymer in a minimal amount of a good solvent (e.g., DMF, THF, or chloroform) to create a concentrated solution.
-
Slowly add this solution dropwise to a vigorously stirring, large excess of a non-solvent (anti-solvent), typically 10-20 times the volume of the polymer solution.
-
Continue stirring for some time to allow the polymer to fully precipitate.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh anti-solvent to remove any remaining soluble impurities.
-
Dry the purified polymer under high vacuum to a constant weight.
For a polyurethane, a common solvent/anti-solvent system to try first would be dissolving in THF and precipitating in cold hexane or methanol.[1] However, the optimal system will depend on the specific composition of your polymer, and some empirical optimization is usually necessary.
Q3: Which analytical techniques are recommended to assess the purity of the final polymer?
A3: A combination of techniques is recommended for a thorough characterization of your purified polymer:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the chemical structure, identify functional groups, and check for the absence of the isocyanate peak (~2270 cm⁻¹), which would indicate unreacted monomer.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To obtain detailed structural information and potentially quantify the level of residual monomers or solvents if appropriate internal standards are used.
-
Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): To determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer. A narrow PDI is often indicative of a well-controlled polymerization and purification.
-
Differential Scanning Calorimetry (DSC): To determine thermal properties such as the glass transition temperature (Tg) and melting temperature (Tm), which are sensitive to purity and molecular weight.
Experimental Protocols
Protocol 1: Purification of this compound-based Polyurethane by Precipitation
This protocol provides a general method for the purification of a polyurethane synthesized from this compound and a diol.
Materials:
-
Crude polyurethane
-
Solvent (e.g., Tetrahydrofuran - THF, analytical grade)
-
Anti-solvent (e.g., Hexane or Methanol, analytical grade)
-
Beakers
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Büchner funnel and filter paper
-
Vacuum flask
-
Vacuum oven or high vacuum line
Procedure:
-
Dissolution: In a beaker, dissolve the crude polyurethane in a minimal amount of THF to obtain a viscous solution. The concentration will depend on the polymer's solubility and molecular weight, but a good starting point is 5-10% (w/v).
-
Precipitation: In a larger beaker, place a volume of cold (-20°C to 0°C) hexane that is 10-20 times the volume of the polymer solution. Place this beaker on a magnetic stirrer and stir vigorously.
-
Slowly add the polymer solution dropwise from a dropping funnel into the stirring hexane. The polymer should precipitate as a white solid.
-
Digestion: After adding all the polymer solution, continue to stir the suspension for an additional 30-60 minutes to ensure complete precipitation and to wash the polymer particles.
-
Filtration: Collect the precipitated polymer by vacuum filtration using a Büchner funnel and filter paper.
-
Washing: Wash the collected polymer on the filter with several portions of fresh, cold hexane to remove any remaining soluble impurities.
-
Drying: Transfer the purified polymer to a clean, pre-weighed round-bottom flask or vial. Dry the polymer under high vacuum at room temperature or with gentle heating (e.g., 40-50°C) until a constant weight is achieved.
Data Presentation
Table 1: Common Solvents and Anti-solvents for Polyurethane Purification
| Polymer Solvent (Good) | Anti-solvent (Poor) | Notes |
| N,N-Dimethylformamide (DMF) | Water, Methanol, Ethanol | DMF is a strong polar aprotic solvent, effective for many polyurethanes. |
| Tetrahydrofuran (THF) | Hexane, Heptane, Methanol | THF is a good choice for many polyurethanes and is relatively easy to remove. |
| Chloroform / Dichloromethane | Hexane, Pentane, Methanol | Good for less polar polyurethanes.[1] |
| N-Methyl-2-pyrrolidone (NMP) | Acetone/HCl solution, Water | NMP is a high-boiling point solvent, which can be difficult to remove completely.[3] |
Visualizations
Caption: Workflow for the purification and characterization of this compound polymers.
Caption: Troubleshooting logic for a sticky polymer product.
References
Validation & Comparative
A Comparative Guide to 1,4-Diisocyanatobutane and Hexamethylene Diisocyanate for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Biocompatibility
The selection of appropriate monomers is a critical determinant in the design of biocompatible polyurethanes for medical devices, drug delivery systems, and tissue engineering scaffolds. Among the aliphatic diisocyanates, 1,4-diisocyanatobutane (BDI) and hexamethylene diisocyanate (HDI) are two prominent options. This guide provides a comparative analysis of their biocompatibility, supported by available experimental data, to aid researchers in making informed decisions for their specific applications.
Executive Summary
Overall, the available evidence strongly suggests that This compound (BDI) exhibits superior biocompatibility compared to hexamethylene diisocyanate (HDI) for biomedical applications. Polyurethanes synthesized from BDI have demonstrated excellent in vitro and in vivo biocompatibility, with its degradation product, putrescine, being a naturally occurring compound that can even promote cell growth.[1] In contrast, HDI is classified as a hazardous substance and is a known respiratory and skin sensitizer, with studies indicating dose-dependent cytotoxicity.
Biocompatibility Profile
This compound (BDI):
BDI is increasingly favored for the synthesis of biodegradable polyurethanes intended for in-vivo use. Multiple studies have highlighted its non-toxic nature and excellent biocompatibility.[1] A key advantage of BDI lies in its degradation pathway. Polyurethanes based on BDI are designed to break down into non-carcinogenic products. Specifically, the degradation of the BDI segments leads to the formation of putrescine, a diamine that is naturally found in the body and is involved in cell growth and differentiation.[1] This favorable degradation profile minimizes the risk of adverse long-term reactions. In vivo studies have confirmed the biocompatibility of BDI-based polyurethane scaffolds, showing minimal inflammatory response and supporting tissue ingrowth.
Hexamethylene Diisocyanate (HDI):
HDI is a widely used industrial chemical, but its application in implantable biomedical devices is approached with more caution due to its toxicological profile. HDI is recognized as a potent respiratory and skin sensitizer.[2][3] Exposure to HDI can lead to irritation of the eyes, nose, throat, and respiratory tract.[2][4] While it is used in the synthesis of some polyurethane biomaterials, these materials often exhibit a moderate toxic effect. The primary concern with HDI is its inherent reactivity and the potential for adverse biological responses.
Quantitative Cytotoxicity Data
Direct comparative studies providing LC50 values for both BDI and HDI under the same experimental conditions are limited in the publicly available literature. However, data on the cytotoxicity of HDI is available and provides a benchmark for its potential toxicity.
Table 1: Cytotoxicity of Hexamethylene Diisocyanate (HDI) on Human Skin Cells
| Cell Type | LC50 (µM) in Protein-Devoid Media | LC50 (µM) in Protein-Rich Media |
| Keratinocytes | Not specified | >200 |
| Fibroblasts | ~50 | ~150 |
| Melanocytes | ~25 | ~100 |
Data extracted from studies on the effects of HDI on cultured human skin cells. Lower LC50 values indicate greater toxicity.
Experimental Protocols
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
General Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Exposure: Treat the cells with varying concentrations of the test compound (e.g., diisocyanate solutions) and control solutions for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the LC50 value, the concentration of the compound that causes 50% cell death.
Signaling Pathways and Experimental Workflows
Conclusion
For researchers and drug development professionals prioritizing biocompatibility and safety in biomedical applications, This compound (BDI) is the demonstrably superior choice over hexamethylene diisocyanate (HDI) . The inherent non-toxicity of BDI and its favorable degradation into the naturally occurring and potentially beneficial molecule, putrescine, aligns well with the stringent requirements for materials in prolonged contact with biological systems.[1] While HDI may find utility in certain external or short-term applications where its mechanical properties are paramount, its known cytotoxicity and sensitizing potential necessitate careful consideration and rigorous biocompatibility testing. The selection of BDI can de-risk the development of novel medical devices and drug delivery platforms by starting with a monomer with a proven track record of in vivo compatibility.
References
Comparative Cytotoxicity Analysis: 1,4-Diisocyanatobutane vs. Lysine Diisocyanate (LDI)
A guide for researchers, scientists, and drug development professionals on the relative toxicity profiles of two key isocyanate compounds.
Executive Summary
Qualitative Cytotoxicity Comparison
While quantitative head-to-head data is lacking, the intended applications and available safety data for 1,4-diisocyanatobutane and LDI suggest differing levels of cytotoxicity.
This compound: This aliphatic diisocyanate is recognized as a hazardous chemical. Safety data sheets and toxicological information indicate that it is harmful if swallowed, inhaled, or in contact with skin.[1][2][3] It is also classified as a respiratory and skin sensitizer, capable of causing allergic reactions upon exposure.[1][2] In general, aliphatic diisocyanates are considered to have a high concern for pulmonary toxicity at low exposure levels.[1]
Lysine (B10760008) Diisocyanate (LDI): In contrast, LDI is frequently cited in the context of creating biocompatible and biodegradable polymers for medical use.[4][5][6][7][8] The primary advantage of LDI-based polyurethanes is that their degradation products are generally non-toxic.[4][5][6] For instance, polymers made from LDI and glucose break down into biocompatible lysine and glucose.[4] This characteristic makes LDI a preferred choice for applications in tissue engineering and drug delivery, where minimizing cytotoxicity is paramount.[4][6]
Due to the absence of direct comparative experimental data, a definitive quantitative comparison of cytotoxicity (e.g., IC50 values) cannot be provided at this time. To obtain such data, a head-to-head in vitro cytotoxicity study would be required.
Proposed Experimental Protocol for Comparative Cytotoxicity Assessment
To quantitatively compare the cytotoxicity of this compound and LDI, a standardized in vitro cell viability assay, such as the MTT assay, can be employed.
Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of this compound and LDI in a relevant human cell line.
Materials:
-
Human cell line (e.g., human dermal fibroblasts, HDF; or a relevant epithelial cell line)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
Lysine diisocyanate (LDI)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Methodology:
-
Cell Seeding: Plate the selected human cell line in 96-well plates at a predetermined optimal density and allow them to adhere and proliferate for 24 hours.[9]
-
Compound Preparation: Prepare stock solutions of this compound and LDI in a suitable solvent (e.g., DMSO). A series of dilutions should be prepared in cell culture medium to achieve a range of final concentrations for the dose-response analysis.
-
Cell Treatment: Remove the existing cell culture medium from the wells and replace it with the medium containing the various concentrations of the test compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the treated cells for a defined period, typically 24 to 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
MTT Assay:
-
Following incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.[10][11]
-
After the MTT incubation, add the solubilization solution to each well to dissolve the formazan crystals.[11]
-
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value for each compound from the dose-response curve. The IC50 is the concentration of the compound that causes a 50% reduction in cell viability.[9]
-
Visualizations
Experimental Workflow
Caption: A flowchart of the proposed experimental workflow for the comparative cytotoxicity assessment.
Apoptosis Signaling Pathway
Caption: A simplified diagram of the intrinsic (mitochondrial) apoptosis pathway.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. carlroth.com [carlroth.com]
- 3. fishersci.com [fishersci.com]
- 4. Synthesis, Biodegradability, and Biocompatibility of Lysine Diisocyanate–Glucose Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Nontoxic Biodegradable Polyurethanes Based on Polyhydroxyalkanoate and L-lysine Diisocyanate with Improved Mechanical Properties as New Elastomers Scaffolds [mdpi.com]
- 6. Lysine diisocyanate | Cas 45172-15-4 – 4MedChem BV [4medchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. merckmillipore.com [merckmillipore.com]
A Comparative Guide to the Mechanical Properties of BDI-Based and MDI-Based Polyurethanes
For Researchers, Scientists, and Drug Development Professionals
The selection of a diisocyanate is a critical determinant in the synthesis of polyurethanes (PUs), profoundly influencing the final mechanical properties and performance of the resulting polymer. This guide provides a detailed comparison of polyurethanes synthesized from 1,4-butane diisocyanate (BDI), an aliphatic diisocyanate, and methylene (B1212753) diphenyl diisocyanate (MDI), an aromatic diisocyanate. Understanding the structural and performance differences between these two classes of polyurethanes is essential for material selection in demanding applications, including medical devices and drug delivery systems.
Chemical Structure and Morphological Differences
The fundamental difference between BDI and MDI lies in their chemical structure. MDI possesses an aromatic ring, which imparts rigidity and strong intermolecular interactions within the polymer matrix.[1][2] In contrast, BDI has a linear aliphatic chain, which provides greater flexibility.[1][2]
This structural variance directly impacts the morphology of the polyurethane. The hard segments, formed by the reaction of the diisocyanate and a chain extender, and the soft segments, typically composed of a polyol, create a microphase-separated structure.[3][4] The symmetric and rigid nature of MDI promotes more efficient packing of the hard segments, leading to a higher degree of phase separation and crystallinity in MDI-based PUs.[3] This results in materials with higher hardness and mechanical strength.[5] Aliphatic diisocyanates like BDI generally lead to a lower degree of phase separation.[6]
Comparative Analysis of Mechanical Properties
The choice between BDI and MDI-based polyurethanes involves a trade-off between properties like strength, flexibility, and thermal stability. Aromatic isocyanates like MDI generally produce polyurethanes with superior mechanical strength.[2][5] Conversely, aliphatic isocyanates such as BDI can offer enhanced flexibility and are noted for their superior biocompatibility, as their degradation products are typically less toxic than the aromatic diamines produced from aromatic isocyanates.[1]
| Mechanical Property | BDI-Based Polyurethane (Aliphatic) | MDI-Based Polyurethane (Aromatic) | Test Standard |
| Tensile Strength | Lower (30 - 264 MPa for a specific formulation)[7] | Higher (up to 23.4 MPa for a specific formulation)[3] | ASTM D412[8] |
| Elongation at Break | Higher (870 - 1200% for a specific formulation)[7] | Lower | ASTM D412[8] |
| Hardness (Shore) | Generally Lower | Generally Higher | ASTM D2240[8] |
| Tear Strength | Lower (97 - 237 kJ/m² for a specific formulation)[7] | Higher | ASTM D624[8] |
| UV Stability | Excellent[5] | Poor (can lead to yellowing)[5] | - |
Logical Relationship Diagram
Caption: Diisocyanate structure's influence on polyurethane properties.
Experimental Protocols
The following are summaries of the standard experimental methodologies used to determine the key mechanical properties of polyurethanes.
Tensile Strength and Elongation at Break (ASTM D412)
This test method is used to determine the tensile properties of thermoset rubbers and thermoplastic elastomers.[9][10]
-
Specimen Preparation: Dumbbell-shaped specimens are cut from a sample sheet of the polyurethane material.
-
Test Procedure: The specimen is placed in the grips of a universal testing machine (tensometer). The grips are then pulled apart at a constant rate until the specimen ruptures.[9]
-
Data Acquisition: The force required to stretch the specimen and the corresponding elongation are recorded throughout the test.
-
Calculations:
Durometer Hardness (ASTM D2240)
This method measures the indentation hardness of a material.[8]
-
Apparatus: A durometer, which is a spring-loaded indentation device, is used. Different scales (e.g., Shore A, Shore D) are used for materials of varying hardness.
-
Test Procedure: The durometer is pressed firmly against the flat surface of the polyurethane sample.
-
Data Acquisition: The hardness value is read directly from the durometer's scale. The reading is typically taken immediately after firm contact is made.
Tear Strength (ASTM D624)
This test measures the resistance of a material to tearing.[11]
-
Specimen Preparation: Test specimens are cut into specific shapes (e.g., Die C) from a sample sheet.[11]
-
Test Procedure: The specimen is mounted in a tensile testing machine and pulled apart at a constant rate.[11]
-
Data Acquisition: The force required to initiate and propagate a tear across the specimen is measured.
-
Calculation: Tear strength is reported as the force per unit thickness required to tear the material.[11]
Conclusion
The choice between BDI-based and MDI-based polyurethanes is contingent on the specific requirements of the application. For applications demanding high mechanical strength, rigidity, and abrasion resistance, MDI-based polyurethanes are often the preferred choice. However, for applications where flexibility, high elongation, and, critically for biomedical uses, biocompatibility and biostability are paramount, BDI and other aliphatic diisocyanate-based polyurethanes present a compelling alternative. Researchers and professionals in drug development should carefully consider these trade-offs to select the optimal polyurethane chemistry for their specific needs.
References
- 1. benchchem.com [benchchem.com]
- 2. doxuchem.com [doxuchem.com]
- 3. mdpi.com [mdpi.com]
- 4. One-Shot Synthesis of Thermoplastic Polyurethane Based on Bio-Polyol (Polytrimethylene Ether Glycol) and Characterization of Micro-Phase Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pflaumer.com [pflaumer.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Directory of ASTM Test Methods for Cast Urethane Parts - Plan Tech [plantech.com]
- 9. moldedgroup.com [moldedgroup.com]
- 10. Tensile Strength, Tear Resistance and Elongation at Break - Elastomer Institut Richter [elastomer-institut.de]
- 11. gallaghercorp.com [gallaghercorp.com]
Hydrolytic Stability of Polyurethanes: A Comparative Guide on 1,4-Diisocyanatobutane (BDI) vs. Other Common Diisocyanates
For researchers, scientists, and drug development professionals, the long-term stability of polyurethanes in aqueous environments is a critical performance metric. The choice of diisocyanate, a core building block of polyurethane, profoundly influences its resistance to hydrolytic degradation. This guide provides an objective comparison of the hydrolytic stability of polyurethanes derived from the aliphatic diisocyanate 1,4-diisocyanatobutane (BDI) against those synthesized with other common aromatic and aliphatic diisocyanates like 4,4'-methylene diphenyl diisocyanate (MDI), toluene (B28343) diisocyanate (TDI), and hexamethylene diisocyanate (HDI).
The hydrolytic degradation of polyurethanes involves the chemical breakdown of the polymer chains in the presence of water, which can compromise the material's mechanical properties, leading to failure.[1] The stability of the urethane (B1682113) linkage is paramount, and it is directly influenced by the chemical structure of the constituent diisocyanate. Generally, polyurethanes are susceptible to hydrolysis at three main sites: the ester groups in the polyol soft segment, and the urethane and urea (B33335) linkages in the hard segment.[2] Polyurethanes based on polyether polyols exhibit greater resistance to hydrolysis than those based on polyester (B1180765) polyols.[3]
The Structural Advantage of Aliphatic Diisocyanates
Diisocyanates are broadly classified as either aromatic (containing a benzene (B151609) ring, e.g., MDI, TDI) or aliphatic (containing linear or cyclic carbon chains, e.g., BDI, HDI). This structural difference is a key determinant of hydrolytic stability. Polyurethanes based on aliphatic diisocyanates are recognized for their superior stability compared to their aromatic counterparts. A significant advantage of BDI is that upon degradation, it yields putrescine, a naturally occurring diamine that can be biocompatible, which is highly advantageous for biomedical applications.[4]
Quantitative Comparison of Hydrolytic Decomposition
While direct comparative studies of BDI-based polyurethanes under standard physiological conditions (e.g., phosphate-buffered saline at 37°C) are limited in publicly available literature, data from accelerated testing under harsh conditions (subcritical water) provides valuable insights into the intrinsic stability of the urethane linkage. A study investigating the complete decomposition temperature of various polyurethanes in a subcritical water medium offers a quantitative measure of their hydrolytic resistance.
| Diisocyanate Type | Chemical Structure | Class | Complete Hydrolysis Temperature (°C)[5] |
| Toluene Diisocyanate (TDI) | Aromatic | Aromatic | 199 |
| Hexamethylene Diisocyanate (HDI) | Aliphatic (Linear) | Aliphatic | 218-220 |
| Isophorone Diisocyanate (IPDI) | Aliphatic (Cyclic) | Aliphatic | 218-220 |
| 4,4'-Methylene dicyclohexyl diisocyanate (H12MDI) | Aliphatic (Cyclic) | Aliphatic | 218-220 |
| 4,4'-Methylene diphenyl diisocyanate (MDI) | Aromatic | Aromatic | 237 |
| This compound (BDI) | Aliphatic (Linear) | Aliphatic | Data not available in the cited study, but expected to be high due to its linear aliphatic structure, similar to or exceeding HDI. |
Table 1: Decomposition temperatures of various polyurethane samples in subcritical water. Lower temperatures indicate lower hydrolytic stability. The study found that hydrolysis was completed within 5 minutes once the specific decomposition temperature was reached.[5]
The data indicates that polyurethanes derived from the aromatic diisocyanate TDI exhibit the lowest hydrolytic stability under these conditions.[5] Conversely, polyurethanes from aliphatic diisocyanates like HDI show significantly higher stability.[5] While MDI, an aromatic diisocyanate, shows the highest decomposition temperature in this specific study, it is generally understood that aliphatic polyurethanes offer better overall biostability, particularly in terms of oxidative degradation, which often occurs alongside hydrolysis in biological environments. As a linear aliphatic diisocyanate, BDI is expected to form polyurethanes with high hydrolytic stability, comparable to or exceeding that of HDI-based materials.
Experimental Protocols for Hydrolytic Stability Testing
Standardized testing is essential for evaluating and comparing the hydrolytic stability of polyurethanes. Accelerated aging protocols are commonly employed to predict long-term performance.
Objective: To assess the effect of a simulated physiological environment on the material properties of a polyurethane sample over time.
Materials & Equipment:
-
Polyurethane film or device samples.
-
Phosphate-Buffered Saline (PBS) solution (pH 7.4).
-
Constant temperature oven or water bath, set to an elevated temperature (e.g., 70°C) for accelerated aging.[6]
-
Control chamber at standard conditions (e.g., 25°C).
-
Analytical instruments: Gel Permeation Chromatography (GPC) for molecular weight, Universal Testing Machine for tensile properties (strength, elongation), analytical balance for mass loss.
Methodology:
-
Sample Preparation: Prepare multiple identical samples of the polyurethane material to be tested. Record the initial dry weight, molecular weight distribution (via GPC), and mechanical properties (tensile strength, elongation at break) of a subset of samples (Time 0 control).
-
Immersion: Place the remaining samples in sealed containers filled with PBS solution. Ensure samples are fully submerged.
-
Accelerated Aging: Place the containers in an oven pre-heated to 70°C. This elevated temperature accelerates the hydrolysis process.[6] A parallel set of control samples may be kept at 37°C for comparison.
-
Time Points: Remove a subset of samples from the PBS solution at predetermined intervals (e.g., 2, 4, 8, 16, 32 weeks).
-
Post-Aging Analysis:
-
Thoroughly rinse the removed samples with deionized water and dry them to a constant weight.
-
Measure and record the final dry weight to determine mass loss.
-
Analyze the molecular weight distribution using GPC to quantify polymer chain scission.
-
Measure the tensile strength and elongation at break to assess changes in mechanical integrity.
-
-
Data Comparison: Compare the properties of the aged samples to the Time 0 control samples to determine the extent of hydrolytic degradation.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of a typical hydrolytic stability assessment.
Caption: Workflow for accelerated hydrolytic stability testing of polyurethanes.
Conclusion
The chemical structure of the diisocyanate is a critical factor in determining the hydrolytic stability of polyurethanes. The available data strongly suggests that aliphatic diisocyanates generally yield more hydrolytically resistant polymers than their aromatic counterparts under harsh conditions. While comprehensive quantitative data for BDI under physiological conditions is not as prevalent as for more established diisocyanates, its linear aliphatic structure positions it as a promising candidate for applications requiring high hydrolytic stability. Furthermore, its degradation into non-toxic, naturally occurring byproducts makes BDI-based polyurethanes particularly attractive for use in sensitive biomedical and drug development applications where long-term biocompatibility is essential.
References
- 1. researchgate.net [researchgate.net]
- 2. andersondevelopment.com [andersondevelopment.com]
- 3. archimer.ifremer.fr [archimer.ifremer.fr]
- 4. 1,4-Butane diisocyanate (BDI) 99,7% | Cas 4538-37-8 – 4MedChem BV [4medchem.com]
- 5. Elastomers and Composites [journal.rubber.or.kr]
- 6. lifescienceglobal.com [lifescienceglobal.com]
Thermal degradation analysis of BDI polyurethanes compared to TDI polyurethanes
A detailed examination of the thermal stability and decomposition pathways of polyurethanes synthesized from 1,4-butane diisocyanate (BDI) and toluene (B28343) diisocyanate (TDI) reveals distinct differences in their thermal behavior. While both are susceptible to thermal degradation, the onset and progression of decomposition, as well as the resulting byproducts, are influenced by the inherent chemical structures of the diisocyanates.
Polyurethanes (PUs) are a versatile class of polymers with a wide range of applications, owing to their tunable mechanical and thermal properties. The choice of diisocyanate is a critical determinant of these properties. This guide provides a comparative analysis of the thermal degradation of polyurethanes based on the aliphatic diisocyanate BDI and the aromatic diisocyanate TDI, supported by experimental data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Quantitative Thermal Degradation Data
The thermal stability of BDI and TDI polyurethanes can be quantitatively compared using key parameters obtained from thermogravimetric analysis, such as the onset decomposition temperature (Tonset), the temperature of maximum weight loss (Tmax), and the percentage of char yield at the end of the analysis.
| Thermal Degradation Parameter | BDI-based Polyurethane | TDI-based Polyurethane |
| Onset Decomposition Temp. (Tonset) | ~252°C[1] | 200-300°C[2][3] |
| Temp. of Max. Weight Loss (Tmax) | Data not available in searched sources | Stage 1: ~320-340°C, Stage 2: ~530-610°C[2] |
| Char Yield @ >600°C | Data not available in searched sources | Varies with formulation |
Note: The data presented is a synthesis from multiple sources and may vary depending on the specific formulation of the polyurethane, including the polyol, chain extender, and any additives used.
Experimental Protocols
The following are generalized experimental protocols for the thermal analysis of polyurethanes.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and degradation profile of the polyurethane samples.
Methodology:
-
Instrument: Thermogravimetric Analyzer.
-
Sample Preparation: A small sample of the polyurethane (5-10 mg) is placed in an alumina (B75360) or platinum crucible.
-
Atmosphere: The analysis is typically conducted under an inert atmosphere, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heating Program: The sample is heated from ambient temperature to a final temperature of 600-800°C at a constant heating rate (e.g., 10 or 20 K/min).[2]
-
Data Analysis: The weight loss of the sample is recorded as a function of temperature. The onset decomposition temperature is determined as the temperature at which a significant weight loss is first observed. The derivative of the weight loss curve (DTG) is used to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and other thermal transitions of the polyurethane samples.
Methodology:
-
Instrument: Differential Scanning Calorimeter.
-
Sample Preparation: A small, hermetically sealed sample (5-10 mg) is placed in an aluminum pan.
-
Atmosphere: An inert atmosphere, such as nitrogen, is maintained at a constant flow rate.
-
Heating and Cooling Program: The sample is typically subjected to a heat-cool-heat cycle to erase the thermal history. A common heating and cooling rate is 10°C/min.
-
Data Analysis: The heat flow to or from the sample is measured as a function of temperature. The glass transition is observed as a step-like change in the baseline of the DSC curve.
Thermal Degradation Pathways
The thermal degradation of polyurethanes is a complex process that can proceed through several pathways. The initial and primary degradation step for both BDI and TDI polyurethanes involves the cleavage of the urethane (B1682113) linkage. However, the subsequent reactions and the nature of the degradation products differ.
TDI-based polyurethanes, being aromatic, tend to have a multi-stage degradation process. The initial stage involves the dissociation of the urethane bond to form the original isocyanate (TDI) and polyol. At higher temperatures, further decomposition of the aromatic structure and the polyol segments occurs, leading to a complex mixture of volatile products.
BDI-based polyurethanes, being aliphatic, also undergo initial urethane bond scission. The subsequent degradation is expected to proceed through different pathways compared to aromatic polyurethanes, though specific detailed mechanisms for BDI-based PUs were not extensively available in the searched literature.
Below is a generalized workflow for the comparative analysis of the thermal degradation of these polyurethanes.
Caption: Workflow for the comparative thermal analysis of BDI and TDI polyurethanes.
The following diagram illustrates a simplified, generalized comparison of the initial thermal degradation pathways for polyurethanes.
Caption: Generalized initial thermal degradation pathways for BDI and TDI polyurethanes.
References
In Vivo Degradation Rate of 1,4-Diisocyanatobutane (BDI) Polymers vs. Polycaprolactone (PCL): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The in vivo degradation profile of a polymer is a critical determinant of its suitability for various biomedical applications, including drug delivery and tissue engineering. This guide provides an objective comparison of the in vivo degradation rates of polymers based on 1,4-diisocyanatobutane (BDI) and the well-established polycaprolactone (B3415563) (PCL). The information presented is based on available experimental data to assist researchers in selecting the appropriate material for their specific needs.
Executive Summary
Polycaprolactone (PCL) is known for its slow in vivo degradation, typically taking several months to years for complete resorption, a characteristic that makes it suitable for long-term implants. In contrast, available data suggests that this compound (BDI)-based polyurethanes exhibit a more variable and potentially faster degradation timeline, with initial signs of degradation appearing within weeks and near-complete resorption observed in some formulations within three years. The degradation of both polymer types is primarily initiated by hydrolysis, which can be further influenced by enzymatic activity in the physiological environment.
Quantitative Degradation Data
The following tables summarize the available quantitative data on the in vivo degradation of BDI-based polymers and PCL. It is important to note that direct comparative studies are limited, and the data presented is compiled from separate investigations. Variations in experimental conditions, such as implant form, animal model, and analytical methods, can influence degradation rates.
Table 1: In Vivo Degradation of this compound (BDI)-Based Polyurethane Foam
| Time Point | Mass Loss (%) | Molecular Weight Change | Observations | Animal Model |
| 4-12 weeks | Not specified | Not specified | In vivo degradation had started. | Not specified |
| 3 years | Not specified | Not specified | Near complete resorption of the foam. | Rats and Rabbits |
Note: Quantitative data on mass loss and molecular weight change for BDI-based polymers in vivo is limited in the reviewed literature.
Table 2: In Vivo Degradation of Polycaprolactone (PCL)
| Time Point | Mass Loss (%) | Molecular Weight Change | Implant Form | Animal Model |
| 6 months | ~1% | Virtually no change | Scaffold | Rabbit |
| 2.5 years | Not specified | 11.4% decrease (in vitro, 37°C) | Film | Not applicable |
| 3 years | 4.53% | Not specified | Particle | Human |
| 4 years | 19.55% | Not specified | Particle | Human |
Experimental Protocols
The methodologies employed in the cited studies are crucial for understanding and interpreting the degradation data. Below are detailed experimental protocols for key experiments.
In Vivo Implantation and Explantation
Objective: To evaluate the in vivo degradation of the polymer over time.
Protocol:
-
Sterilization: Polymer scaffolds, films, or particles are sterilized using an appropriate method, such as ethylene (B1197577) oxide or gamma irradiation.
-
Animal Model: A suitable animal model (e.g., rats, rabbits) is selected based on the research question.
-
Implantation: The sterilized polymer is surgically implanted into a specific anatomical location (e.g., subcutaneous, intramuscular).
-
Explantation: At predetermined time points (e.g., 4 weeks, 6 months, 3 years), the implants and surrounding tissues are surgically retrieved.
-
Analysis: The explanted polymers are analyzed for changes in mass, molecular weight, and morphology. The surrounding tissue is typically examined histologically to assess the biological response.
Mass Loss Analysis
Objective: To quantify the amount of polymer degradation by measuring the change in mass over time.
Protocol:
-
Initial Weight: The initial dry weight of the sterile polymer implant (W_i) is recorded before implantation.
-
Explantation and Cleaning: After explantation, the polymer is carefully cleaned to remove any adhering biological material.
-
Drying: The cleaned implant is dried to a constant weight in a vacuum oven.
-
Final Weight: The final dry weight of the explanted polymer (W_f) is recorded.
-
Calculation: The percentage of mass loss is calculated using the following formula: Mass Loss (%) = [(W_i - W_f) / W_i] * 100
Molecular Weight Analysis (Gel Permeation Chromatography - GPC)
Objective: To determine the change in the polymer's molecular weight and molecular weight distribution as a result of degradation.
Protocol:
-
Sample Preparation: A known mass of the dried polymer (both pre-implanted and explanted samples) is dissolved in a suitable solvent (e.g., tetrahydrofuran (B95107) - THF).
-
GPC Analysis: The polymer solution is injected into a GPC system equipped with a series of columns that separate the polymer chains based on their hydrodynamic volume.
-
Detection: A detector (e.g., refractive index detector) measures the concentration of the polymer eluting from the columns.
-
Calibration: The system is calibrated with polymer standards of known molecular weights to create a calibration curve.
-
Data Analysis: The molecular weight (number average, Mn, and weight average, Mw) and polydispersity index (PDI = Mw/Mn) of the samples are determined by comparing their elution times to the calibration curve.
Visualizing the Degradation Process
Experimental Workflow for In Vivo Degradation Study
Caption: Workflow of a typical in vivo polymer degradation study.
General Polymer Degradation Pathway
Caption: Generalized pathway of hydrolytic and enzymatic polymer degradation.
Conclusion
The choice between BDI-based polymers and PCL for in vivo applications will depend on the desired degradation timeline. PCL offers a predictable and slow degradation rate, making it a reliable choice for applications requiring long-term structural support. BDI-based polyurethanes, while less extensively characterized in terms of quantitative in vivo degradation, show promise for applications where a more moderate to rapid degradation rate is beneficial. Further head-to-head comparative studies are necessary to provide a more definitive comparison of their in vivo degradation profiles under identical conditions. Researchers should carefully consider the specific requirements of their application and the available data when selecting a biodegradable polymer.
Biocompatibility of Degradation Products: A Comparative Analysis of Putrescine and Other Diamines
For Researchers, Scientists, and Drug Development Professionals
The biocompatibility of degradation products is a critical consideration in the development of novel biomaterials and drug delivery systems. Among these degradation products, biogenic amines, particularly diamines like putrescine, and polyamines such as spermidine (B129725) and spermine (B22157), are frequently encountered. Understanding their potential cytotoxic and genotoxic effects is paramount for ensuring the safety and efficacy of new therapeutic approaches. This guide provides an objective comparison of the biocompatibility of putrescine versus other common diamines and polyamines, supported by experimental data, detailed protocols, and visual representations of key cellular pathways.
Executive Summary
This guide systematically evaluates the biocompatibility of putrescine in comparison to cadaverine (B124047), spermine, and spermidine. The data presented herein reveals a spectrum of cytotoxic and genotoxic potential among these amines. In general, the polyamines spermine and spermidine tend to exhibit higher cytotoxicity at lower concentrations compared to the diamines putrescine and cadaverine. The primary mechanisms of cell death also differ, with putrescine and cadaverine often inducing necrosis, while spermine and spermidine are more commonly associated with apoptosis. Genotoxicity has been observed for putrescine, and the potential for nitrosamine (B1359907) formation from all these amines raises further safety considerations.
Quantitative Biocompatibility Data
The following tables summarize the in vitro and in vivo toxicity data for putrescine, cadaverine, spermine, and spermidine, providing a basis for direct comparison.
Table 1: In Vitro Cytotoxicity of Diamines and Polyamines
| Compound | Cell Line | Assay | Endpoint | Concentration/Value | Reference |
| Putrescine | HT29 (Human colorectal adenocarcinoma) | RTCA | IC50 (24h) | 39.76 ± 4.83 mM | [1][2] |
| HT29 (Human colorectal adenocarcinoma) | LDH Assay | Necrosis | Concentration-dependent | [1][2][3] | |
| CHO (Chinese hamster ovary) | Flow Cytometry | Apoptosis | High intracellular levels | [4] | |
| Cadaverine | HT29 (Human colorectal adenocarcinoma) | RTCA | IC50 (24h) | 40.72 ± 1.98 mM | [1][2] |
| HT29 (Human colorectal adenocarcinoma) | LDH Assay | Necrosis | Concentration-dependent | [1][2][3] | |
| Spermine | Human Intestinal Cell Model | Real-time cell analysis | IC50 (24h) | ~0.6 g/L (~2.96 mM) | [5] |
| Bovine Mammary Epithelial (BME-UV1) | [3H]Thymidine incorporation | Inhibition | Significant at low concentrations | [6] | |
| Neuroblastoma (SJNKP, IMR5) | Annexin V/PI | Apoptosis | 9-18 µM | [7] | |
| Spermidine | Human Intestinal Cell Model | Real-time cell analysis | IC50 (24h) | ~3.3 g/L (~22.7 mM) | [5] |
| Mouse P19 Embryonal Carcinoma | MTT Assay | IC50 | ~20 µM | [8] | |
| Mouse P19 Embryonal Carcinoma | Flow Cytometry | Apoptosis | 10-45 µM | [8] |
Table 2: In Vivo Acute Oral Toxicity in Rats
| Compound | LD50 (mg/kg body weight) | No-Observed-Adverse-Effect Level (NOAEL) (ppm in diet) | Reference |
| Putrescine | 2000 | 2000 | [9] |
| Cadaverine | >2000 | 2000 | [9] |
| Spermine | 600 | 200 | [9] |
| Spermidine | 600 | 1000 | [9] |
Mechanisms of Action and Signaling Pathways
The cellular response to diamines and polyamines involves distinct signaling pathways that can lead to either cell proliferation at low concentrations or cell death at higher concentrations.
Putrescine and mTOR Signaling
At physiological concentrations, putrescine has been shown to play a role in cell proliferation and protein synthesis. One of the key pathways it influences is the mTOR (mechanistic target of rapamycin) signaling pathway. Activation of mTORC1 by putrescine can lead to the phosphorylation of downstream targets like S6K1 and 4E-BP1, ultimately promoting protein synthesis and cell growth.
Spermine and Spermidine-Induced Apoptosis
In contrast to the proliferative signals of putrescine at low levels, higher concentrations of spermine and spermidine are often associated with the induction of apoptosis. This programmed cell death is frequently mediated through the intrinsic mitochondrial pathway. This involves the generation of reactive oxygen species (ROS), a decrease in the anti-apoptotic protein Bcl-2, an increase in the pro-apoptotic protein Bax, the release of cytochrome c from the mitochondria, and the subsequent activation of caspases, such as caspase-3.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of biocompatibility. Below are representative protocols for two common in vitro cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of putrescine, cadaverine, spermine, or spermidine in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.[10]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.[11][12]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantifies the release of the cytosolic enzyme lactate (B86563) dehydrogenase from cells with a damaged plasma membrane, which is indicative of necrosis.
Detailed Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the diamines or polyamines in a 96-well plate as described for the MTT assay.
-
Supernatant Collection: After the desired incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells.[13] Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.[13]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes a substrate (lactate), a cofactor (NAD+), and a tetrazolium salt. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light, to allow for the LDH-catalyzed reaction to produce a colored formazan product.[13]
-
Stop Reaction: Add a stop solution to each well to terminate the reaction.[13]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 490 nm using a microplate reader. A reference wavelength (e.g., 680 nm) should also be measured and subtracted from the 490 nm reading to correct for background absorbance.[13]
-
Calculation of Cytotoxicity: To determine the percentage of cytotoxicity, controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer) are required. The percentage of cytotoxicity is calculated as: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
Genotoxicity Assessment
The potential for degradation products to cause genetic damage is a significant safety concern.
-
Putrescine: Studies have shown that putrescine has genotoxic potential in human-derived HepG2 cells, causing a significant increase in DNA damage, micronuclei formation, and alterations in the expression of genes related to oxidative stress and DNA damage.[14]
-
Other Diamines and Polyamines: While direct genotoxicity data for cadaverine, spermine, and spermidine is less readily available in the reviewed literature, a key concern is their potential to form N-nitrosamines, which are known carcinogens, in the presence of nitrite. This is a critical consideration for in vivo applications where these amines may come into contact with nitrites from dietary or endogenous sources.[15]
Conclusion
The biocompatibility of putrescine and other diamines and polyamines is highly dependent on their concentration and the specific cellular context.
-
Putrescine and Cadaverine: These diamines generally exhibit lower cytotoxicity compared to spermine and spermidine, with cell death often occurring through necrosis at higher concentrations.[1][2][3] Putrescine has demonstrated genotoxic potential.[14]
-
Spermine and Spermidine: These polyamines are more potent inducers of cytotoxicity, often at micromolar concentrations, and typically mediate cell death through apoptosis via the mitochondrial pathway.[7][8]
For researchers and drug development professionals, these findings underscore the importance of thorough biocompatibility testing for any material or formulation that may release these amines as degradation products. The choice of appropriate in vitro assays, such as MTT and LDH, and a consideration of potential genotoxic effects are essential for a comprehensive safety assessment. The provided protocols and pathway diagrams offer a foundational framework for conducting and interpreting such studies.
References
- 1. researchgate.net [researchgate.net]
- 2. The biogenic amines putrescine and cadaverine show in vitro cytotoxicity at concentrations that can be found in foods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The biogenic amines putrescine and cadaverine show in vitro cytotoxicity at concentrations that can be found in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of apoptotic cell death by putrescine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Spermine and spermidine reversed age-related cardiac deterioration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scialert.net [scialert.net]
- 9. Acute and subacute toxicity of tyramine, spermidine, spermine, putrescine and cadaverine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. atcc.org [atcc.org]
- 11. broadpharm.com [broadpharm.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of 1,4-Diisocyanatobutane (BDI) for Medical Device Applications: A Focus on Non-Toxicity
A comprehensive guide for researchers, scientists, and drug development professionals on the biocompatibility of 1,4-diisocyanatobutane (BDI) in comparison to other common isocyanates used in medical-grade polyurethanes. This guide provides a detailed analysis of toxicity data, degradation products, and experimental protocols to validate the non-toxic nature of BDI-based materials.
In the realm of biomedical materials, the choice of building blocks is paramount to ensuring the safety and efficacy of medical devices. Polyurethanes, a versatile class of polymers, are extensively utilized in a wide array of medical applications, from catheters and tubing to long-term implants and drug delivery systems. The properties of these polymers are largely dictated by the isocyanate monomers used in their synthesis. While aromatic diisocyanates like toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI) have been historically used, concerns over their degradation into toxic aromatic diamines have spurred the exploration of safer alternatives.[1] This guide focuses on validating the non-toxic nature of this compound (BDI), a promising aliphatic diisocyanate, through a comparative analysis with other commonly used isocyanates.
Executive Summary: The Safety Advantage of BDI
The primary advantage of this compound (BDI) lies in its favorable degradation profile. Polyurethanes derived from BDI break down to produce putrescine, a naturally occurring diamine that is not only non-toxic at physiological concentrations but can also play a beneficial role in cell proliferation and tissue regeneration.[1] This contrasts sharply with aromatic diisocyanates, which degrade into potentially carcinogenic aromatic diamines. Other aliphatic diisocyanates, such as lysine (B10760008) diisocyanate (LDI), also offer a non-toxic profile, degrading into the essential amino acid lysine. Hexamethylene diisocyanate (HDI), another aliphatic alternative, is considered to have lower toxicity than aromatic isocyanates, but its degradation product, hexamethylenediamine, still raises some toxicological concerns.
Comparative Toxicity Analysis
To provide a clear comparison, the following tables summarize available quantitative toxicity data for BDI, its alternatives, and their respective degradation products. It is important to note that direct, comparable quantitative toxicity data for all compounds on the same cell lines and under identical conditions is not always available in the public domain. The data presented here is compiled from various sources and should be interpreted with this in mind.
Table 1: In Vivo Toxicity Data (LD50)
| Compound | Chemical Class | LD50 (Oral, Rat) | Reference |
| This compound (BDI) | Aliphatic Diisocyanate | Data Not Available | |
| Lysine Diisocyanate (LDI) | Aliphatic Diisocyanate | Data Not Available | |
| Hexamethylene Diisocyanate (HDI) | Aliphatic Diisocyanate | 738 mg/kg | [2] |
| Methylene Diphenyl Diisocyanate (MDI) | Aromatic Diisocyanate | > 9,400 mg/kg (Polymeric MDI) | [3] |
| Toluene Diisocyanate (TDI) | Aromatic Diisocyanate | 5800 mg/kg | |
| Putrescine | Diamine (BDI degradation) | Data Not Available | |
| Hexamethylenediamine | Diamine (HDI degradation) | 750 mg/kg | |
| Methylenedianiline (MDA) | Aromatic Diamine (MDI degradation) | 200 - 347 mg/kg | [4] |
| Toluenediamine (TDA) | Aromatic Diamine (TDI degradation) | 100 - 812 mg/kg | [5] |
Table 2: In Vitro Cytotoxicity Data
| Compound/Material | Cell Line | Cytotoxicity Metric | Result | Reference |
| BDI-based Polyurethane | - | Biocompatible during degradation | Safe for use as a biodegradable implant | [1] |
| Putrescine | Human Skin Fibroblasts | Proliferation/Apoptosis | Proliferation at 0.5-10 µg/mL, Apoptosis at 100-1000 µg/mL | [6] |
| 2,4-Toluenediamine (TDA) | Human Lung Fibroblasts | Cell Viability | Reduced viability at 10⁻⁸-10⁻⁶ mol/L | [7] |
Degradation Pathways and Their Biological Consequences
The long-term safety of a biodegradable medical device is intrinsically linked to the biocompatibility of its degradation products. The following diagram illustrates the degradation pathways of polyurethanes derived from different isocyanates.
Caption: Degradation pathways of different polyurethane types.
Experimental Protocols for Biocompatibility Assessment
Validating the non-toxic nature of any material intended for medical use requires rigorous testing according to internationally recognized standards. The ISO 10993 series of standards provides a framework for the biological evaluation of medical devices. A crucial first step in this evaluation is the assessment of cytotoxicity.
In Vitro Cytotoxicity Testing (ISO 10993-5)
This test is designed to determine the biological response of mammalian cells in vitro to a medical device or its extracts.
Objective: To assess the potential for a material to cause cellular damage or death.
Key Methodologies:
-
Elution Test (Extract Test):
-
Principle: Extracts of the test material are prepared by incubating it in a cell culture medium. These extracts are then added to a culture of L929 mouse fibroblast cells.
-
Procedure:
-
Prepare extracts of the test material (e.g., BDI-based polyurethane) and control materials in a cell culture medium (e.g., MEM) at 37°C for 24-72 hours.
-
Culture L929 cells to near confluence in 96-well plates.
-
Replace the culture medium with the prepared extracts.
-
Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).
-
Assess cell viability using a quantitative method such as the MTT assay, which measures the metabolic activity of the cells. A reduction in cell viability below 70% is typically considered a cytotoxic effect.
-
-
-
Direct Contact Test:
-
Principle: The test material is placed directly onto a layer of cultured cells.
-
Procedure:
-
Culture L929 cells to near confluence in a culture dish.
-
Place a sample of the test material directly onto the cell layer.
-
Incubate for 24-72 hours.
-
Examine the cells microscopically for signs of toxicity, such as cell lysis or changes in morphology in the zone around the material.
-
-
The following workflow diagram illustrates the general process of in vitro cytotoxicity testing.
Caption: Workflow for in vitro cytotoxicity testing (Elution Method).
Cellular Mechanisms of Isocyanate Toxicity: A Focus on Oxidative Stress
While BDI is considered non-toxic, understanding the general mechanisms of isocyanate toxicity is crucial for appreciating its safety profile. Many isocyanates, particularly the more reactive aromatic ones, can induce cellular toxicity through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis (programmed cell death).
The diagram below illustrates a simplified signaling pathway for isocyanate-induced cytotoxicity.
Caption: Simplified signaling pathway of isocyanate-induced apoptosis.
Isocyanates can deplete cellular antioxidants, leading to an accumulation of ROS.[8][9] This oxidative stress can damage mitochondria, triggering the release of pro-apoptotic factors and activating the caspase cascade, ultimately leading to cell death.[9][10] The inherent biocompatibility of BDI's degradation product, putrescine, suggests a significantly lower potential to initiate this toxic cascade.
Conclusion
The evidence strongly supports the non-toxic nature of this compound for use in medical devices. Its degradation into the biocompatible and even potentially beneficial molecule, putrescine, provides a distinct safety advantage over aromatic diisocyanates and some other aliphatic alternatives. While further quantitative and comparative studies are always beneficial, the existing body of research, coupled with a thorough understanding of its degradation pathway, positions BDI as a superior choice for the development of safe and effective biodegradable polyurethanes for a wide range of medical applications. Researchers and developers are encouraged to consider BDI as a key component in the design of next-generation medical devices where biocompatibility and long-term safety are of utmost importance.
References
- 1. 1,4-Butane diisocyanate (BDI) 99,7% | Cas 4538-37-8 – 4MedChem BV [4medchem.com]
- 2. Hexamethylene diisocyanate | C8H12N2O2 | CID 13192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solutions.covestro.com [solutions.covestro.com]
- 4. restoredcdc.org [restoredcdc.org]
- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 6. [Effects of different concentrations of putrescine on proliferation, migration and apoptosis of human skin fibroblasts] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of toluene diisocyanate and its corresponding amines on viability and growth of human lung fibroblasts in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Isocyanate induces cytotoxicity via activation of phosphorylated alpha synuclein protein, nitrosative stress, and apoptotic pathway in Parkinson's Disease model-SHSY-5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of isocyanate-induced apoptosis, oxidative stress, and inflammation in cultured human neutrophils: isocyanate-induced neutrophils apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cell Adhesion on BDI and HDI-Based Films: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate biomaterials is a critical factor in the success of cell-based assays and tissue engineering applications. The surface properties of a material can significantly influence cell adhesion, proliferation, and differentiation. This guide provides a comparative analysis of two common difunctional acrylate (B77674) monomers, 1,4-butanediol (B3395766) diacrylate (BDI) and 1,6-hexanediol (B165255) diacrylate (HDI), used in the fabrication of polymer films for cell culture and biomedical devices.
While direct comparative studies on cell adhesion between BDI and HDI-based films are not extensively documented in publicly available literature, this guide extrapolates from established principles of cell-surface interactions and data from studies on analogous materials to provide a comprehensive comparison. The primary difference between BDI and HDI lies in the length of the aliphatic alkyl chain separating the two acrylate groups (a four-carbon chain in BDI versus a six-carbon chain in HDI). This structural variance is predicted to influence the physicochemical properties of the resulting polymer films, which in turn can modulate cellular responses.
Influence of Alkyl Chain Length on Film Properties and Cell Adhesion
Studies on a series of polyalkyl acrylates have shown that the length of the alkyl side chain has a significant impact on the polymer's glass transition temperature (Tg), surface mobility, and subsequent protein adsorption and cell behavior.[1][2] A longer alkyl chain, as in HDI compared to BDI, generally leads to a lower Tg and increased polymer chain mobility. This increased surface mobility can affect the conformation and availability of binding sites on adsorbed extracellular matrix (ECM) proteins, such as fibronectin, which are crucial for cell adhesion.[1][2][3]
It has been observed that surfaces with intermediate mobility can promote the formation of fibronectin nanonetworks, which may enhance cell adhesion and spreading.[1][3] Therefore, it is plausible that the longer, more flexible alkyl chain of HDI could lead to a more favorable presentation of adsorbed ECM proteins, potentially enhancing cell attachment and spreading compared to the more rigid BDI-based films. However, excessive surface mobility can sometimes be detrimental to stable focal adhesion formation.
Data Summary: Predicted Comparative Performance
The following table summarizes the predicted differences in performance between BDI and HDI-based films for cell adhesion applications, based on the influence of alkyl chain length observed in related polymer systems. It is important to note that these are expected trends and should be validated by direct experimental comparison.
| Feature | BDI-Based Films (C4 Alkyl Chain) | HDI-Based Films (C6 Alkyl Chain) | Rationale |
| Polymer Flexibility | More Rigid | More Flexible | Shorter alkyl chain in BDI leads to a higher crosslink density and reduced chain mobility. |
| Protein Adsorption & Conformation | Potentially less favorable for optimal protein unfolding. | May promote more favorable fibronectin nanonetwork formation.[1] | Increased surface mobility of HDI films could allow for better rearrangement and presentation of cell-binding domains of adsorbed proteins.[2] |
| Initial Cell Attachment | Potentially lower | Potentially higher | Enhanced availability of cell-binding sites on adsorbed proteins on HDI films could facilitate more rapid initial cell attachment.[2][3] |
| Cell Spreading and Morphology | Cells may exhibit a more rounded morphology. | Cells may exhibit more extensive spreading and a well-defined cytoskeleton. | Favorable protein conformation on HDI films can lead to more robust integrin clustering and focal adhesion formation, promoting cell spreading. |
| Cell Proliferation | Potentially lower | Potentially higher | Enhanced initial adhesion and spreading on HDI films can provide a better foundation for subsequent cell proliferation. |
| Cytotoxicity | Both are acrylates and may exhibit some level of cytotoxicity from residual monomers. | Both are acrylates and may exhibit some level of cytotoxicity from residual monomers. | Thorough curing and washing are essential to minimize residual monomer content for both types of films. |
Experimental Protocols
To facilitate a direct and objective comparison of cell adhesion on BDI and HDI-based films, the following detailed experimental protocols are provided.
Preparation of BDI and HDI-Based Polymer Films
Materials:
-
1,4-butanediol diacrylate (BDI)
-
1,6-hexanediol diacrylate (HDI)
-
Photoinitiator (e.g., 2-hydroxy-2-methyl-1-phenyl-propan-1-one, Irgacure 1173)
-
Solvent (e.g., ethanol (B145695), isopropanol)
-
Glass coverslips (or other desired substrate)
-
UV curing system (365 nm)
Procedure:
-
Clean glass coverslips thoroughly by sonication in ethanol and then deionized water. Dry the coverslips completely.
-
Prepare precursor solutions of BDI and HDI by mixing each monomer with a photoinitiator (e.g., 1% w/w).
-
Spin-coat the precursor solutions onto the cleaned glass coverslips to create thin films of uniform thickness. The spin-coating parameters (speed and time) should be optimized to achieve the desired film thickness.
-
Cure the films by exposing them to UV light (e.g., 365 nm, 10-15 min) in an inert atmosphere (e.g., nitrogen) to prevent oxygen inhibition of polymerization.
-
After curing, thoroughly wash the films with ethanol and then sterile phosphate-buffered saline (PBS) to remove any unreacted monomer.
-
Sterilize the films by UV irradiation or by immersion in 70% ethanol followed by washing with sterile PBS before cell seeding.
Cell Adhesion and Proliferation Assay
Materials:
-
Prepared BDI and HDI-based films on glass coverslips
-
Tissue culture-treated plastic (TCPS) as a positive control
-
Fibroblasts (e.g., NIH-3T3) or other cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell counting solution (e.g., trypan blue) and hemocytometer or automated cell counter
-
Fluorescent dyes for cell visualization (e.g., Calcein-AM for live cells, DAPI for nuclei, Phalloidin for actin cytoskeleton)
-
MTT or WST-1 proliferation assay kit
-
Fluorescence microscope
-
Plate reader
Procedure:
-
Place the sterilized BDI and HDI films, along with TCPS controls, into the wells of a sterile multi-well cell culture plate.
-
Seed the cells onto the films and controls at a defined density (e.g., 1 x 10^4 cells/cm²).
-
Incubate the cells at 37°C in a humidified 5% CO₂ atmosphere.
-
Cell Adhesion (4-24 hours post-seeding):
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Fix the adherent cells with 4% paraformaldehyde.
-
Stain the cells with DAPI and Phalloidin to visualize the nucleus and actin cytoskeleton, respectively.
-
Image the cells using a fluorescence microscope.
-
Quantify cell adhesion by counting the number of adherent cells per unit area from the images. Analyze cell morphology, including cell spreading area and aspect ratio, using image analysis software.
-
-
Cell Proliferation (1, 3, and 5 days post-seeding):
-
At each time point, perform an MTT or WST-1 assay according to the manufacturer's instructions.
-
Measure the absorbance using a plate reader. The absorbance is proportional to the number of viable, metabolically active cells.
-
Plot the absorbance values over time to generate a cell proliferation curve for each surface.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and the underlying biological mechanisms, the following diagrams are provided in the DOT language for Graphviz.
Experimental Workflow
References
- 1. Lateral Chain Length in Polyalkyl Acrylates Determines the Mobility of Fibronectin at the Cell/Material Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lateral Chain Length in Polyalkyl Acrylates Determines the Mobility of Fibronectin at the Cell/Material Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 1,4-Diisocyanatobutane: A Step-by-Step Guide for Laboratory Professionals
Providing critical safety and operational guidance for the handling and disposal of 1,4-diisocyanatobutane, this document outlines the necessary procedures to ensure the safety of laboratory personnel and compliance with regulations. Adherence to these protocols is essential for researchers, scientists, and drug development professionals working with this hazardous chemical.
This compound is a highly reactive compound that is harmful if inhaled, ingested, or comes into contact with the skin.[1][2] It is also a sensitizer, meaning repeated exposure can lead to allergic reactions, including asthma-like symptoms.[2][3] Proper handling and disposal are crucial to mitigate these risks. This material and its container must be treated as hazardous waste and disposed of in accordance with all local, state, and federal regulations.[4]
Immediate Safety and Handling Precautions
Before beginning any procedure involving this compound, ensure all necessary safety measures are in place.
-
Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times. This includes:
-
Eye Protection: Chemical safety goggles and a face shield.[4][6]
-
Gloves: Isocyanate-resistant gloves such as nitrile or butyl rubber.[3][4] Natural rubber (latex) gloves are not suitable.[4]
-
Protective Clothing: A lab coat or disposable coveralls.[6]
-
Respiratory Protection: In case of inadequate ventilation or for spill cleanup, a supplied-air respirator or a respirator with an organic vapor cartridge is necessary.[3][6]
-
Spill Management and Neutralization
In the event of a spill, immediate action is required to contain and neutralize the isocyanate.
For Minor Spills:
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.[6]
-
Containment: Cover the spill with an inert absorbent material such as sand, vermiculite, or dry sawdust.[3][6][7] Do not use water directly on the spill as it can react violently and produce carbon dioxide gas, leading to pressure buildup.[3][4]
-
Collection: Carefully scoop the absorbed material into an open-top container.[3][7] Do not seal the container , as the ongoing neutralization reaction can generate gas and cause the container to rupture.[3][7]
-
Decontamination: Apply a neutralization solution to the spill area. Allow for sufficient contact time (at least 30 minutes) before cleaning the area with soap and water.
For Major Spills:
In the case of a large spill, evacuate the area immediately and contact your institution's Environmental Health & Safety (EHS) department or emergency response team.[3]
Decontamination Solutions
Prepare one of the following decontamination solutions to neutralize this compound. These solutions work by reacting with the isocyanate groups to form less hazardous urea (B33335) derivatives.
| Formula | Composition | Notes |
| Formula 1 | 5-10% Sodium Carbonate, 0.2% Liquid Detergent, 90-95% Water | Preferred for its non-flammable nature.[7][8] |
| Formula 2 | 3-8% Concentrated Ammonia (B1221849) Solution, 0.2% Liquid Detergent, 92-97% Water | Requires good ventilation due to ammonia vapors.[7] |
Data compiled from multiple sources providing guidance on isocyanate neutralization.[7][8]
Step-by-Step Disposal Protocol for Waste this compound
This protocol details the neutralization of unwanted this compound before final disposal.
Experimental Protocol: Neutralization of this compound
-
Preparation: In a designated chemical fume hood, prepare a neutralization solution (Formula 1 is recommended).
-
Addition: Slowly and carefully add the waste this compound to an open container holding an excess of the neutralization solution. The volume of the neutralization solution should be at least 10 times the volume of the isocyanate waste.
-
Reaction: Stir the mixture gently. Be aware that the reaction may be exothermic. Allow the mixture to react for at least 48 hours in the open, but covered, container within the fume hood to ensure complete neutralization and the safe release of any carbon dioxide gas produced.[6]
-
Final Disposal: After the reaction period, the neutralized mixture is still considered hazardous waste. Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the neutralized waste and any contaminated materials.[7]
Disposal of Empty Containers
Empty containers that have held this compound must also be decontaminated.
-
Decontamination: Rinse the empty container multiple times with the neutralization solution.
-
Soaking: Fill the container with the neutralization solution and let it stand for at least 48 hours with the lid loosely fitted or open to prevent pressure buildup.[6]
-
Disposal: The rinsed container and the decontamination solution should be disposed of as hazardous waste through your institution's EHS office.[7] Puncture containers to prevent reuse.[4]
Logical Workflow for this compound Disposal
A flowchart illustrating the decision-making and procedural steps for the safe disposal of this compound.
References
Personal protective equipment for handling 1,4-Diisocyanatobutane
This guide provides critical safety and logistical information for the handling and disposal of 1,4-Diisocyanatobutane, tailored for research, scientific, and drug development professionals. The following procedural guidance is designed to ensure safe laboratory operations.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical that requires stringent safety measures. It is harmful if swallowed, inhaled, or comes into contact with the skin.[1][2][3][4][5] The compound is known to cause skin, eye, and respiratory irritation, and can lead to allergic skin and respiratory reactions.[1][2][3][4][5][6]
Table 1: Required Personal Protective Equipment (PPE)
| Body Part | Recommended PPE | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended.[7][8] Avoid latex gloves. |
| Eyes | Safety goggles or face shield | Chemical safety goggles are essential. A full-face shield provides additional protection.[7][8][9] |
| Body | Disposable suit or coveralls | To prevent skin contact, disposable suits should be worn.[7][8][9] |
| Respiratory | Respirator | A full-face or half-face respirator with organic vapor and particulate filters (A2P3 or similar rating) is necessary.[8] In cases of high exposure, a powered air-purifying respirator (PAPR) may be required. |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is crucial to minimize exposure and ensure a safe working environment. Operations should always be conducted in a well-ventilated area, preferably within a chemical fume hood.
Experimental Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
Table 2: Emergency First Aid Procedures
| Exposure Route | Immediate Action |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][5][10] |
| Skin Contact | Immediately remove contaminated clothing.[1][3] Wash the affected area thoroughly with soap and water for at least 15 minutes.[2][10] Seek medical attention if irritation persists.[1][3] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][3][10] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[1][5][10] Seek immediate medical attention. |
Spill Response Workflow
Caption: A procedural flowchart for responding to a this compound spill.
Disposal Plan
Proper disposal of this compound and any contaminated materials is mandatory to prevent environmental contamination and ensure safety.
-
Waste Collection: All materials contaminated with this compound, including gloves, disposable lab coats, and absorbent materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[3][4][5]
-
Decontamination of Emptied Containers: Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone, ethanol) in a fume hood. The rinsate must be collected and disposed of as hazardous waste.
-
Disposal Route: All waste containing this compound must be disposed of through the institution's official hazardous waste management program. Do not dispose of this chemical down the drain.[5]
By adhering to these guidelines, researchers and laboratory personnel can significantly mitigate the risks associated with the handling of this compound.
References
- 1. carlroth.com:443 [carlroth.com:443]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. carlroth.com [carlroth.com]
- 4. carlroth.com [carlroth.com]
- 5. fishersci.com [fishersci.com]
- 6. Butane, 1,4-diisocyanato- | C6H8N2O2 | CID 350453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. compositesone.com [compositesone.com]
- 8. What PPE is required when working with isocyanates? [sysco-env.co.uk]
- 9. lakeland.com [lakeland.com]
- 10. capotchem.cn [capotchem.cn]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
